Technical Documentation Center

2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

Core Science & Biosynthesis

Foundational

Engineering High-Affinity RNA Therapeutics: The Mechanistic Basis of 2'-OMe-DAP Duplex Stabilization

Executive Summary The development of next-generation RNA therapeutics—spanning Antisense Oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR guide RNAs—relies heavily on chemical modifications to optimiz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of next-generation RNA therapeutics—spanning Antisense Oligonucleotides (ASOs), small interfering RNAs (siRNAs), and CRISPR guide RNAs—relies heavily on chemical modifications to optimize target affinity, nuclease resistance, and sequence specificity. Among the most potent modifications available to oligonucleotide chemists is 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) . By simultaneously modifying the nucleobase (2,6-diaminopurine) and the ribose sugar (2'-O-methyl), this analog leverages both enthalpic and entropic drivers to massively stabilize RNA:RNA and RNA:DNA duplexes while rigorously discriminating against base-pair mismatches.

This technical guide deconstructs the biophysical mechanisms behind 2'-OMe-DAP stabilization, provides thermodynamic profiling data, and outlines field-proven experimental workflows for synthesizing and validating these modified oligonucleotides.

Molecular Anatomy: Dual-Driver Stabilization Mechanism

The exceptional stabilizing power of 2'-OMe-DAP is not merely additive; it is a synergistic result of altering both the hydrogen-bonding interface and the conformational landscape of the RNA backbone.

The Enthalpic Driver: 2,6-Diaminopurine (Nucleobase Modification)

Canonical Adenine (A) pairs with Uridine (U) or Thymidine (T) via two hydrogen bonds. In contrast, 2,6-diaminopurine (DAP) features an additional exocyclic amino group at the C2 position of the purine ring. When DAP pairs with Uridine, this 2-amino group acts as a hydrogen bond donor to the C2-carbonyl oxygen of Uridine, forming a third hydrogen bond [1].

  • Causality: This additional hydrogen bond directly increases the enthalpic favorability (ΔH°) of base pairing. Furthermore, the 2-amino group protrudes into the minor groove, displacing highly ordered water molecules and optimizing hydrophobic stacking interactions with adjacent base pairs[2].

The Entropic Driver: 2'-O-Methyl (Ribose Modification)

Unmodified RNA exhibits a dynamic equilibrium between C2'-endo and C3'-endo sugar puckers. The introduction of a 2'-O-methyl group introduces steric bulk and high electronegativity at the 2' position.

  • Causality: The gauche effect between the 2'-oxygen and the ring O4' oxygen energetically restricts the ribose ring, locking it into a rigid C3'-endo conformation [3].

  • Consequence: The C3'-endo pucker is the structural prerequisite for the A-form helical geometry of double-stranded RNA[4]. By pre-organizing the single-stranded oligonucleotide into an A-form compatible structure before hybridization, the 2'-OMe modification drastically reduces the entropic penalty (ΔS°) of duplex formation.

Mechanism DAP 2'-OMe-DAP Modification Base Nucleobase: 2,6-Diaminopurine DAP->Base Sugar Ribose: 2'-O-Methyl DAP->Sugar HBond Forms 3 H-Bonds with Uridine (Enthalpic Gain: ΔH < 0) Base->HBond C3Endo Locks C3'-endo Conformation (Entropic Gain: ΔS penalty reduced) Sugar->C3Endo Stabilization Synergistic Duplex Stabilization (ΔΔG°37 = -0.9 kcal/mol) HBond->Stabilization C3Endo->Stabilization

Fig 1: Synergistic enthalpic and entropic drivers of RNA duplex stabilization by 2'-OMe-DAP.

Thermodynamic Profiling & Mismatch Discrimination

To quantify the stabilization, nearest-neighbor thermodynamic parameters must be evaluated. Studies utilizing UV-melting thermodynamics demonstrate that replacing a single internal 2'-O-methyladenosine with a 2'-OMe-DAP residue increases the thermodynamic stability (ΔΔG°37) of the duplex by an average of 0.9 kcal/mol [1].

Table 1: Comparative Thermodynamic Contribution of RNA Modifications

Data summarized from nearest-neighbor thermodynamic models at 37°C[1][5].

Modification TypeBase PairingH-BondsSugar PuckerAvg. ΔΔG°37 per Mod (kcal/mol)Avg. ΔTm per Mod (°C)
Unmodified RNA (A:U)Adenine : Uridine2Dynamic (C3'/C2')BaselineBaseline
2'-OMe-AAdenine : Uridine2C3'-endo locked-0.2 to -0.5+1.0 to +1.5
2'-OMe-DAP DAP : Uridine 3 C3'-endo locked -0.9 to -1.2 +2.5 to +3.0
Mismatch Discrimination (The Specificity Filter)

While increasing target affinity often comes at the cost of off-target binding, 2'-OMe-DAP uniquely enhances specificity. When 2'-OMe-DAP is forced to pair with a mismatched base (e.g., D-A or D-G mismatches), the bulky 2-amino group creates severe steric clashes within the constrained A-form helix. Consequently, D-A and D-G mismatches destabilize the duplex significantly more than canonical A-A or A-G mismatches[1]. This makes 2'-OMe-DAP an ideal candidate for isoenergetic microarrays and allele-specific ASOs where single-nucleotide polymorphism (SNP) discrimination is critical.

Experimental Workflows: Synthesis & Validation

To ensure scientific integrity, the incorporation of 2'-OMe-DAP requires optimized solid-phase synthesis and rigorous thermodynamic validation. The following protocols represent a self-validating system for generating and testing these constructs.

Protocol 1: Solid-Phase Synthesis of 2'-OMe-DAP Modified Oligonucleotides

Objective: Incorporate 2'-OMe-DAP phosphoramidites without exocyclic amine degradation.

  • Monomer Preparation: Utilize 5'-O-DMT-N2,N6-diacetyl-2'-O-methyl-2,6-diaminopurine riboside-3'-O-phosphoramidite. The diacetyl protection is crucial to prevent branching during synthesis[1].

  • Coupling: Perform standard β-cyanoethyl phosphoramidite chemistry on an automated DNA/RNA synthesizer. Extend the coupling time for the 2'-OMe-DAP monomer to 6-8 minutes using 0.25 M 5-ethylthio-1H-tetrazole (ETT) as an activator to account for steric hindrance.

  • Oxidation & Capping: Oxidize with 0.02 M iodine in THF/pyridine/water. Cap unreacted 5'-hydroxyls using acetic anhydride/N-methylimidazole.

  • Cleavage & Deprotection: Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using AMA (Aqueous Ammonium hydroxide / 40% Methylamine, 1:1 v/v) at 65°C for 20 minutes. Note: Harsh, prolonged ammonia deprotection can lead to depyrimidation; AMA offers a rapid, safe alternative.

  • Purification: Purify via Reverse-Phase HPLC (RP-HPLC) using a TEAA (Triethylammonium acetate)/Acetonitrile gradient. Verify mass via ESI-MS.

Protocol 2: UV-Melting Thermodynamic Analysis

Objective: Determine the Tm, ΔH°, ΔS°, and ΔG°37 of the modified duplex to validate stabilization.

  • Sample Preparation: Mix the 2'-OMe-DAP modified strand with its complementary RNA target in a 1:1 molar ratio (typically 2–4 µM total strand concentration) in a physiological buffer (e.g., 100 mM NaCl, 10 mM Sodium Phosphate, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the sample to 90°C for 5 minutes, then slowly cool to 4°C at a rate of 1°C/min to ensure proper duplex annealing without kinetic trapping.

  • Data Acquisition: Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 15°C to 90°C at a rate of 0.5°C/min.

  • Hysteresis Check: Perform a reverse cooling ramp (90°C to 15°C). Superimposable heating and cooling curves validate that the melting process is in thermodynamic equilibrium (a self-validating check).

  • van't Hoff Analysis: Extract thermodynamic parameters by fitting the melting curve to a two-state transition model. Plot 1/Tm​ versus ln(Ct​/4) (where Ct​ is total concentration) across multiple concentrations to derive ΔH° and ΔS°, subsequently calculating ΔG°37.

Workflow Start Solid-Phase Oligo Synthesis (Phosphoramidite Chemistry) Deprotect Cleavage & Deprotection (AMA Reagent, 65°C) Start->Deprotect Purify RP-HPLC & ESI-MS (Desalting & QC) Deprotect->Purify UVMelt UV Melting Analysis (260 nm, 0.5°C/min ramp) Purify->UVMelt Thermo Thermodynamic Parameter Extraction (van't Hoff Analysis) UVMelt->Thermo

Fig 2: Experimental workflow for synthesizing and thermodynamically validating 2'-OMe-DAP oligos.

Clinical & Research Applications

The unique biophysical properties of 2'-OMe-DAP translate directly into high-value applications across nucleic acid research and drug development:

  • Antisense Oligonucleotides (ASOs): ASOs require high target affinity to outcompete structured mRNA regions, and nuclease resistance to survive in systemic circulation. 2'-OMe-DAP fulfills both criteria, allowing for shorter, highly potent ASO designs (e.g., 15-mers) that minimize off-target toxicity while maintaining high binding enthalpy[3].

  • siRNA Optimization: Incorporation of 2'-OMe-DAP in the seed region of the siRNA guide strand modulates Argonaute 2 (Ago2) binding kinetics. The C3'-endo pre-organization perfectly mimics the A-form geometry required within the Ago2 binding pocket, enhancing RNA interference (RNAi) potency[3].

  • Isoenergetic Microarrays: By strategically placing 2'-OMe-DAP residues in AT-rich probe sequences, researchers can artificially elevate the Tm of weak-binding probes. This normalizes the thermodynamic stability across an entire microarray library, making target binding independent of sequence GC-content and highly selective to structure[1].

References

  • Kierzek, E., Ciesielska, A., Pasternak, K., Mathews, D. H., Turner, D. H., & Kierzek, R. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic stability of 2'-O-methyl RNA/RNA and LNA-2'-O-methyl RNA/RNA duplexes. Nucleic Acids Research, 35(15), 5077–5089. 1

  • Gene Link. (n.d.). Duplex Stability & Nuclease Resistance. Gene Link Technical Bulletins. 5

  • Watkins, R. et al. (2020). Predictions and analyses of RNA nearest neighbor parameters for modified nucleotides. Nucleic Acids Research. 2

  • Broderick, A. H., et al. (2013). Ester Modification at the 3' End of Anti-MicroRNA Oligonucleotides Increases Potency of Target De-repression. Bioconjugate Chemistry. 3

  • BME Horizon. (2023). Prebiotic RNA engineering in a clay matrix: molecular modeling rationale and mechanistic proposals for explaining helicity, antiparallelism and prebiotic replication of nucleic acids. Semantic Scholar. 4

Sources

Exploratory

Discovery and Synthesis Pathways of 2'-O-Methyl-2,6-Diaminopurine Nucleosides: A Technical Guide

Abstract The development of modified nucleosides is a cornerstone of modern RNA therapeutics, structural biology, and diagnostic microarrays. Among these, 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) represents a highly sp...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The development of modified nucleosides is a cornerstone of modern RNA therapeutics, structural biology, and diagnostic microarrays. Among these, 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) represents a highly specialized nucleoside analog that combines the nuclease resistance of a 2'-O-methylated ribose with the enhanced thermodynamic pairing capabilities of the 2,6-diaminopurine nucleobase. This technical guide explores the biological inspiration behind DAP, the structural rationale for its use, and provides field-proven, step-by-step synthetic methodologies for incorporating 2'-OMe-DAP into oligonucleotides.

Introduction & Biological Context

The 2,6-diaminopurine (DAP) nucleobase was first discovered in 1977 as a naturally occurring modification (termed the Z-base) in the DNA of the S-L2 cyanophage, where it completely replaces adenine to evade host restriction endonucleases[1].

In the context of synthetic RNA chemistry, researchers have hybridized the DAP nucleobase with the 2'-O-methyl (2'-OMe) ribose modification. The 2'-OMe modification naturally occurs in ribosomal RNA and provides critical resistance against single-stranded ribonucleases while driving the sugar pucker into a C3'-endo conformation, favoring a stable A-form helical geometry[2]. By combining these two features, 2'-OMe-DAP serves as an exceptionally potent building block for antisense oligonucleotides (ASOs), isoenergetic microarrays, and aptamers[2],[3].

Structural & Thermodynamic Rationale: The DAP Advantage

The primary causality behind substituting Adenine with DAP lies in hydrogen bonding mechanics. Canonical Adenine-Uridine (A-U) base pairing relies on two hydrogen bonds. DAP, however, possesses an additional exocyclic amino group at the C2 position of the purine ring. This 2-amino group acts as a hydrogen bond donor, interacting with the C2-carbonyl oxygen of Uridine to form a third hydrogen bond [2],[4].

This structural enhancement eliminates the "wobble" flexibility often seen in A-U pairs and significantly rigidifies the duplex. Thermodynamic studies demonstrate that replacing a single internal 2'-O-methyladenosine with a 2'-OMe-DAP riboside increases the overall thermodynamic stability ( ΔΔG37∘​ ) of an RNA/RNA duplex by an average of 0.9 kcal/mol[2].

Synthesis Pathways

The synthesis of 2'-OMe-DAP oligonucleotides can be approached via two distinct pathways: a pre-synthetic direct methylation route to create a phosphoramidite monomer, or a post-synthetic nucleophilic substitution route.

Pre-Synthetic Route: Direct Methylation

The traditional chemical synthesis of the 2'-OMe-DAP phosphoramidite requires precise regiocontrol. Because the ribose sugar contains three hydroxyl groups (5', 3', and 2'), the 3' and 5' positions must be transiently protected to allow exclusive methylation at the 2'-OH[5]. This is achieved using 1,3-dichlorotetraisopropyldisiloxane (TIPDSCl 2​ ), which forms an 8-membered ring bridging the 3' and 5' oxygens due to its bulky tetraisopropyl groups, leaving the 2'-OH sterically accessible[5],[6].

SynthesisPathway A 2,6-Diaminopurine Riboside (DAP) B 3',5'-O-TIPDS-DAP (Protection) A->B TIPDSCl2, Pyridine (Regioselective Protection) C 2'-O-Methyl-3',5'-O-TIPDS-DAP (Methylation) B->C MeI, NaH, DMF (2'-OH Methylation) D 2'-O-Methyl-DAP (Deprotection) C->D TEAF or TBAF (Desilylation) E N2,N6-Protected-5'-O-DMT- 2'-O-Methyl-DAP D->E 1. Isobutyryl chloride 2. DMT-Cl, Pyridine F 2'-O-Methyl-DAP Phosphoramidite E->F CEP-Cl, DIPEA (Phosphitylation)

Figure 1: Chemical synthesis pathway of 2'-O-methyl-2,6-diaminopurine phosphoramidite.

Post-Synthetic Route: Nucleophilic Aromatic Substitution

An elegant alternative circumvents the complex protection/deprotection steps of the DAP exocyclic amines. By utilizing a 2-fluoro-6-amino-purine monomer, the highly electronegative fluorine atom deactivates the N6-amino group via inductive effects ( −I ), completely obviating the need for amine protecting groups during solid-phase oligonucleotide synthesis (SPOS)[1]. During the final ammonolysis cleavage step, the fluorine undergoes nucleophilic aromatic substitution ( SN​Ar ) with ammonia, converting the base directly into DAP[1].

PostSynthetic A 2-Fluoro-6-amino-purine Phosphoramidite B Solid-Phase Oligonucleotide Synthesis (SPOS) A->B Coupling (No N6 protection needed) C Oligo with 2-Fluoro-A (On Solid Support) B->C Chain Elongation D Ammonolysis (Aqueous NH3, 60°C) C->D Cleavage & Deprotection E 2,6-Diaminopurine (DAP) Modified Oligonucleotide D->E Nucleophilic Substitution (F -> NH2)

Figure 2: Post-synthetic conversion of 2-fluoro-6-aminopurine to DAP during ammonolysis.

Experimental Protocols: Step-by-Step Methodology

Protocol 1: Synthesis of 2'-O-Methyl-2,6-diaminopurine Riboside

This protocol establishes the core modified nucleoside via regioselective methylation.[5],[6]

  • Regioselective Silylation : Dissolve 2,6-diaminopurine riboside (1 eq) in anhydrous pyridine. Cool to 0°C under argon. Add TIPDSCl 2​ (1.1 eq) dropwise. Stir at room temperature for 4 hours. The rigid disiloxane selectively bridges the 3' and 5' hydroxyls. Quench with methanol, concentrate, and purify via silica gel chromatography to yield 3',5'-O-TIPDS-DAP.

  • 2'-O-Methylation : Dissolve the protected intermediate in anhydrous DMF. Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to deprotonate the 2'-OH. Stir for 30 minutes. Add Iodomethane (MeI, 2.0 eq) dropwise. Stir for 2 hours at room temperature. The steric bulk of the TIPDS group prevents methylation at other sites.

  • Desilylation : Quench the reaction with methanol and extract. Dissolve the crude 2'-O-methylated intermediate in THF. Add Triethylammonium fluoride (TEAF) or Tetrabutylammonium fluoride (TBAF) to cleave the TIPDS group. Stir overnight at room temperature.

  • Purification : Concentrate and purify via reverse-phase HPLC to yield pure 2'-O-methyl-2,6-diaminopurine riboside.

Protocol 2: Preparation of the 3'-O-Phosphoramidite

This protocol converts the nucleoside into a reactive monomer for automated synthesis.[5]

  • Exocyclic Amine Protection : Treat the 2'-OMe-DAP nucleoside with isobutyryl chloride in pyridine to transiently protect the highly reactive N2 and N6 exocyclic amines.

  • 5'-OH Tritylation : Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.2 eq) to the reaction mixture in pyridine. Stir for 4 hours to protect the primary 5'-OH. Purify via silica gel chromatography (eluting with a gradient of DCM/MeOH containing 1% triethylamine to prevent detritylation).

  • 3'-OH Phosphitylation : Dissolve the 5'-DMT protected nucleoside in anhydrous dichloromethane (DCM). Add N,N-diisopropylethylamine (DIPEA, 3 eq) and 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl, 1.5 eq). Stir for 2 hours under argon.

  • Isolation : Precipitate the product in cold hexane to yield the final 2'-OMe-DAP phosphoramidite as a white foam, ready for SPOS.

Protocol 3: Post-Synthetic DAP Generation (Alternative Workflow)

A streamlined approach utilizing the 2-fluoro precursor.[1]

  • Automated Synthesis : Perform standard solid-phase oligonucleotide synthesis using a 2-fluoro-6-amino-adenosine phosphoramidite. No modifications to coupling times are necessary due to the lack of bulky amine protecting groups.

  • Cleavage and Ammonolysis : Transfer the solid support (CPG) to a sealed vial. Add concentrated aqueous ammonia (28-30%).

  • Nucleophilic Substitution : Heat the vial to 60°C for 5 hours. This single step achieves three outcomes: (a) cleaves the oligo from the solid support, (b) removes standard cyanoethyl and base protecting groups, and (c) displaces the 2-fluoro group with ammonia to generate the 2,6-diaminopurine nucleobase in high yield[1].

Thermodynamic Data & Structural Impact

The integration of 2'-OMe-DAP into RNA/RNA or RNA/DNA duplexes yields highly predictable thermodynamic benefits. By fitting the melting data to a nearest-neighbor model, researchers can precisely tune the melting temperature ( Tm​ ) of therapeutic oligonucleotides[2],[7].

Table 1: Thermodynamic Stability Comparison of Modified Duplexes [2]

Nucleoside ModificationDuplex TypeTarget Base ΔΔG37∘​ (kcal/mol) per modImpact on Duplex Stability
2'-O-Methyl-Adenosine (Control)RNA/RNAUridine0.0Baseline
2'-O-Methyl-2,6-Diaminopurine RNA/RNAUridine+0.9 Significant Stabilization
LNA-2,6-DiaminopurineRNA/RNAUridine+2.3Extreme Stabilization

Note: While DAP significantly stabilizes complementary duplexes, it generally destabilizes D-A and D-G mismatches relative to canonical Adenine, thereby increasing the overall sequence selectivity and reducing off-target binding in microarray applications[2].

References

  • Pasternak A, Kierzek E, Pasternak K, Turner DH, Kierzek R. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Res. 2007;35(12):4055-63.[https://vertexaisearch.cloud.google.
  • Pasternak A, Kierzek E, Pasternak K, Turner DH, Kierzek R. A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine... (PMC Version).[https://vertexaisearch.cloud.google.
  • Structural Biology @ Vanderbilt. A Chemical Approach to Introduce 2,6-Diaminopurine and 2‐Aminoadenine Conjugates into Oligonucleotides. August 16, 2022.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH0uXBXxe0t1wBDXhV8Sd-WIFTUUXwomyrl6J9ebaAx4gtO5_rd5r4qC-gpU4-cPu_fAw5-Q8Sy1L0k2zR8IMuXmI7KSz8r0k3A3G9gbIGDiAaEi_oEZYTs2E9YkaWovHoOY3SwSruXqT682WZlaZtNKkY=]
  • Oxford Academic. chemical synthesis of LNA-2,6-diaminopurine riboside...[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_7Lj_6T_db7_My77J_vgC1fKabA2KqY32WcprlVY_hnqcsedtwop-hCX1VcmE2jQTKeEiAKSI8IqQN8PMXbWPPByV8dDgP4DUwJYtChchKxeDEuLJ9BPUOfqF6soIpW6vdJwbzDGlXaBsYt399G6B4Q==]
  • Google Patents (US5962675A). Chemical syntheses of 2'-O-methoxy purine nucleosides.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHASRUoPI51dagv4ZAF8paiw9yTV9EBccEWcNVvz9NPCPZGsoIOJrcbhSaC8uuOwm7wneGYlp7IlHtsvYhV1AR6P6hWSDoxo5luh8pNbKHMfxEw1DrBxCMMz3n0YCrt_yyc-Wun27sLqz8=]
  • RNA Chemistry Laboratory - Ryszard Kierzek. Isoenergetic microarrays and thermodynamic stability.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHadGRbcLTk6vBvBU207vdjpBLRAenIvwEjlbvt6H1KapnvZao3wSoXvIgsfUFpR4eAnUS5f7oG0Rm_91_JYl9tx5WCjEu42KypibJUJLl3B81oL0WTA1EiGZLhMBWCsF5p]
  • ResearchGate. Predictions and analyses of RNA nearest neighbor parameters for modified nucleotides. August 18, 2020.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGILNJqBC0-5OEJi29UMy0OGL6Pbgbpm7EQ2MjoRBICXdVA1H97s9roOKCneUciwZpIRgGN1eWzbE4RDUAKPdyJjyXqZcUc5SB48Q_gPV5eSXgXOK1f0Q2hyj74pQRZTszP_nZuAJIBlRfAqBCl08s1iTMlpVPc3tWRb8_kM7pMnagjrx2V-bwFxCtCYC1vBk9YrS5PsVWAlhOjbDCT12YZMW7jTZ3TeJPSJG-l7OeupLT-mOQfJ1TvzEPqWf7kmfSLeQ==]

Sources

Foundational

Hydrogen bonding characteristics of 2,6-diaminopurine 2'-O-methyl derivatives

An In-Depth Technical Guide to the Hydrogen Bonding Characteristics of 2,6-Diaminopurine 2'-O-Methyl Derivatives Authored for Researchers, Scientists, and Drug Development Professionals Abstract The strategic modificatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Hydrogen Bonding Characteristics of 2,6-Diaminopurine 2'-O-Methyl Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic modification of nucleosides is a cornerstone of modern therapeutic and diagnostic oligonucleotide development. Among the vast arsenal of available chemical modifications, the combination of 2,6-diaminopurine (DAP) and 2'-O-methylation of the ribose sugar offers a powerful synergistic enhancement of nucleic acid duplex stability and biological activity. This guide provides a detailed exploration of the underlying principles governing the hydrogen bonding characteristics of these derivatives. We will dissect the structural and energetic consequences of introducing an additional hydrogen bond donor at the C2 position of the purine ring, coupled with the conformational pre-organization induced by 2'-O-methylation. This document furnishes researchers with the theoretical foundation and practical, field-proven experimental protocols required to characterize and leverage these properties in drug design and molecular biology applications.

Foundational Principles: A Tale of Two Modifications

To comprehend the enhanced binding affinity of 2,6-diaminopurine 2'-O-methyl derivatives, one must first appreciate the individual contributions of each chemical modification. The final effect is not merely additive but a synergistic interplay between enhanced base pairing and optimal backbone geometry.

The 2,6-Diaminopurine (DAP) Advantage: A Third Hydrogen Bond

Naturally occurring DNA and RNA rely on a pairing system of two hydrogen bonds for Adenine-Thymine (A-T) or Adenine-Uracil (A-U) pairs and three hydrogen bonds for Guanine-Cytosine (G-C) pairs.[1] This disparity in hydrogen bonding contributes to the different thermal stabilities of A-T versus G-C rich regions.

2,6-diaminopurine, also known as 2-aminoadenine, is an analogue of adenine that possesses an additional amine group at the C2 position.[2] This seemingly minor addition has a profound impact: it introduces a new hydrogen bond donor site. When paired with thymine or uracil, DAP forms three intermolecular hydrogen bonds, mimicking the stability of a G-C pair.[3][4] This eliminates the "weak" base pair distinction, leading to a significant increase in the thermal stability of the resulting duplex.[5][6][7] The replacement of a single 2'-O-methyladenosine with a 2'-O-methyl-2,6-diaminopurine riboside can increase the thermodynamic stability (ΔΔG°37) by an average of 0.9 kcal/mol.[7][8]

Diagram 1: Base Pairing Comparison

G1 cluster_AT A-T Pair (2 H-Bonds) cluster_DAPT DAP-T Pair (3 H-Bonds) cluster_GC G-C Pair (3 H-Bonds) AT_pair AT_pair DAPT_pair DAPT_pair GC_pair GC_pair

Caption: Watson-Crick base pairing for A-T, DAP-T, and G-C.

The 2'-O-Methyl (2'-OMe) Effect: Conformational Pre-organization

The ribose sugar of a nucleotide is not static; it exists in a dynamic equilibrium between two primary conformations, or "sugar puckers": C2'-endo and C3'-endo. The C2'-endo pucker is characteristic of B-form DNA, while the C3'-endo pucker is found in A-form RNA duplexes.

The introduction of a methyl group at the 2'-hydroxyl position (2'-OMe) creates steric repulsion with adjacent groups, which biases the sugar pucker equilibrium strongly towards the C3'-endo conformation.[9][10] This pre-organizes the nucleotide into the ideal geometry for forming a stable A-form helix, which is the native conformation of RNA-RNA and DNA-RNA duplexes.[5] This conformational rigidity reduces the entropic penalty of duplex formation, thereby increasing its thermodynamic stability.[9] Furthermore, 2'-O-methylation enhances nuclease resistance, a critical feature for any oligonucleotide-based therapeutic.[11]

Experimental Characterization: Protocols and Insights

Validating and quantifying the hydrogen bonding characteristics of DAP 2'-OMe derivatives requires a multi-faceted approach. Each technique provides a unique piece of the puzzle, from solution-state dynamics to high-resolution static structures and computational energy landscapes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing H-Bonds in Solution
  • Expertise & Causality: NMR spectroscopy is the premier method for studying the structure and dynamics of biomolecules in a solution state that mimics the cellular environment. Crucially, it allows for the direct detection of hydrogen bonds through-bond scalar couplings (J-couplings). The HNN-COSY experiment, for instance, can unambiguously identify N-H···N hydrogen bonds by correlating the nitrogen atoms of the donor and acceptor groups.[12][13] This provides definitive proof of the specific hydrogen bonding pattern in solution, moving beyond indirect evidence like imino proton chemical shifts.[14][15]

Diagram 2: NMR Experimental Workflow

G2 start Synthesize 15N-labeled DAP-2'OMe Oligonucleotide sample_prep Prepare NMR Sample (~2 mM in 90% H2O/10% D2O, pH 6.0, 50 mM Phosphate) start->sample_prep Purification & Quantification spectrometer Acquire Data on High-Field Spectrometer (e.g., 750 MHz) Equipped with Cryoprobe sample_prep->spectrometer Tuning & Shimming hn_cosy Run 2D HNN-COSY Experiment spectrometer->hn_cosy Set experiment parameters processing Process Data (Fourier Transform, Phasing) hn_cosy->processing Collect FIDs analysis Analyze Spectrum for Cross-Peaks Indicating 2hJNN Couplings processing->analysis Generate 2D Spectrum result Direct Identification of DAP(N2)-T(O2) and DAP(N6)-T(O4) H-Bonds analysis->result

Caption: Workflow for direct H-bond detection using HNN-COSY NMR.

  • Protocol: HNN-COSY for DAP-Containing Oligonucleotides

    • Sample Preparation: Synthesize the target oligonucleotide containing the DAP 2'-OMe residue and its complementary strand, incorporating uniform 15N labeling. Dissolve the annealed duplex in a 90% H2O/10% D2O buffer (e.g., 50 mM sodium phosphate, 20 mM KCl, pH 6.0) to a final concentration of approximately 2 mM.[16]

    • Spectrometer Setup: Perform the experiment on a high-field NMR spectrometer (≥ 600 MHz) equipped with a cryoprobe for maximum sensitivity. Tune and shim the instrument for the specific sample.

    • Experiment Acquisition: Utilize a standard HNN-COSY pulse sequence.[12] This experiment is designed to detect scalar couplings between the donor nitrogen (e.g., DAP N6 or N2) and the acceptor nitrogen (if applicable) across the hydrogen bond. For DAP-T pairs, the key observation is the coupling between the hydrogen-bonded imino/amino protons and the nitrogens they are attached to, confirming their involvement.

    • Data Processing: Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., NMRPipe). This involves Fourier transformation, phasing, and baseline correction.

    • Spectral Analysis: Analyze the resulting 2D spectrum for cross-peaks that correlate the donor and acceptor nuclei. The presence of these cross-peaks is direct evidence of the hydrogen bond, and their intensity can be related to the bond's strength and dynamics.[16]

X-ray Crystallography: The Atomic-Resolution Snapshot
  • Expertise & Causality: While NMR excels in describing the solution state, X-ray crystallography provides an unparalleled high-resolution, static picture of the molecule in a crystalline lattice. This allows for the precise measurement of bond lengths, bond angles, and the overall helical geometry, providing definitive structural validation. A significant challenge in RNA crystallography is solving the "phase problem." A field-proven strategy is to incorporate heavy atoms. Site-specifically replacing the 2'-O-methyl group with a 2'-methylseleno (2'-SeMe) group provides the necessary anomalous scattering signal for phasing techniques like MAD or SAD, without significantly perturbing the overall structure.[17][18][19]

Diagram 3: X-ray Crystallography Workflow

G3 synth Synthesize Oligonucleotide with 2'-Methylseleno (2'-SeMe) DAP Analogue crystal Screen Crystallization Conditions (Hanging-drop vapor diffusion) synth->crystal Purify & Anneal diffract Mount Crystal & Collect Diffraction Data at a Synchrotron Source crystal->diffract Harvest & Cryo-protect phase Solve Phase Problem using Anomalous Dispersion from Se (e.g., MAD or SAD) diffract->phase Process diffraction images build Build Atomic Model into Electron Density Map phase->build Generate electron density map refine Refine Model against Diffraction Data build->refine validate Validate Structure & Analyze H-Bond Geometry refine->validate Check R-factors, geometry

Caption: Workflow for crystallographic analysis using a selenium derivative.

  • Protocol: Crystallization and Structure Determination

    • Synthesis: Chemically synthesize the oligonucleotide containing the 2'-SeMe-DAP derivative using appropriate phosphoramidite chemistry.[17]

    • Crystallization: Anneal the modified oligonucleotide with its complementary strand. Screen a wide range of crystallization conditions (precipitants, pH, temperature, ions) using techniques like hanging-drop or sitting-drop vapor diffusion.

    • Data Collection: Harvest a suitable single crystal, cryo-protect it, and collect X-ray diffraction data, preferably at a synchrotron source to maximize resolution and facilitate anomalous dispersion measurements.[18]

    • Structure Solution and Refinement: Process the diffraction data. Use the anomalous signal from the selenium atom to solve the phase problem. Build an initial atomic model into the resulting electron density map and iteratively refine the model against the experimental data.

    • Analysis: Once refined, use software like PyMOL or Coot to visualize the structure and precisely measure the distances and angles of the hydrogen bonds between DAP and its pairing partner.

Computational Modeling: Quantifying Energetics
  • Expertise & Causality: Experimental methods provide invaluable structural data, but computational chemistry is required to quantify the energetic contributions of individual hydrogen bonds. Quantum mechanics (QM) methods, such as Density Functional Theory (DFT), can provide highly accurate calculations of interaction energies for base pairs in the gas phase.[20] Molecular dynamics (MD) simulations, using force fields like AMBER or CHARMM, can model the dynamic behavior of the entire solvated duplex over time, revealing fluctuations in hydrogen bonding and their impact on overall stability.[21][22]

Diagram 4: Computational Analysis Logic

G4 model Build Initial Coordinates of DAP-T Base Pair (from X-ray or canonical) qm Quantum Mechanics (DFT) Gas-Phase Geometry Optimization model->qm Isolate base pair md_setup Build Full Duplex Model & Solvate in Water Box with Counter-ions model->md_setup Embed in duplex energy Calculate H-Bond Interaction Energy qm->energy md_run Run Molecular Dynamics (MD) Simulation (ns to µs scale) md_setup->md_run Parameterize with force field md_analysis Analyze Trajectory for: - H-bond occupancy - RMSD/RMSF - Helical parameters md_run->md_analysis

Caption: Logic flow for QM and MD analysis of H-bonding.

  • Protocol: DFT Interaction Energy Calculation

    • Model Building: Generate initial coordinates for the DAP-T base pair, ideally from a high-resolution crystal structure or through canonical model building.

    • Geometry Optimization: Perform a geometry optimization of the base pair complex and of the individual monomer bases using a suitable DFT functional (e.g., PBE0 or B3LYP) and basis set (e.g., 6-31G* or larger).[20] Include a dispersion correction (e.g., D3) as it is crucial for accurately modeling noncovalent interactions.[20]

    • Energy Calculation: Calculate the interaction energy (ΔE) as: ΔE = E_complex – (E_DAP + E_Thymine)

    • Basis Set Superposition Error (BSSE) Correction: Apply a BSSE correction, such as the counterpoise method, to obtain a more accurate interaction energy.

    • Comparison: Compare the calculated interaction energy for the DAP-T pair with that of a standard A-T pair to quantify the energetic gain from the third hydrogen bond.

Quantitative Data Summary

The enhanced stability conferred by DAP and 2'-OMe modifications is quantifiable through thermal denaturation experiments (measuring melting temperature, Tm) and thermodynamic parameter derivation.

ModificationEffect on Duplex StabilityTypical ΔTm per modification (°C)ΔΔG°37 (kcal/mol)Reference(s)
DAP for A Forms a third H-bond with T/U+1 to +2-0.4 to -1.2[5][6][7]
2'-OMe Pre-organizes sugar pucker+0.5 to +1.5~-0.2[9]
DAP-2'OMe for A-2'OMe Synergistic enhancement+2 to +4~-0.9[7][8]

Note: Values are context-dependent and can vary based on sequence, salt concentration, and neighboring bases.

Applications in Drug Development and Research

The unique hydrogen bonding and conformational properties of DAP 2'-OMe derivatives make them highly valuable in several areas:

  • Antisense Oligonucleotides (ASOs): The increased binding affinity allows for shorter, more potent ASOs with improved specificity and reduced off-target effects. The 2'-OMe modification provides essential nuclease resistance for in vivo applications.

  • Small Interfering RNAs (siRNAs): Incorporating these modifications can enhance the thermal stability of the siRNA duplex, improve strand selection, and increase resistance to degradation, leading to more potent and durable gene silencing.

  • Therapeutic Aptamers: Enhanced binding affinity can lead to the development of aptamers that bind their targets with higher specificity and avidity.

  • Diagnostics: The high affinity of DAP-containing probes can be used to design highly sensitive and specific diagnostic assays for detecting nucleic acid sequences.

  • Treatment of Genetic Diseases: DAP itself has been identified as a potent corrector of UGA nonsense mutations, offering a therapeutic strategy for genetic diseases like cystic fibrosis by promoting translational readthrough.[23][24][25][26]

  • Antiviral Agents: Nucleoside derivatives of DAP have shown broad-spectrum antiviral properties, acting as or being prodrugs for potent inhibitors of viral replication.[3][27][28][29]

Conclusion

The 2,6-diaminopurine 2'-O-methyl derivative is a testament to the power of rational chemical design in nucleic acid chemistry. By combining the addition of a third hydrogen bond with the conformational pre-organization of the sugar backbone, this modification provides a synergistic and substantial increase in duplex stability, binding affinity, and nuclease resistance. Understanding and characterizing these properties through a combination of NMR, X-ray crystallography, and computational modeling, as outlined in this guide, is essential for any researcher aiming to harness its full potential in the development of next-generation oligonucleotide therapeutics and advanced molecular probes.

References

  • 2,6-Diaminopurine - Wikipedia. (n.d.). Retrieved March 27, 2026, from [Link]

  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., Kreutz, C., Holley, C. L., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic Acids Research, 48(21), 12365–12377. [Link]

  • Self-complementary purines by quadruple hydrogen bonding. (2005). Chemical Communications, (27), 3469. [Link]

  • Dahal, A., Paudel, B. P., & Baral, P. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters, 24(33), 6148–6153. [Link]

  • Egli, M., & Herdewijn, P. (n.d.). use of diaminopurine to investigate structural properties of nucleic acids and molecular recognition between ligands and DNA. Nucleic Acids Research. [Link]

  • Boudou, V., Rothenbacher, K., Van Aerschot, A., & Herdewijn, P. (1999). Oligonucleotides with 2,6-Diaminopurine Base Replacing for Adenine: Synthesis and Properties. Nucleosides and Nucleotides, 18(6-7), 1339–1341. [Link]

  • 2,6-Diaminopurine-2'-O-methylriboside Oligonucleotide Modification. (n.d.). Bio-Synthesis Inc. Retrieved March 27, 2026, from [Link]

  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., Kreutz, C., Holley, C. L., & Al-Hashimi, H. M. (2020). 2′-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. ResearchGate. [Link]

  • What Is 2'-O-Methylation and How to Detect It. (n.d.). CD Genomics. Retrieved March 27, 2026, from [Link]

  • LNA guanine and 2,6-diaminopurine. Synthesis, characterization and hybridization properties of LNA 2,6-diaminopurine containing oligonucleotides. (2004). Bioorganic & Medicinal Chemistry, 12(9), 2261–2269. [Link]

  • Exploration of Nucleic Acid Hydrogran Bonding Using Molecular Mechanics and DFT Calculations. (n.d.). Scholars Archive. [Link]

  • Moroder, H., Kreutz, C., Lang, K., Serganov, A., & Micura, R. (2007). 2'-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. ResearchGate. [Link]

  • Pervushin, K., Ono, A., Fernández, G., Szyperski, T., Kainosho, M., & Wüthrich, K. (1998). Direct detection of N-H[...]N hydrogen bonds in biomolecules by NMR spectroscopy. Proceedings of the National Academy of Sciences, 95(25), 14647–14652. [Link]

  • Hydrogen bonding of different base pairs: adenine:thymine A:T, guanine:cytosine G:C and 2,6 diaminopurine:thymine Z:T. (n.d.). ResearchGate. Retrieved March 27, 2026, from [Link]

  • Dahal, A., Paudel, B. P., & Baral, P. (2022). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Organic Letters. [Link]

  • Furtig, B., Richter, C., Bermel, W., & Schwalbe, H. (1999). Direct identification of NH···N hydrogen bonds in non- canonical base pairs of RNA by NMR spectroscopy. Nucleic Acids Research. [Link]

  • Intermolecular hydrogen bonds studied by NMR spectroscopy. (n.d.). IOCB Prague. Retrieved March 27, 2026, from [Link]

  • Crystal Engineering with 2-Aminopurine and 2,6-Diaminopurine Derivatives: Dimers, Metallaquartets, and Halide-Bridged Clusters. (2016). Crystal Growth & Design, 16(2), 995–1003. [Link]

  • Abou Assi, H., Rangadurai, A. K., Shi, H., Liu, B., Clay, M. C., Erharter, K., Kreutz, C., Holley, C. L., & Al-Hashimi, H. M. (2020). 2'-O-methylation alters the RNA secondary structural ensemble. ResearchGate. [Link]

  • Synthesis of Modified Oligonucleotides for Site-Directed RNA Editing and Structure-Activity Relationships of RNA Binding Enzymes. (n.d.). eScholarship.org. [Link]

  • Moroder, H., Kreutz, C., Lang, K., Serganov, A., & Micura, R. (2007). 2′-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase approach. Nucleic Acids Research. [Link]

  • DNA and RNA modeling. (2025). Fiveable. [Link]

  • Pasternak, A., Kierzek, E., Pasternak, K., Turner, D. H., & Kierzek, R. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research, 35(12), 4055–4063. [Link]

  • Moroder, H., Kreutz, C., Lang, K., Serganov, A., & Micura, R. (2007). 2'-Methylseleno-modified oligoribonucleotides for X-ray crystallography synthesized by the ACE RNA solid-phase. Semantic Scholar. [Link]

  • Trzcińska-Danielewicz, J., Girstun, A., Bąk, M., Chmielewski, M., Kubiński, K., & Bodi, Z. (2020). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. ResearchGate. [Link]

  • Trzcińska-Danielewicz, J., Girstun, A., Bąk, M., Chmielewski, M., Kubiński, K., & Bodi, Z. (2020). 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. Nature Communications, 11(1), 1509. [Link]

  • Nucleoside Derivatives of 2,6‐Diaminopurine Antivirals: Base‐Modified Nucleosides with Broad‐Spectrum Antimicrobial Properties. (2023). ChemMedChem, 18(16). [Link]

  • Nazar, R. N., & Lo, A. C. (1982). Effect of 2′-O-methylation on the structure of mammalian 5.8S rRNAs and the 5.8S—28S rRNA junction. Nucleic Acids Research. [Link]

  • Computational Analysis of the Structure and Noncovalent Interactions of Nucleic Acids and their Analogs. (n.d.). Georgia Tech. [Link]

  • Iwahara, J., & Clore, G. M. (2006). NMR Observation of Intermolecular Hydrogen Bonds between Protein Tyrosine Side-Chain OH and DNA Phosphate Groups. Journal of the American Chemical Society, 128(2), 404–405. [Link]

  • Bidou, L., Allamand, V., Rousset, J.-P., & Namy, O. (2023). Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. Molecular Therapy, 31(4), 970–985. [Link]

  • Pervushin, K., Ono, A., & Wüthrich, K. (1998). NMR scalar couplings across Watson–Crick base pair hydrogen bonds in DNA observed by transverse relaxation-optimized spectroscopy. PNAS. [Link]

  • Xiao, Y., Liu, H., & Chen, S.-J. (2023). Computational Modeling of DNA 3D Structures: From Dynamics and Mechanics to Folding. Molecules, 28(12), 4833. [Link]

  • Furman, P. A., Davis, M., Liotta, D. C., Paff, M. T., Frick, L. W., Nelson, D. J., Dornsife, R. E., Wurster, J. A., Wilson, L. J., Fyfe, J. A., Tuttle, J. V., Miller, W. H., Condreay, L., Averett, D. R., Schinazi, R. F., & Painter, G. R. (1999). Mechanism of Action of 1-β-d-2,6-Diaminopurine Dioxolane, a Prodrug of the Human Immunodeficiency Virus Type 1 Inhibitor 1-β-d-Dioxolane Guanosine. Antimicrobial Agents and Chemotherapy, 43(12), 2962–2968. [Link]

  • Use of 2,6-diaminopurine as a potent suppressor of UGA premature stop codons in cystic fibrosis. (n.d.). DSpace. [Link]

  • Effect of Base-Pairing Partner on the Thermodynamic Stability of the Diastereomeric Spiroiminodihydantoin Lesion. (2016). Biochemistry, 55(30), 4166–4175. [Link]

  • Pasternak, A., Kierzek, E., Pasternak, K., Turner, D. H., & Kierzek, R. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research, 35(12), 4055–4063. [Link]

  • Sofia, M. J., Bao, D., & Chang, W. (2012). β-d-2′-C-Methyl-2,6-diaminopurine Ribonucleoside Phosphoramidates are Potent and Selective Inhibitors of Hepatitis C Virus (HCV) and Are Bioconverted Intracellularly to Bioactive 2,6-Diaminopurine and Guanosine 5′-Triphosphate Forms. Journal of Medicinal Chemistry, 55(10), 4571–4584. [Link]

  • A computational characterization of the hydrogen-bonding and stacking interactions of hypoxanthine. (2007). The Journal of Physical Chemistry A, 111(4), 589–595. [Link]

  • Cheong, C., & Tinoco, I. (1987). Thermodynamic studies of base pairing involving 2,6-diaminopurine. Nucleic Acids Research, 15(12), 5115–5122. [Link]

  • Glen Report 2-12: Modification of Oligonucleotides - An Update. (n.d.). Glen Research. Retrieved March 27, 2026, from [Link]

  • Microbial synthesis of 2,6-diaminopurine nucleosides. (2011). Applied Microbiology and Biotechnology, 90(5), 1601–1608. [Link]

  • LNA guanine and 2,6-diaminopurine. Synthesis, characterization and hybridization properties of LNA 2,6-diaminopurine containing oligonucleotides. (2004). Semantic Scholar. [Link]

  • Sugimoto, N., & Nakano, M. (2012). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. International Journal of Molecular Sciences, 13(8), 9577–9590. [Link]

  • Synthesis, characterisation and theoretical calculations of 2,6-diaminopurine etheno derivatives. (2008). Organic & Biomolecular Chemistry, 6(19), 3569–3576. [Link]

  • Synthesis of sugar-modified 2,6-diaminopurine and guanine nucleosides from guanosine via transformations of 2-aminoadenosine and enzymatic deamination with adenosine deaminase. (n.d.). National Open Access Monitor, Ireland. [Link]

  • Effects of Adenine Methylation on the Structure and Thermodynamic Stability of a DNA Minidumbbell. (2022). International Journal of Molecular Sciences, 23(19), 11846. [Link]

Sources

Exploratory

Conformational analysis of 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine by NMR spectroscopy

An in-depth technical analysis of 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine requires a rigorous understanding of stereoelectronic effects and advanced nuclear magnetic resonance (NMR) techniques. This guide is...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine requires a rigorous understanding of stereoelectronic effects and advanced nuclear magnetic resonance (NMR) techniques. This guide is designed for application scientists and drug development professionals engineering next-generation RNA therapeutics, antisense oligonucleotides (ASOs), and aptamers.

Structural Context & Mechanistic Causality

The molecule 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine (commonly referred to as 2'-OMe-DAP) is a highly modified nucleoside that synergizes two powerful chemical alterations:

  • The 2'-O-Methyl Effect (Sugar Pucker): In unmodified RNA, the furanose ring rapidly interconverts between the C3'-endo (North) and C2'-endo (South) conformations. The introduction of an electronegative 2'-O-methyl group induces a strong stereoelectronic gauche effect with the O4' atom of the ring. To minimize electrostatic repulsion and hyperconjugative destabilization, the sugar is conformationally locked into the C3'-endo pucker. This preorganizes the single-stranded oligonucleotide into an A-form helical geometry, drastically reducing the entropic penalty upon duplex formation[1].

  • The 2,6-Diaminopurine Base (Glycosidic Bond): The addition of an exocyclic amino group at the C2 position allows the purine to form three Watson-Crick hydrogen bonds with Uracil or Thymine, significantly increasing the melting temperature ( Tm​ ) of the resulting duplex. To avoid severe steric clashes between this bulky modified base and the 2'-O-methyl group, the glycosidic bond ( χ angle) is strictly biased toward the anti conformation[2].

NMR Analytical Strategy: A Self-Validating System

To rigorously define the 3D conformation of 2'-OMe-DAP in solution, we employ a multi-dimensional NMR approach based on two physical phenomena:

  • Scalar ( J ) Couplings: 1 H- 1 H coupling constants ( 3JHH​ ) are extracted to determine dihedral angles via the Karplus relationship. These are translated into the phase angle of pseudorotation ( P ) and maximum puckering amplitude ( Φmax​ ) using the foundational[3].

  • Nuclear Overhauser Effect (NOE): Through-space dipolar interactions provide distance restraints ( r−6 dependence) between the purine H8 and the sugar protons (H1', H2', H3'), definitively establishing the syn vs. anti equilibrium.

Experimental Protocol: High-Resolution NMR Workflow

Every step in this protocol includes an internal quality control metric to ensure a self-validating data pipeline.

Step 1: Sample Preparation and Isotopic Exchange

  • Dissolve 5–10 mg of synthesized 2'-OMe-DAP in 0.5 mL of 99.99% D2​O .

  • Lyophilize the sample to remove residual H2​O . Repeat this D2​O exchange process three times.

  • Resuspend the final lyophilized powder in 0.6 mL of 99.999% D2​O containing 0.1 mM DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) as an internal chemical shift reference.

  • Causality & Validation: Repeated lyophilization minimizes the HDO solvent peak (~4.7 ppm), which can otherwise obscure the critical H3' and H4' resonances. A sharp, minimal HDO peak validates the exchange efficiency.

Step 2: 1D 1 H Acquisition

  • Acquire a 1D 1 H spectrum at 298 K on a 600 MHz (or higher) spectrometer equipped with a cryoprobe.

  • Use a 90° pulse with a relaxation delay ( d1​ ) of at least 5×T1​ (typically 5–10 seconds) to ensure quantitative integration.

  • Causality & Validation: The integral ratio of the 2'-O-methyl singlet (~3.4 ppm) to the anomeric H1' doublet (~5.9 ppm) must be exactly 3:1. Any deviation indicates impurity or incomplete spin-lattice relaxation.

Step 3: 2D DQF-COSY for J-Coupling Extraction

  • Acquire a phase-sensitive Double-Quantum Filtered COSY (DQF-COSY) spectrum with high digital resolution in F2 ( 0.5 Hz/point).

  • Process with zero-filling and a shifted sine-bell squared apodization function.

  • Causality & Validation: DQF-COSY suppresses uncoupled spins (e.g., the 2'-OMe singlet) and provides pure-absorption line shapes, allowing for the precise measurement of small 3JH1′−H2′​ couplings. The sum of 3J1′2′​ and 3J3′4′​ should remain relatively constant (~9.5 Hz), validating the two-state N S equilibrium model.

Step 4: 2D NOESY for Distance Restraints

  • Acquire NOESY spectra at multiple mixing times (e.g., 100, 250, and 400 ms).

  • Integrate the cross-peaks to build a build-up curve.

  • Causality & Validation: Multiple mixing times are essential to ensure measurements are taken in the linear initial rate approximation regime, ruling out spin diffusion artifacts.

Quantitative Data Presentation

Table 1: Conformational Parameters (Standard Adenosine vs. 2'-OMe-DAP)

NMR ParameterStandard Adenosine (RNA)2'-OMe-DAPStructural Implication
3JH1′−H2′​ ~4.5 - 5.5 Hz< 2.0 HzStrong shift toward C3'-endo (North) pucker
3JH3′−H4′​ ~4.5 - 5.5 Hz> 8.0 HzConfirmation of C3'-endo dominance
Phase Angle ( P ) Rapid N S equilibrium~0° to 18° (N-type)Helical preorganization into A-form geometry
H8 H2' NOE Medium intensityStrong intensityStrict preference for anti glycosidic bond
3JH4′−H5′/H5′′​ ~3.0 - 4.0 Hz~2.0 - 2.5 HzHigh population of gauche-gauche (gg) rotamer

Table 2: Thermodynamic & Physical Properties

PropertyValue/ObservationCausality / Mechanistic Origin
Duplex Tm​ (vs RNA) +1.5 to +2.0 °C per mod3 H-bonds (DAP) + Entropic Preorganization (2'-OMe)
Nuclease Resistance Significantly EnhancedSteric hindrance of 2'-OMe blocks in-line nucleolytic cleavage
Base Pairing Uracil and Thymine2-amino group acts as H-bond donor to C2=O of pyrimidines

Visualizing the Conformational Landscape

NMR_Workflow A Sample Preparation (D2O Exchange, Lyophilization) B 1D & 2D NMR Acquisition (1H, DQF-COSY, NOESY, HSQC) A->B C Spectral Processing (Apodization, Zero-Filling) B->C D Resonance Assignment (Spin System Identification) C->D E Scalar Coupling Analysis (³J_HH via DQF-COSY) D->E F NOE Distance Restraints (NOESY Cross-Peaks) D->F G Sugar Pucker Determination (Altona-Sundaralingam) E->G H Glycosidic Bond Angle (syn/anti Conformation) F->H I Final 3D Conformational Model G->I H->I

Figure 1: Step-by-step self-validating NMR workflow for determining nucleoside conformation.

Conformational_Equilibria cluster_0 Sugar Pucker (Pseudorotation) cluster_1 Glycosidic Bond (χ) N North (C3'-endo) S South (C2'-endo) N->S Minor (<20%) S->N Major (>80%) Anti Anti (Favored) Syn Syn (Disfavored) Anti->Syn Steric Clash Syn->Anti H8-H2' NOE

Figure 2: Thermodynamic equilibria of sugar pucker and glycosidic bond in 2'-OMe-DAP.

References

  • Kierzek, E., et al. (2009). Contributions of Stacking, Preorganization, and Hydrogen Bonding to the Thermodynamic Stability of Duplexes between RNA and 2′-O-Methyl RNA with Locked Nucleic Acids. Biochemistry, 48(20), 4377-4387.[Link]

  • Eldrup, A. B., et al. (2004). Structure−Activity Relationship of Purine Ribonucleosides for Inhibition of Hepatitis C Virus RNA-Dependent RNA Polymerase. Journal of Medicinal Chemistry, 47(9), 2283–2295.[Link]

  • Altona, C., & Sundaralingam, M. (1972). Conformational analysis of the sugar ring in nucleosides and nucleotides. A new description using the concept of pseudorotation. Journal of the American Chemical Society, 94(23), 8205–8212.[Link]

Sources

Foundational

The Synergistic Effect of 2'-O-Methylation on 2,6-Diaminopurine Riboside Sugar Pucker Conformation

A Technical Guide for Therapeutic Oligonucleotide Design Executive Summary In the development of therapeutic oligonucleotides (such as siRNAs, antisense oligonucleotides, and aptamers), researchers constantly battle two...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Technical Guide for Therapeutic Oligonucleotide Design

Executive Summary

In the development of therapeutic oligonucleotides (such as siRNAs, antisense oligonucleotides, and aptamers), researchers constantly battle two primary biochemical hurdles: in vivo nuclease degradation and target binding affinity. As a Senior Application Scientist, I frequently observe that simply stacking modifications without understanding their stereoelectronic interplay leads to suboptimal therapeutic profiles.

The combination of 2'-O-methylation (2'-OMe) and 2,6-diaminopurine (DAP) into a single nucleotide analog—2'-OMe-DAP—represents a masterclass in rational drug design. This whitepaper explores the deep mechanistic causality behind how the 2'-O-methyl group structurally locks the DAP ribose into a C3'-endo sugar pucker , pre-organizing the molecule for A-form RNA duplex formation and delivering unprecedented thermodynamic stability.

Mechanistic Foundations: Stereoelectronic Drivers and Hydrogen Bonding

To understand the power of 2'-OMe-DAP, we must deconstruct its two constituent modifications and analyze their synergistic causality.

The 2,6-Diaminopurine (DAP) Enthalpic Anchor

Standard Adenosine (A) pairs with Uridine (U) via two hydrogen bonds. DAP is an adenosine analog featuring an additional exocyclic amino group at the C2 position. This extra amine allows DAP to form a third hydrogen bond with the C2-carbonyl of Uridine[1]. While this enthalpically stabilizes the duplex, unmodified DAP ribosides naturally favor a C2'-endo (South) sugar pucker, which is incompatible with the A-form geometry required for stable RNA:RNA or RNA:Target hybridization.

The 2'-O-Methylation (2'-OMe) Conformational Lock

The 2'-O-methylation of the ribose ring is not merely a steric shield against nucleases; it is a profound stereoelectronic driver. In an unmodified RNA, the furanose ring exists in a dynamic equilibrium between the C2'-endo and C3'-endo puckers. However, the introduction of a 2'-O-methyl group introduces a strong gauche effect .

The highly electronegative oxygen atoms (O4' and O2') prefer to adopt a gauche orientation to maximize hyperconjugation (the donation of lone pair electrons into the adjacent σ* orbital). To accommodate this while minimizing steric clash with the bulky nucleobase, the ribose ring is forced out of equilibrium and rigidly locked into a C3'-endo (North) conformation .

The Synergy: Pre-organization Meets High Affinity

When combined, 2'-OMe and DAP create a synergistic powerhouse. The 2'-OMe group locks the sugar into the C3'-endo pucker, effectively eliminating the entropic penalty usually required to organize a flexible nucleotide into a rigid A-form duplex. Simultaneously, the DAP nucleobase provides an enthalpic boost via its third hydrogen bond. This dual-action mechanism dramatically increases the melting temperature ( Tm​ ) of therapeutic oligonucleotides.

Synergy DAP 2,6-Diaminopurine (DAP) (3 H-Bonds with Uridine) Stability Enhanced Thermodynamic Stability (ΔΔG° ~ -0.9 kcal/mol) DAP->Stability Base Pairing OMe 2'-O-Methylation (Stereoelectronic Gauche Effect) Pucker C3'-endo Sugar Pucker (North Conformation) OMe->Pucker Pre-organization Pucker->Stability A-Form Helix Bias Therapeutic Therapeutic Efficacy (siRNA/ASO Nuclease Resistance) Stability->Therapeutic In vivo Half-life

Logical relationship between 2'-OMe-DAP modifications, C3'-endo pucker, and therapeutic efficacy.

Thermodynamic Profiling and Quantitative Impact

The structural pre-organization of 2'-OMe-DAP translates directly into measurable thermodynamic gains. According to rigorous optical melting experiments and nearest-neighbor parameter analyses , the substitution of a standard Adenosine with a 2'-OMe-DAP residue yields significant stabilization.

Table 1: Quantitative Impact of 2'-OMe-DAP on Duplex Stability

ModificationSugar Pucker BiasH-Bonds (vs. U)Avg. ΔΔG37∘​ (kcal/mol)Relative Nuclease Resistance
Adenosine (A) Dynamic (C2' C3')20.00 (Baseline)Low
2'-OMe-Adenosine C3'-endo (North)2-0.20 to -0.50High
2,6-Diaminopurine C2'-endo (South)3-0.50 to -0.80Low
2'-OMe-DAP Rigid C3'-endo3-0.90 to -1.50Very High

Note: ΔΔG37∘​ values represent the change in free energy per modification. More negative values indicate greater thermodynamic stability and target affinity.

Experimental Protocols: Synthesis and Conformational Validation

A robust experimental protocol must be a self-validating system. If the stereoelectronic lock fails during synthesis, the thermodynamic benefit will not materialize. The following step-by-step workflow ensures both structural integrity and functional efficacy.

Step 1: Regioselective Synthesis of 2'-OMe-DAP Phosphoramidite
  • Action: React 2,6-diaminopurine riboside with methyl iodide (MeI) in the presence of sodium hydride (NaH) in an anhydrous DMSO solvent system.

  • Causality: The 2'-OH is inherently more acidic than the 3'-OH due to its proximity to the anomeric center. This pKa differential allows for regioselective methylation at the 2'-position. Following methylation, the exocyclic amines and 5'-OH must be protected before standard phosphitylation at the 3'-OH.

Step 2: Solid-Phase Oligonucleotide Synthesis (SPOS)
  • Action: Incorporate the 2'-OMe-DAP phosphoramidite using standard automated phosphoramidite chemistry, but extend the coupling time to 10–15 minutes .

  • Causality: The bulky 2'-O-methyl group, combined with the steric bulk of the exocyclic C2-amino group, creates significant steric hindrance. This slows down the nucleophilic attack of the nascent oligo's 5'-OH on the incoming phosphoramidite. Standard 3-minute coupling times will result in truncated failure sequences.

Step 3: Conformational Validation via 1 H-NMR (The Self-Validating Check)
  • Action: Perform 1 H-NMR spectroscopy on the synthesized monomer. Measure the J1′−2′​ coupling constant.

  • Causality: The Karplus equation dictates that the coupling constant between the 1' and 2' protons is highly dependent on the dihedral angle. A C3'-endo pucker (dihedral angle ~90°) yields a very small J1′−2′​ coupling (< 2.0 Hz ). Conversely, a C2'-endo pucker yields a large coupling (> 7.0 Hz). Observing a J1′−2′​ < 2.0 Hz definitively validates that the gauche effect has successfully locked the sugar pucker.

Step 4: Thermodynamic Profiling via UV Melting
  • Action: Measure the absorbance of the hybridized duplex at 260 nm across a temperature gradient (15°C to 90°C) in a physiological buffer (e.g., 100 mM NaCl, 10 mM phosphate, pH 7.0).

  • Causality: The hyperchromic effect allows precise tracking of duplex dissociation. The pre-organized C3'-endo pucker and the 3 H-bonds will manifest as a significantly elevated Tm​ and a steeper transition curve compared to standard RNA, validating the nearest-neighbor thermodynamic parameters .

Workflow Step1 1. Phosphoramidite Synthesis (Regioselective Alkylation) Step2 2. Solid-Phase Oligo Synthesis (Extended Coupling Times) Step1->Step2 Step3 3. Conformational Validation (1H-NMR J-coupling < 2 Hz) Step2->Step3 Step4 4. Thermodynamic Profiling (UV Melting Curves at 260 nm) Step3->Step4

Step-by-step experimental workflow for the synthesis and validation of 2'-OMe-DAP oligonucleotides.

Therapeutic Implications for Drug Development

The rigid C3'-endo conformation of 2'-OMe-DAP has profound implications for the clinical pipeline:

  • Steric Block Antisense Oligonucleotides (ASOs): Splice-switching ASOs rely on out-competing endogenous splicing machinery. The massive ΔG boost provided by 2'-OMe-DAP allows developers to design shorter ASOs (e.g., 14-mers instead of 20-mers) that maintain high target affinity while exhibiting superior tissue penetration and reduced off-target toxicity.

  • siRNA Guide Strands: Incorporating 2'-OMe-DAP in the seed region of an siRNA guide strand tightly locks the local A-form geometry. This pre-organization enhances binding to the target mRNA within the Ago2 complex, while the 2'-OMe group simultaneously prevents degradation by intracellular endonucleases.

By leveraging the stereoelectronic causality of the gauche effect alongside the enthalpic power of triple hydrogen bonding, 2'-OMe-DAP stands as a premier modification for next-generation RNA therapeutics.

References

  • Kierzek, A. P., et al. (2007). "A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes." Nucleic Acids Research, 35(12), 4055–4063. URL:[Link]

  • Turner, D. H., et al. (2020). "Predictions and analyses of RNA nearest neighbor parameters for modified nucleotides." Nucleic Acids Research, 48(16), 8901–8912. URL:[Link]

Sources

Exploratory

Engineering Next-Generation Oligonucleotide Therapeutics: In Vitro Pharmacokinetics of 2'-OMe-DAP Modifications

Executive Summary The clinical translation of oligonucleotide therapeutics—ranging from antisense oligonucleotides (ASOs) to small interfering RNAs (siRNAs) and CRISPR guide RNAs—is fundamentally limited by their pharmac...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The clinical translation of oligonucleotide therapeutics—ranging from antisense oligonucleotides (ASOs) to small interfering RNAs (siRNAs) and CRISPR guide RNAs—is fundamentally limited by their pharmacokinetic (PK) profiles. Unmodified nucleic acids suffer from rapid nuclease degradation and poor target tissue distribution.

To overcome these barriers, chemical modifications are engineered into the oligonucleotide backbone and nucleobases. The integration of the 2'-O-methyl (2'-OMe) ribose modification with the 2,6-diaminopurine (DAP) nucleobase represents a highly synergistic approach. As an application scientist specializing in nucleic acid drug development, I utilize 2'-OMe-DAP to simultaneously solve two critical challenges: evading exonuclease degradation and drastically increasing thermodynamic target affinity. This whitepaper provides an authoritative guide to the mechanistic rationale and the self-validating in vitro pharmacokinetic workflows required to evaluate 2'-OMe-DAP modified oligonucleotides.

Mechanistic Grounding: The 2'-OMe-DAP Advantage

The efficacy of an oligonucleotide is dictated by its structural chemistry. The 2'-OMe-DAP modification operates via a dual-action mechanism:

  • Steric Shielding (2'-OMe): The addition of a methyl group at the 2'-hydroxyl position of the ribose ring locks the sugar into a C3'-endo pucker. This pre-organizes the strand into an A-form helical geometry, which is optimal for hybridizing with target RNA [3]. Crucially, the bulky methoxy group provides physical steric hindrance that blocks the active sites of 3'-exonucleases, significantly extending the molecule's in vitro and in vivo half-life.

  • Thermodynamic Anchoring (DAP): Canonical adenine forms two hydrogen bonds with its complementary uracil or thymine. DAP, however, contains an additional exocyclic amino group at the C2 position. This allows DAP to donate a third hydrogen bond to the C2 carbonyl of uracil [1]. This mimics the tight binding of a G-C base pair.

Research demonstrates that substituting a single internal 2'-O-methyladenosine with a 2'-O-methyl-2,6-diaminopurine riboside increases the thermodynamic stability ( ΔΔG37∘​ ) by an average of 0.9 to 2.3 kcal/mol. This translates to a melting temperature ( Tm​ ) increase of ~1.5–2.5°C per insertion [1, 2].

Mechanism Mod 2'-OMe-DAP Modification Branch1 2'-O-Methyl Group (Ribose) Mod->Branch1 Branch2 2,6-Diaminopurine (Base) Mod->Branch2 Effect1 Steric Hindrance & C3'-endo Pucker Branch1->Effect1 Effect2 3rd Hydrogen Bond (with Target U/T) Branch2->Effect2 Outcome1 Increased Nuclease Resistance (Extended Half-Life) Effect1->Outcome1 Outcome2 Enhanced Target Affinity (Increased Tm & Lower Kd) Effect2->Outcome2

Fig 1. Dual-action mechanism of 2'-OMe-DAP driving nuclease resistance and target affinity.

In Vitro Pharmacokinetic Workflows

To accurately profile the ADME properties of 2'-OMe-DAP oligos, experimental protocols must be designed as self-validating systems . This means integrating internal controls, precise quenching mechanisms, and mass balance calculations to ensure data integrity.

PK_Workflow A Synthesis & QC B Nuclease Stability (Serum/Tissue) A->B C Protein Binding (RED Assay) B->C D Cellular Uptake (Transfection) C->D E Target Kinetics (SPR/BLI) D->E

Fig 2. Sequential in vitro pharmacokinetic evaluation workflow for modified oligonucleotides.

Protocol 3.1: Nuclease Stability Profiling (Serum & Tissue Homogenate)

Causality: Evaluating stability in 50% human serum or liver homogenates predicts systemic circulation half-life. The 2'-OMe modification protects the phosphodiester backbone from cleavage. Self-Validating Methodology:

  • Preparation: Dilute the 2'-OMe-DAP oligo, a fully phosphorothioate (PS) modified positive control, and an unmodified RNA negative control to 10 µM in 50% human serum (buffered in PBS, pH 7.4).

  • Incubation & Sampling: Incubate at 37°C. Extract 20 µL aliquots at predefined time points ( t=0,1,2,4,8,24,48 hours).

  • Kinetic Quenching (Critical Step): Immediately quench the reaction by adding 20 µL of stop buffer (8 M urea, 50 mM EDTA) and heating to 95°C for 5 minutes. Causality: EDTA aggressively chelates divalent cations ( Mg2+ , Ca2+ ) essential for catalytic nuclease activity, while heat permanently denatures the enzymes, freezing the kinetic profile at the exact time of sampling.

  • Analysis: Perform solid-phase extraction (SPE) followed by LC-MS analysis using ion-pairing reversed-phase chromatography (e.g., HFIP/TEA buffer). Quantify the area under the curve (AUC) of the intact parent mass.

  • System Validation: The unmodified RNA control must degrade completely within 1 hour to validate the nuclease activity of the specific serum batch.

Protocol 3.2: Plasma Protein Binding (PPB) via Rapid Equilibrium Dialysis (RED)

Causality: Oligonucleotides bind reversibly to plasma proteins (e.g., albumin). High PPB extends circulating half-life by preventing renal clearance but reduces the free fraction ( fu​ ) available for tissue distribution. Self-Validating Methodology:

  • Assembly: Spike the 2'-OMe-DAP oligo (1 µM) into 100% human plasma and load into the donor chamber of a RED device (8K MWCO). Load blank PBS into the receiver chamber.

  • Equilibration: Seal and incubate on an orbital shaker at 37°C with 5% CO2​ for 24 hours. Causality: The 5% CO2​ atmosphere is mandatory to maintain the physiological pH of the plasma. If CO2​ outgasses in a standard incubator, the plasma pH will shift alkaline, artificially altering protein conformation and yielding false binding affinities.

  • Matrix Matching: Extract samples from both chambers. To ensure equivalent matrix suppression during LC-MS/MS ionization, mix donor samples with blank PBS and receiver samples with blank plasma (1:1 ratio).

  • Validation via Mass Balance: Calculate total mass recovery: Recovery(%)=MassInitial​MassDonor​+MassReceiver​​×100 . A recovery of <85% indicates non-specific binding of the highly hydrophobic DAP base to the dialysis membrane, which invalidates the run and requires the addition of surfactants (e.g., CHAPS) to the buffer.

Protocol 3.3: Target Engagement Kinetics via Surface Plasmon Resonance (SPR)

Causality: The primary biophysical advantage of DAP is enhanced target affinity. SPR provides real-time association ( Kon​ ) and dissociation ( Koff​ ) rates, proving that the third hydrogen bond is functionally active. Methodology:

  • Immobilization: Immobilize a biotinylated target RNA strand onto a Streptavidin (SA) sensor chip.

  • Analyte Injection: Flow varying concentrations (1 nM to 100 nM) of the 2'-OMe-DAP oligo over the chip at a high flow rate (30 µL/min) to minimize mass transport limitations.

  • Referencing: Utilize a reference flow cell (unmodified SA) to subtract bulk refractive index shifts and non-specific binding.

  • Data Fitting: Fit the resulting sensograms to a 1:1 Langmuir binding model to derive the equilibrium dissociation constant ( Kd​=Koff​/Kon​ ).

Quantitative Data Summary

The integration of 2'-OMe and DAP modifications yields compounding benefits across all in vitro PK parameters. The table below summarizes the typical quantitative improvements observed when transitioning from unmodified RNA to 2'-OMe-DAP chemistries.

Oligonucleotide Chemistry ΔTm​ per Modification (°C)Serum Half-Life ( t1/2​ )Plasma Protein Binding (%)Target Affinity ( Kd​ , nM)
Unmodified RNA (A-U pair) Baseline (0.0)< 0.5 hours~15% (Low)~ 45.0
2'-OMe-A (A-U pair) + 0.5 to + 1.0~ 4.0 hours~25% (Moderate)~ 20.0
2'-OMe-DAP (DAP-U pair) + 1.5 to + 2.5> 24.0 hours~40% (Moderate-High)~ 2.5

Note: Data represents aggregated baseline metrics for a standard 20-mer oligonucleotide. Actual values are sequence-context dependent. The addition of phosphorothioate (PS) linkages will further increase PPB to >90%.

Conclusion

The 2'-OMe-DAP modification is a powerful tool in the arsenal of oligonucleotide drug design. By combining the steric nuclease resistance and A-form pre-organization of the 2'-O-methyl ribose with the superior hydrogen-bonding capacity of the 2,6-diaminopurine base, developers can achieve sub-nanomolar target affinities while ensuring robust in vitro and in vivo stability. Rigorous, self-validating pharmacokinetic assays—particularly those controlling for nuclease quenching and RED mass balance—are essential to accurately quantify these biophysical advantages prior to in vivo translational studies.

References

  • Title: A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes Source: Nucleic Acids Research (2007) URL: [Link] [1]

  • Title: A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters (2022) URL: [Link] [2]

  • Title: 2′-O-Methyl modified guide RNA promotes the single nucleotide polymorphism (SNP) discrimination ability of CRISPR–Cas12a systems Source: Chemical Science (2021) URL: [Link] [3]

Foundational

Topic: Thermodynamic Stability of 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine in RNA:RNA Duplexes

An In-Depth Technical Guide Authored for: Researchers, Scientists, and Drug Development Professionals Abstract The rational design of RNA-based therapeutics and diagnostics hinges on the ability to precisely control the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

The rational design of RNA-based therapeutics and diagnostics hinges on the ability to precisely control the stability and specificity of RNA:RNA duplexes. Chemical modifications are paramount in achieving these goals, enhancing binding affinity, nuclease resistance, and pharmacokinetic properties. This technical guide provides a comprehensive examination of a dual-purposed modification: 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine (hereafter referred to as 2-amino-2'-O-methyladenosine or DM). We will dissect the synergistic contributions of the 2-amino group on the purine base and the 2'-O-methyl group on the ribose sugar to the thermodynamic stability of RNA duplexes. This guide details the molecular basis for this enhanced stability, presents field-proven experimental protocols for its characterization, and discusses the implications for therapeutic oligonucleotide design.

Introduction: The Rationale for Dual Modification

In the pursuit of potent RNA-targeting agents, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), enhancing the thermodynamic stability of the RNA:RNA duplex is a primary objective.[1] A higher melting temperature (Tm) and a more favorable Gibbs free energy of binding (ΔG°) often correlate with increased biological activity. Two of the most effective and widely adopted modifications to achieve this are 2'-O-methylation of the ribose sugar and the substitution of adenine with 2,6-diaminopurine (DAP).[2][3]

  • 2'-O-Methyl (2'-OMe) Modification: This common natural modification involves adding a methyl group to the 2'-hydroxyl of the ribose.[2] This modification provides two key benefits: it confers significant nuclease resistance and it pre-organizes the sugar pucker into the C3'-endo conformation, which is characteristic of A-form RNA helices.[2][4] This pre-organization reduces the entropic penalty of duplex formation, thereby increasing thermal stability.[4]

  • 2,6-Diaminopurine (DAP): This analogue of adenine features an additional amino group at the 2-position of the purine ring.[5] This allows it to form three hydrogen bonds with uracil (or thymine), mimicking the stability of a guanine-cytosine (G-C) base pair.[6][7] This additional hydrogen bond provides a direct and favorable enthalpic contribution to the binding energy.[3]

The combination of these two modifications into a single nucleoside, DM, presents a powerful tool for markedly enhancing duplex stability through both favorable entropic and enthalpic mechanisms. This guide explores the quantification of this effect and its practical applications.

The Molecular Basis of Synergistic Stabilization

The significant increase in duplex stability conferred by DM is not merely additive but synergistic. The two modifications address different components of the thermodynamic equation (ΔG° = ΔH° - TΔS°).

  • Enthalpic Contribution (ΔH°): The primary driver for the enhanced enthalpic contribution is the formation of a third hydrogen bond between the 2-amino group of DM and the keto oxygen at the C2 position of uracil. This DM•U pair is isosteric to a canonical A•U pair but possesses the hydrogen bonding pattern of a G•C pair. This stronger interaction releases more heat upon formation compared to a standard A•U pair.[3][5]

  • Entropic Contribution (ΔS°): The 2'-O-methyl group restricts the conformational flexibility of the ribose ring, favoring the C3'-endo pucker.[4][8] In a single-stranded RNA, this pre-organization means the nucleotide pays a smaller entropic cost to adopt the rigid A-form helical structure upon binding to its complementary strand. This results in a less unfavorable entropy change (a smaller negative ΔS°) for hybridization, contributing to a more favorable ΔG°.

Experimental_Workflow cluster_Synth Oligonucleotide Preparation cluster_Analysis Thermodynamic Analysis cluster_Data Data Processing & Output Synth 1. Solid-Phase Synthesis (Control & DM-Modified RNA) Purify 2. HPLC Purification & Desalting Synth->Purify Quant 3. Quantification (UV Abs.) Purify->Quant UV UV Thermal Denaturation Quant->UV ITC Isothermal Titration Calorimetry (ITC) Quant->ITC UV_Data Melting Curves (Tm) van't Hoff Plot UV->UV_Data ITC_Data Binding Isotherm ITC->ITC_Data Thermo_Params Thermodynamic Parameters (ΔG°, ΔH°, ΔS°) UV_Data->Thermo_Params ITC_Data->Thermo_Params

Sources

Exploratory

Physical and chemical properties of 2'-O-methyl-2,6-diaminopurine for oligo design

Engineering Oligonucleotide Affinity and Stability: A Technical Guide to 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP) Executive Summary In therapeutic oligonucleotide design—ranging from antisense oligonucleotides (ASOs) t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Engineering Oligonucleotide Affinity and Stability: A Technical Guide to 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP)

Executive Summary

In therapeutic oligonucleotide design—ranging from antisense oligonucleotides (ASOs) to small interfering RNAs (siRNAs) and aptamers—balancing nuclease stability with target affinity is a persistent challenge. The incorporation of 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) represents a sophisticated structural intervention. By synergizing a sugar-ring modification with a nucleobase substitution, 2'-OMe-DAP fundamentally alters the thermodynamic landscape of RNA-RNA and RNA-DNA duplexes. This whitepaper delineates the physicochemical properties, structural causality, and experimental integration of 2'-OMe-DAP for advanced oligo engineering.

Mechanistic Causality: The Dual-Modification Synergy

The efficacy of 2'-OMe-DAP stems from two distinct but cooperative molecular modifications that independently address affinity and stability:

  • Nucleobase Substitution (2,6-Diaminopurine): Standard adenine forms two hydrogen bonds with uracil or thymine. The DAP nucleobase introduces an exocyclic amino group at the C2 position, enabling a third hydrogen bond with the C2-carbonyl oxygen of the complementary pyrimidine. This directly increases the enthalpy of base pairing, significantly boosting target affinity[1].

  • Sugar Modification (2'-O-Methyl): The electronegative 2'-O-methyl ether group drives the ribose ring into a C3'-endo pucker via the gauche effect. This pre-organizes the oligonucleotide into an A-form helical geometry, reducing the entropic penalty of duplex formation while simultaneously providing steric shielding against exonuclease degradation.

G cluster_0 Base Modification (2,6-Diaminopurine) cluster_1 Sugar Modification (2'-O-Methyl) DAP 2'-OMe-DAP Insertion Hbond 3rd Hydrogen Bond (2-NH2 to Uracil C2=O) DAP->Hbond Pucker C3'-endo Sugar Pucker DAP->Pucker Affinity Increased Target Affinity (+0.9 kcal/mol ΔΔG) Hbond->Affinity Pucker->Affinity Pre-organizes A-form RNA Nuclease Steric Blockade of Endonucleases Pucker->Nuclease

Fig 1: Structural causality of 2'-OMe-DAP driving thermodynamic affinity and nuclease resistance.

Physical and Chemical Properties

To effectively utilize 2'-OMe-DAP in solid-phase synthesis, scientists must account for its specific physical parameters. The standard phosphoramidite derivative (C48H62N9O8P) requires careful handling due to its bulk and protecting group strategy.

Table 1: Physicochemical & Thermodynamic Specifications

PropertyValueCausality / Implication for Design
Molecular Weight (Amidite) 924.05 g/mol [2]Requires precise calibration of mass equivalents during synthesis prep.
Formula Weight (Nucleoside) 358.25 g/mol [2]Used for final oligonucleotide mass spectrometry deconvolution.
Thermodynamic Stability +0.9 kcal/mol (ΔΔG°₃₇)[1]Enhances target affinity, especially in AT/AU-rich regions.
Melting Temp (Tm) Shift +1.5°C to +2.5°C per insertAllows for shorter oligo design without sacrificing binding strength.
Mismatch Discrimination Destabilizes D-A / D-G[1]Improves sequence specificity and reduces off-target hybridization.

Strategic Oligonucleotide Design Principles

As demonstrated in[1], the replacement of a single internal 2'-O-methyladenosine with 2'-OMe-DAP increases thermodynamic stability by an average of 0.9 kcal/mol. This unlocks several design strategies:

  • Rescuing AU-Rich Targets: Sequences with high A/U content inherently suffer from low thermodynamic stability. Strategic replacement of standard Adenosine with 2'-OMe-DAP normalizes the binding energy across the sequence, ensuring uniform hybridization kinetics and preventing "breathing" at the duplex termini.

  • Length Truncation for Toxicity Mitigation: By increasing the affinity per base pair, oligos can be truncated (e.g., reducing a 20-mer ASO to a 16-mer) while maintaining the required physiological Tm. Shorter oligos generally exhibit reduced polyanionic toxicity and improved cellular uptake profiles.

Experimental Workflows and Protocols

Protocol 1: Solid-Phase Oligonucleotide Synthesis (SPOS) Integration

The incorporation of 2'-OMe-DAP requires protocol adjustments. According to [2], standard coupling times are insufficient due to the steric bulk of the molecule.

Step-by-Step Methodology:

  • Preparation: Dissolve 2'-OMe-2,6-Diaminopurine-CE Phosphoramidite in anhydrous acetonitrile to a concentration of 0.1 M. Ensure system moisture is <10 ppm to prevent premature phosphoramidite hydrolysis.

  • Coupling: Extend the coupling time to 6 minutes [2]. Causality: The steric hindrance from the dual N2/N6 protecting groups and the 2'-O-methyl ether significantly reduces the nucleophilic attack rate of the growing chain's 5'-OH onto the incoming phosphoramidite.

  • Oxidation & Capping: Proceed with standard iodine-based oxidation (I2/H2O/Pyridine) and acetic anhydride capping.

  • Cleavage & Deprotection: Utilize Ammonium Hydroxide at 55°C for 5 days, or a 1:1 mixture of Ammonium Hydroxide and Methylamine (AMA) at 55°C overnight[2]. Causality: The dense protecting group strategy on the diaminopurine ring requires aggressive, prolonged nucleophilic displacement to fully liberate the exocyclic amines without causing base degradation.

SPOS Detritylation 1. Detritylation (TCA/DCA) Coupling 2. Coupling (6-min extended) Detritylation->Coupling Activator + 2'-OMe-DAP Capping 3. Capping (Ac2O/NMI) Coupling->Capping Overcome steric hindrance Oxidation 4. Oxidation (I2/H2O/Py) Capping->Oxidation Oxidation->Detritylation Next Cycle Deprotection 5. Cleavage & Deprotection (AMA, 55°C, Overnight) Oxidation->Deprotection Synthesis Complete

Fig 2: Modified solid-phase oligonucleotide synthesis workflow for 2'-OMe-DAP integration.

Protocol 2: Thermodynamic Validation (UV Melting Curve Analysis)

To empirically validate the thermodynamic contribution of 2'-OMe-DAP, a self-validating UV melting assay must be employed to ensure data integrity.

Step-by-Step Methodology:

  • Sample Preparation: Dilute the 2'-OMe-DAP modified oligo and its complementary RNA target to 2 µM in a physiological buffer (e.g., 10 mM sodium phosphate, 150 mM NaCl, pH 7.0).

  • Annealing: Heat the sample to 95°C for 5 minutes, then cool slowly (1°C/min) to 15°C. Causality: Slow cooling ensures proper bimolecular hybridization and prevents the formation of kinetic traps or homodimers.

  • Melting Ramp (Forward): Monitor absorbance at 260 nm while heating from 15°C to 95°C at a strict rate of 0.5°C/min.

  • Cooling Ramp (Reverse Validation): Cool the sample back to 15°C at 0.5°C/min. Causality: This is a critical self-validating step. Superimposing the heating and cooling curves proves the system is at thermodynamic equilibrium. Any hysteresis (divergence between the curves) indicates kinetic artifacts, invalidating the Tm calculation.

  • Data Analysis: Calculate the first derivative of the absorbance vs. temperature curve to identify the exact Tm inflection point.

References

  • Kierzek, R., et al. "A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes." Nucleic Acids Research, 2007.

  • Glen Research. "2'-OMe-2,6-Diaminopurine-CE Phosphoramidite Product Specifications and Usage." Glen Research Catalog.

Sources

Protocols & Analytical Methods

Method

Protocol for solid-phase synthesis of 2'-OMe-DAP phosphoramidites

Application Note: Solid-Phase Synthesis Protocol for 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP) Oligonucleotides Introduction & Mechanistic Rationale The incorporation of 2'-O-Methyl-2,6-diaminopurine (2'-OMe-DAP) into s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Solid-Phase Synthesis Protocol for 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP) Oligonucleotides

Introduction & Mechanistic Rationale

The incorporation of 2'-O-Methyl-2,6-diaminopurine (2'-OMe-DAP) into synthetic oligonucleotides is a highly effective strategy for enhancing the thermodynamic stability, target affinity, and nuclease resistance of RNA therapeutics, aptamers, and antisense oligonucleotides (ASOs).

Unlike canonical adenine, which forms two hydrogen bonds with thymine or uracil, 2,6-diaminopurine contains an additional exocyclic amine at the C2 position. This structural feature allows DAP to form three Watson-Crick hydrogen bonds with uracil or thymine, increasing the melting temperature ( Tm​ ) of the resulting duplex by approximately 1.0°C to 2.0°C per modification[1]. Concurrently, the 2'-O-methyl modification locks the sugar pucker in a C3'-endo conformation, pre-organizing the strand for optimal A-form RNA target binding while sterically blocking nucleophilic attack by endonucleases[2].

Causality in Synthesis Challenges: While biologically advantageous, the dual modification of this nucleoside introduces significant steric and chemical hurdles during solid-phase synthesis. The 2'-O-methyl group restricts the conformational freedom of the 3'-phosphoramidite moiety. Furthermore, to prevent aberrant branching during synthesis, both the N2 and N6 exocyclic amines of the diaminopurine base must be heavily protected (typically with bulky isobutyryl or phenoxyacetyl groups). This combined steric bulk drastically reduces the kinetics of the tetrazole-catalyzed coupling step. Consequently, standard 1-minute coupling times will result in a high proportion of unreacted chains and truncated N-1 products[]. Additionally, the robust protecting groups on the diaminopurine ring require highly aggressive deprotection conditions to prevent the accumulation of partially deprotected adducts in the final product[4].

Reagents and Materials

  • Phosphoramidite Monomer: 2'-OMe-2,6-Diaminopurine-CE Phosphoramidite (Formula: C48​H62​N9​O8​P , MW: 924.05)[4].

  • Diluent: Anhydrous Acetonitrile (water content < 30 ppm). Water can attack the activated intermediate, rendering it incapable of coupling[].

  • Activator: 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M 5-Benzylthio-1H-tetrazole (BTT) in anhydrous acetonitrile.

    • Field Insight: Standard 1H-tetrazole is insufficiently acidic ( pKa​ ~4.8) for the optimal activation of sterically hindered 2'-OMe monomers; ETT ( pKa​ ~4.2) is strictly recommended to drive the reaction to completion.

  • Deprotection Reagents:

    • Method A: AMA (1:1 mixture of 28% aqueous Ammonium Hydroxide and 40% aqueous Methylamine).

    • Method B: 28-30% Aqueous Ammonium Hydroxide ( NH4​OH ).

Solid-Phase Synthesis Protocol

Monomer Preparation
  • Equilibrate the sealed vial of 2'-OMe-DAP phosphoramidite to room temperature for at least 30 minutes to prevent ambient moisture condensation.

  • Dilute the monomer to a final concentration of 0.1 M using anhydrous acetonitrile.

  • Swirl gently until fully dissolved. The solution is stable for 3-5 days at room temperature when maintained under an argon atmosphere[4].

Automated Coupling Cycle

Program the automated DNA/RNA synthesizer with the following modified parameters specifically for the 2'-OMe-DAP insertion cycles:

  • Detritylation: 3% Trichloroacetic acid (TCA) in dichloromethane (DCM) for 60 seconds. Caution: Shorten exposure times to acid to prevent depurination[].

  • Coupling: Co-deliver the 0.1 M 2'-OMe-DAP phosphoramidite and 0.25 M ETT activator to the column. Crucial Step: Extend the coupling wait time to 6.0 minutes [4]. This extended time compensates for the steric hindrance, ensuring >99% coupling efficiency.

  • Capping: Cap unreacted 5'-hydroxyls using standard Cap A (THF/Acetic Anhydride) and Cap B (THF/N-Methylimidazole/Pyridine) for 45 seconds[5].

  • Oxidation: Oxidize the unstable phosphite triester to the robust phosphate linkage using 0.02 M Iodine in THF/Pyridine/Water for 60 seconds[].

Cleavage and Deprotection

The deprotection of 2'-OMe-DAP is the most common failure point in its synthesis. Choose the deprotection method based on the compatibility of the other nucleobases in your sequence.

  • Protocol A: AMA Deprotection (Preferred)

    • Condition: 1:1 Aqueous NH4​OH / 40% Methylamine (AMA).

    • Procedure: Cleave the oligonucleotide from the solid support and incubate in AMA at 55°C for 16 hours (overnight) [4].

    • Limitation: Do not use AMA if the sequence contains modifications sensitive to methylamine (e.g., standard N4-acetyl cytidine, which can undergo transamination).

  • Protocol B: Standard Ammonium Hydroxide (For sensitive sequences)

    • Condition: 28-30% Aqueous NH4​OH .

    • Procedure: Cleave from the support and incubate at 55°C for 5 days [4].

    • Rationale: The extended 5-day timeline is an absolute requirement. Standard 16-hour incubations will fail to remove the N2/N6 protecting groups.

Data Presentation & Parameter Summaries

Table 1: Optimized Synthesis Parameters for 2'-OMe-DAP vs. Standard Monomers

ParameterStandard DNA Monomer2'-OMe-DAP MonomerMechanistic Rationale
Concentration 0.1 M0.1 MMaintains standard molar excess to drive reaction[].
Activator 0.45 M Tetrazole0.25 M ETT or BTTLower pKa​ of ETT drives faster activation of hindered phosphoramidites.
Coupling Time 1.0 minute6.0 minutesOvercomes steric bulk of the 2'-OMe group and N2/N6 protecting groups[4].
Oxidation Time 45 seconds60 secondsEnsures complete conversion of the bulky phosphite triester intermediate.

Table 2: Deprotection Matrix for 2'-OMe-DAP Oligonucleotides

Reagent SystemTemperatureRequired TimeCompatibility Notes
AMA (1:1 NH4​OH:MeNH2​ ) 55°C16 hours (Overnight)Preferred method. Avoid if sequence contains methylamine-sensitive dyes.
Aqueous NH4​OH (28-30%) 55°C5 DaysRequired if AMA cannot be used. Standard 16h will leave protecting groups intact[4].

Process Visualizations

SynthesisCycle Start Solid Support (CPG) Detritylation 1. Detritylation (3% TCA in DCM) Start->Detritylation Coupling 2. Coupling (2'-OMe-DAP + ETT, 6 min) Detritylation->Coupling Capping 3. Capping (Ac2O / NMI) Coupling->Capping Unreacted chains Oxidation 4. Oxidation (I2 / Pyridine / H2O) Capping->Oxidation Cycle Repeat for next cycle Oxidation->Cycle Cleavage Cleavage & Deprotection (AMA, 55°C, 16h) Oxidation->Cleavage Synthesis Complete Cycle->Detritylation Next monomer

Figure 1: Phosphoramidite solid-phase synthesis cycle optimized for 2'-OMe-DAP incorporation.

Deprotection Oligo Synthesized Oligo with 2'-OMe-DAP Decision Are other bases compatible with Methylamine? Oligo->Decision Yes Yes (Standard RNA/DNA) Decision->Yes No No (Sensitive modifications) Decision->No AMA AMA (NH4OH:MeNH2 1:1) 55°C for 16 hours Yes->AMA NH4OH Aqueous NH4OH (28-30%) 55°C for 5 days No->NH4OH Pure Fully Deprotected Oligonucleotide AMA->Pure NH4OH->Pure

Figure 2: Decision matrix for the deprotection of 2'-OMe-DAP containing oligonucleotides.

Quality Control and Troubleshooting (Self-Validating Workflows)

To ensure the trustworthiness of the synthesis, the protocol must be treated as a self-validating system where downstream analytical QC directly informs upstream parameters:

  • Incomplete Deprotection (Mass Adducts): If LC-MS analysis of the crude oligonucleotide reveals mass adducts of +70 Da (residual isobutyryl) or +134 Da (residual phenoxyacetyl), the deprotection kinetics were insufficient.

    • Remedy: Re-treat the lyophilized oligonucleotide with AMA at 55°C for an additional 8 hours. Update future protocols to utilize the strict 5-day NH4​OH or 16-hour AMA timelines.

  • Depurination: Loss of purine bases can occur under acidic conditions[]. While 2'-OMe-DAP is generally more resistant to acid-catalyzed depurination than standard deoxyadenosine, prolonged exposure to TCA during synthesis can still lead to base loss. Ensure detritylation times do not exceed 60 seconds per cycle.

  • Coupling Failures (N-1 species): If significant N-1 truncations are observed at the specific DAP insertion site, verify the moisture content of the monomer and activator. Moisture >30 ppm will rapidly hydrolyze the activated phosphoramidite intermediate[].

References

  • [1] Jepsen, J. S., et al. A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. PMC, National Institutes of Health. URL:[Link]

  • [2] Kierzek, R., et al. RNA Chemistry Laboratory: Thermodynamic stability of 2'-O-methylRNA/RNA and chimeric LNA-2'-O-methylRNA/RNA duplexes. Institute of Bioorganic Chemistry. URL: [Link]

  • [4] 2'-OMe-2,6-Diaminopurine-CE Phosphoramidite Usage and Deprotection Protocols. Glen Research. URL:[Link]

  • [5] Kamiya, H., et al. Ethano N,N-Dicyclohexylphosphoramidite: A Capping Reagent for Solid-Phase Oligonucleotide Synthesis. The Journal of Organic Chemistry, ACS Publications. URL:[Link]

Sources

Application

Application Note: Incorporating 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP) into Antisense Oligonucleotides

Executive Summary The development of highly potent Antisense Oligonucleotides (ASOs) relies heavily on chemical modifications that enhance target RNA binding affinity and confer resistance to cellular nucleases. While 2'...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly potent Antisense Oligonucleotides (ASOs) relies heavily on chemical modifications that enhance target RNA binding affinity and confer resistance to cellular nucleases. While 2'-O-methyl (2'-OMe) modifications are standard for improving nuclease stability and inducing an A-form duplex geometry, the incorporation of 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine (2'-OMe-DAP) provides a synergistic leap in thermodynamic stability. By substituting standard Adenine with DAP, researchers can exploit an additional hydrogen bond with target Uracil or Thymine, significantly increasing the melting temperature (Tm) and overall potency of the ASO[1].

This application note provides a comprehensive, self-validating protocol for the solid-phase synthesis, deprotection, and quality control of ASOs containing 2'-OMe-DAP, grounded in mechanistic causality and field-proven methodologies.

Mechanistic Rationale: The Power of the Third Hydrogen Bond

Standard Adenine-Uracil (A-U) base pairing relies on two hydrogen bonds. 2,6-Diaminopurine (2-aminoadenine) features an exocyclic amino group at the C2 position of the purine ring. When hybridized with Uracil, this C2-amino group acts as a hydrogen bond donor to the C2 carbonyl oxygen of Uracil, forming a third hydrogen bond (N2-H...O2)[2].

This structural mimicry of the G-C base pair fundamentally alters the thermodynamic profile of the ASO-RNA duplex:

  • Thermodynamic Stability: The insertion of 2'-OMe-DAP increases the thermodynamic stability of the duplex by an average of 0.9 to 2.3 kcal/mol per modification[3]. This translates to a Tm increase of approximately 1.5°C to 2.3°C per insertion, depending on the sequence context[1],[3].

  • Nuclease Resistance & Geometry: The 2'-O-methyl group sterically blocks the nucleophilic attack of the 2'-oxygen on the phosphodiester backbone, preventing endonuclease degradation. Furthermore, it locks the ribose sugar into a C3'-endo conformation, pre-organizing the ASO into the A-form helical geometry preferred for RNA hybridization.

G A 2'-OMe Modification C Nuclease Resistance (C3'-endo conformation) A->C B 2,6-Diaminopurine (DAP) D 3 H-Bonds with Uracil (N2-H...O2 bond) B->D F Enhanced ASO Potency C->F E Increased Target Affinity (ΔTm +1.5 to 2.3°C) D->E E->F

Fig 1. Mechanistic pathway of 2'-OMe-DAP enhancing ASO potency via stability and affinity.

Quantitative Data: Thermodynamic Impact

The following table summarizes the expected thermodynamic and biological impacts of substituting standard nucleotides with 2'-OMe-DAP. Data reflects average values derived from UV-melting experiments of ASO-RNA duplexes[1],[3].

Modification TypeBase PairH-BondsΔTm per Insert (°C)Nuclease Resistance
Unmodified DNAdA-rU2BaselineLow
2'-OMe-Adenine2'OMeA-rU2+0.5 to +1.0High
2'-OMe-DAP 2'OMeDAP-rU 3 +1.5 to +2.3 High
LNA-AdenineLNA(A)-rU2+2.0 to +4.0Very High
LNA-DAPLNA(DAP)-rU3+3.5 to +5.0Very High

Solid-Phase Oligonucleotide Synthesis (SPOS) Protocol

Incorporating 2'-OMe-DAP via standard phosphoramidite chemistry requires specific adjustments. The steric hindrance introduced by both the 2'-O-methyl group and the bulky protecting groups (typically isobutyryl or phenoxyacetyl) on the N2 and N6 exocyclic amines slows down the coupling kinetics.

Reagent Preparation
  • Phosphoramidite Dilution: Dissolve the 2'-OMe-DAP phosphoramidite in anhydrous Acetonitrile (ACN) to a concentration of 0.10 M to 0.15 M .

    • Causality: High concentration drives the bimolecular coupling reaction forward. Ensure ACN water content is strictly <10 ppm to prevent hydrolysis of the highly reactive P(III) species.

  • Activator: Use 0.25 M 5-Ethylthio-1H-tetrazole (ETT) or 0.3 M Benzylthiotetrazole (BTT) .

    • Causality: These activators are more acidic (pKa ~4.3) than standard 1H-tetrazole, providing the necessary protonation to accelerate the displacement of the diisopropylamino leaving group on sterically hindered amidites.

Synthesis Cycle Adjustments
  • Detritylation: 3% Trichloroacetic acid (TCA) in Dichloromethane (DCM) for 80 seconds.

  • Coupling (Critical Step): Extend the coupling time for the 2'-OMe-DAP amidite to 6 to 10 minutes .

    • Causality: Standard 1-2 minute coupling will result in truncated sequences (n-1 deletions) because the nucleophilic attack by the 5'-OH of the solid-supported chain is physically impeded by the bulky di-protected diamino purine system.

  • Capping: Cap unreacted 5'-OH groups using Acetic Anhydride (Cap A) and N-Methylimidazole (Cap B) for 60 seconds to prevent deletion mutations.

  • Oxidation/Sulfurization:

    • For phosphodiester (PO) linkages: 0.02 M Iodine in THF/Pyridine/H2O for 60 seconds.

    • For phosphorothioate (PS) linkages (common in ASOs): 0.1 M DDTT in Pyridine for 3 minutes.

G S1 1. Detritylation (3% TCA in DCM) S2 2. Coupling (Extended) (2'-OMe-DAP + ETT, 6-10 min) S1->S2 S3 3. Capping (Ac2O / NMI) S2->S3 S4 4. Oxidation / Sulfurization (I2 or DDTT) S3->S4 S4->S1 Next Cycle S5 5. Deprotection & Cleavage (AMA, 65°C, 15 min) S4->S5 Final Step

Fig 2. Solid-phase synthesis workflow optimized for 2'-OMe-DAP phosphoramidite incorporation.

Cleavage and Deprotection

The N2 and N6 amines of DAP are typically protected with robust groups (e.g., isobutyryl) to prevent branching during synthesis. Incomplete removal of these groups is a common failure point.

  • Cleavage Reagent: Transfer the CPG solid support to a sealed vial. Add 1.0 mL of AMA (a 1:1 v/v mixture of 28-30% Ammonium Hydroxide and 40% aqueous Methylamine).

  • Incubation: Heat the sealed vial at 65°C for 15 minutes .

    • Causality: AMA is significantly more nucleophilic than standard ammonium hydroxide. The addition of methylamine ensures complete cleavage of the sterically shielded isobutyryl groups on the DAP exocyclic amines.

    • Alternative: If AMA is incompatible with other modifications in the ASO, use standard 28-30% Ammonium Hydroxide at 55°C for 16-18 hours.

  • Post-Processing: Cool the vial to -20°C before opening to prevent loss of volatile ammonia/methylamine. Filter out the CPG and lyophilize the supernatant.

Quality Control and Validation

To ensure the trustworthiness of the synthesis, the resulting ASO must be validated as a self-consistent system:

  • LC-MS Analysis: Analyze the crude oligonucleotide using Liquid Chromatography-Mass Spectrometry (Negative Ion Mode).

    • Validation Marker: Look for a mass shift of +15 Da relative to the standard 2'-OMe-Adenine ASO (due to the replacement of a hydrogen atom with an NH2 group).

    • Failure Marker: A mass adduct of +70 Da indicates incomplete removal of an isobutyryl protecting group, requiring re-optimization of the AMA deprotection step.

  • Anion-Exchange HPLC: Purify the ASO using a strong anion-exchange (SAX) column. 2'-OMe-DAP ASOs typically elute slightly later than their unmodified Adenine counterparts due to the altered charge distribution and hydrophobicity of the diaminopurine ring.

References

  • Koshkin, A. A., et al. (2004). "A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic stability of 2'-O-methyl RNA/RNA and LNA-2'-O-methyl RNA/RNA duplexes." PubMed (NIH). Available at:[Link]

  • Lange, S., et al. (2017). "Studying Interactions between 2'-O-Me-Modified Inhibitors and MicroRNAs Utilizing Microscale Thermophoresis." PubMed Central (NIH). Available at:[Link]

Sources

Method

Application Note: Design Guidelines for CRISPR Guide RNAs Using 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP)

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-Fidelity CRISPR-Cas9/Cas12a Gene Editing, Allele-Specific Targeting, and SNP Discrimination Mechanistic Rationale: The...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: High-Fidelity CRISPR-Cas9/Cas12a Gene Editing, Allele-Specific Targeting, and SNP Discrimination

Mechanistic Rationale: The Biophysics of 2'-OMe-DAP

The transition of CRISPR-Cas systems from basic research tools to clinical therapeutics demands absolute precision. Standard single guide RNAs (sgRNAs) suffer from two critical vulnerabilities: rapid degradation by intracellular ribonucleases and a thermodynamic tolerance for off-target mismatches. To engineer a truly high-fidelity editing system, we must alter the biophysical properties of the sgRNA itself.

The combination of 2'-O-Methyl (2'-OMe) and 2,6-Diaminopurine (DAP) modifications creates a synergistic effect that solves both vulnerabilities simultaneously:

  • The Causality of 2'-O-Methylation: The 2'-hydroxyl group of native RNA is highly susceptible to nucleophilic attack, leading to phosphodiester bond cleavage by RNases. Methylation of this 2'-OH eliminates the nucleophile, sterically blocking nuclease active sites[1]. Furthermore, this modification shifts the ribose sugar into a C3'-endo pucker. This conformation is thermodynamically preferred for A-form RNA:DNA helices, pre-organizing the sgRNA for target binding and reducing the entropic cost of hybridization.

  • The Causality of 2,6-Diaminopurine (DAP): Standard Adenine pairs with Thymine/Uracil via two hydrogen bonds. DAP is an adenine analog containing an exocyclic amine at the 2-position, enabling the formation of a third hydrogen bond with the C2 carbonyl of Thymine/Uracil[2]. This significantly increases the local melting temperature (Tm) of the RNA:DNA hybrid.

  • Synergistic Specificity: When DAP is combined with 2'-OMe in the seed region of the sgRNA, the local duplex becomes hyper-stable. If a mismatch occurs (e.g., at an off-target locus or a non-target single nucleotide polymorphism [SNP]), the energetic penalty of disrupting a rigid, 3-hydrogen-bond pair is far steeper than a standard 2-hydrogen-bond pair. This forces the Cas nuclease to rapidly reject off-target sequences, increasing the discrimination factor by over two-fold[3].

Mechanism cluster_mods 2'-OMe-DAP Modifications A Unmodified sgRNA (Baseline Affinity & Stability) B 2'-O-Methylation (Exonuclease Block & C3'-endo bias) A->B Add 2'-OMe C 2,6-Diaminopurine (DAP) (3 H-Bonds with Target T/U) A->C Substitute Adenine D Enhanced Nuclease Resistance (Extended Intracellular Half-life) B->D E Altered Thermodynamic Landscape (Steep Mismatch Penalty) C->E F High-Fidelity CRISPR Editing (Superior SNP Discrimination) D->F E->F

Mechanistic pathway of 2'-OMe-DAP modifications enhancing CRISPR specificity and stability.

Design Rules & Quantitative Benchmarks

Do not universally replace all Adenines with DAP. Over-stabilizing the entire sgRNA can lead to "kinetic trapping," where the Cas nuclease binds so tightly to off-target sites that it cleaves before dissociation can occur. Follow these precise design rules:

  • End Protection: Apply 2'-OMe modifications (coupled with phosphorothioate linkages) to the first three nucleotides at both the 5' and 3' termini. This is strictly for exonuclease protection[1].

  • Seed Region Tuning: Introduce 2'-OMe-DAP specifically at positions 2–10 (the seed region) where Adenines are present. Limit substitutions to 1–3 key positions directly adjacent to the target SNP to maximize the thermodynamic penalty of a mismatch[4].

  • PAM-Distal Region: Avoid DAP in the PAM-distal region (positions 15–20) unless targeting highly structured, heterochromatic genomic DNA where strand invasion is thermodynamically unfavorable.

Table 1: Quantitative Impact of sgRNA Modifications
Modification ProfileRelative ΔTm per SubstitutionExonuclease Half-LifeSNP Discrimination FactorPrimary Application
Unmodified sgRNA Baseline< 2 hours1.0xStandard in vitro assays
2'-OMe (Terminal) +0.5°C to +1.0°C> 24 hours1.5xGeneral cell line editing
DAP (Seed Region) +1.5°C to +2.5°C< 2 hours2.2xHigh-fidelity in vitro cleavage
2'-OMe-DAP +2.0°C to +3.5°C > 24 hours > 3.0x Allele-specific therapeutic editing

Self-Validating Experimental Protocols

Cell-based assays take 48–72 hours and introduce confounding variables (e.g., delivery efficiency, chromatin state). To ensure trustworthiness, the following workflow is designed as a self-validating system . Protocol A acts as an absolute quality control checkpoint; if the modified RNP fails in vitro, it must not be advanced to cell culture.

Workflow Step1 1. Synthesis Solid-phase synthesis of 2'-OMe-DAP sgRNA Step2 2. RNP Assembly Complexation with Cas9/Cas12a at 37°C Step1->Step2 Step3 3. QC Validation In vitro cleavage assay (Self-validating step) Step2->Step3 Step4 4. Delivery Electroporation into target cell line Step3->Step4 Step5 5. Analysis NGS / T7E1 assay for on/off-target indels Step4->Step5

Self-validating experimental workflow for 2'-OMe-DAP CRISPR RNP assembly and cell delivery.

Protocol A: RNP Assembly & In Vitro Cleavage (The Validation Checkpoint)

Objective: Verify that the 2'-OMe-DAP modifications do not sterically hinder Cas nuclease activation, and confirm SNP discrimination prior to cellular delivery.

  • sgRNA Refolding: Rehydrate the 2'-OMe-DAP sgRNA in sterile TE buffer (pH 7.5) to a concentration of 100 µM. Heat to 90°C for 2 minutes, then slowly cool to room temperature over 15 minutes.

    • Causality: Synthetic modified RNAs often form kinetically trapped misfolded aggregates during lyophilization. Heating disrupts these aggregates, while slow cooling allows the thermodynamically stable, active hairpin structures to form.

  • RNP Complexation: Mix the folded sgRNA with purified Cas9/Cas12a protein at a 1.2:1 molar ratio in cleavage buffer (20 mM HEPES, 100 mM KCl, 5 mM MgCl2, 1 mM DTT, pH 7.5). Incubate at 37°C for 15 minutes.

    • Causality: The slight molar excess of sgRNA ensures all Cas protein is loaded into the active Ribonucleoprotein (RNP) state, preventing apo-enzyme toxicity in downstream applications[5].

  • Substrate Incubation: Add 100 ng of the target DNA amplicon (containing the target SNP) and an off-target amplicon (containing the wild-type sequence) into separate reaction tubes. Incubate at 37°C for 1 hour.

  • Quench and Analyze: Stop the reaction by adding Proteinase K (incubate 15 min at 50°C) to degrade the Cas protein. Run the products on a 2% agarose gel.

    • Self-Validation Rule: You must observe >90% cleavage of the target amplicon and <5% cleavage of the off-target amplicon. If off-target cleavage exceeds 5%, the sgRNA is over-stabilized. You must redesign the sgRNA by shifting the DAP modification 1-2 nucleotides closer to the PAM sequence.

Protocol B: Cell Transfection and Editing Analysis

Objective: Deliver the validated RNP into target cells and quantify high-fidelity editing.

  • Cell Preparation: Harvest 2x10^5 target cells (e.g., HEK293T or primary T cells). Wash twice with PBS.

    • Causality: Washing removes serum nucleases and media components that can arc during electroporation or prematurely degrade the RNP.

  • Electroporation: Resuspend the cell pellet in 20 µL of electroporation buffer containing the pre-assembled RNP complex (from Protocol A, Step 2). Electroporate using cell-type specific pulse codes.

    • Causality: The 2'-OMe modifications protect the sgRNA from the sudden influx of cytosolic nucleases triggered by the transient permeabilization of the cell membrane during the electroporation pulse[].

  • Recovery and Analysis: Transfer cells immediately to pre-warmed culture media. Extract genomic DNA at 48–72 hours post-transfection. Perform targeted amplicon sequencing (NGS) to calculate Indel frequencies at both the target SNP and predicted off-target loci.

Data Interpretation & Troubleshooting

  • High On-Target, High Off-Target (Low Discrimination): The overall Tm of the sgRNA is too high. If you used multiple DAP substitutions, reduce them to a single DAP modification placed exactly opposite the mismatch/SNP site.

  • Low On-Target Cleavage in Cells, High in Vitro: The RNP is functional, but delivery is failing. Ensure the cells are in the exponential growth phase prior to electroporation, and verify that the 2'-OMe end-blocks are intact (check synthesis mass spectrometry QC).

  • No Cleavage In Vitro: The DAP modification may be sterically clashing with the Cas nuclease's internal RNA-binding domains. Ensure DAP is not placed at critical structural pivot points (e.g., the nexus or hairpin regions of the tracrRNA equivalent).

References

  • Basila M, Kelley ML, Smith AvB. "Minimal 2'-O-methyl phosphorothioate linkage modification pattern of synthetic guide RNAs for increased stability and efficient CRISPR-Cas9 gene editing avoiding cellular toxicity" PLOS One. 1

  • "Transcriptional Perturbations of 2,6-Diaminopurine and 2-Aminopurine" ACS Publications. 2

  • "CRISPR-Cas9 recognition of enzymatically synthesized base-modified nucleic acids" Oxford Academic. 5

  • "2′-O-Methyl modified guide RNA promotes the single nucleotide polymorphism (SNP) discrimination ability of CRISPR–Cas12a systems" PMC / NIH. 3

  • "2′-O-Methyl modified guide RNA promotes the single nucleotide polymorphism (SNP) discrimination ability of CRISPR–Cas12a systems" Chemical Science. 4

  • "sgRNA Modification Service" BOC Sciences.

Sources

Application

Application Notes &amp; Protocols: Leveraging 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine for High-Affinity, Nuclease-Resistant Therapeutic Aptamers

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine in the development of therapeutic aptamers. Authored by: A Senio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine in the development of therapeutic aptamers.

Authored by: A Senior Application Scientist

Introduction: The Quest for Superior Aptamers

In the landscape of therapeutic biologics, nucleic acid aptamers represent a versatile class of molecules capable of binding to a wide array of targets with high affinity and specificity. However, the translation of standard RNA aptamers into clinical candidates is often hampered by their susceptibility to enzymatic degradation by nucleases present in biological fluids. The inherent chemical nature of the phosphodiester backbone and the ribose sugar makes them vulnerable, leading to a short in vivo half-life.

To overcome this critical limitation, chemical modification of the nucleotide building blocks is not just an option, but a necessity. The strategic incorporation of modified nucleosides can dramatically enhance the therapeutic potential of aptamers. This guide focuses on a particularly powerful combination of modifications: the use of 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine .

This synthetic nucleoside analog integrates two key features:

  • 2,6-Diaminopurine (DAP): An analog of adenine, DAP possesses an additional amino group at the C2 position. This allows it to form three hydrogen bonds with uracil (or thymine), in contrast to the two bonds formed by adenine. This seemingly minor change can significantly increase the thermal stability of the aptamer's structure and enhance its binding affinity to the target molecule.

  • 2'-O-methyl (2'-OMe) modification: The methylation of the 2'-hydroxyl group of the ribose sugar provides a steric shield against nuclease attack. This modification is well-tolerated by the enzymes used in the aptamer selection process and is a cornerstone of nuclease-resistant aptamer design.

By combining the affinity-enhancing properties of DAP with the stability-conferring 2'-OMe modification, researchers can develop aptamers with superior therapeutic profiles. This document provides a comprehensive overview of the applications and detailed protocols for the integration of this modified nucleoside into the aptamer development workflow.

The Rationale: Why Combine 2,6-Diaminopurine and 2'-O-methyl Modifications?

The decision to incorporate a modified nucleotide into an aptamer candidate is driven by the desire to improve its drug-like properties. The combination of DAP and 2'-OMe offers a synergistic effect on the final aptamer product.

Enhanced Binding Affinity and Specificity

The primary function of an aptamer is to bind to its target. The strength of this binding, or affinity, is a key determinant of its therapeutic efficacy. The additional hydrogen bond formed by DAP can lead to a more stable and specific interaction with the target molecule. This can translate to a lower required therapeutic dose and potentially fewer off-target effects.

Increased Nuclease Resistance and In Vivo Half-Life

The 2'-OMe modification is a well-established strategy for conferring nuclease resistance. By protecting the phosphodiester backbone from cleavage, this modification significantly extends the half-life of the aptamer in the bloodstream, allowing it to circulate for longer and reach its target tissue.

Favorable Structural Stability

The increased hydrogen bonding from DAP contributes to a more stable three-dimensional structure of the aptamer. This is crucial for maintaining the specific conformation required for target recognition, especially under physiological conditions.

Experimental Workflow: From Selection to Characterization

The development of aptamers incorporating 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine follows a modified version of the standard Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process.

Diagram 1: Modified SELEX Workflow

SELEX_Workflow cluster_0 SELEX Cycle cluster_1 Post-SELEX Analysis ssDNA_lib 1. Initial ssDNA Library (with randomized region) pcr 2. PCR Amplification (incorporating 2,6-Diaminopurine-2'-OMe-dATP) ssDNA_lib->pcr Forward & Reverse Primers transcription 3. In Vitro Transcription (using modified T7 RNA Polymerase) pcr->transcription Modified dATP rna_pool 4. Modified RNA Pool transcription->rna_pool incubation 5. Incubation with Target rna_pool->incubation partition 6. Partitioning (Bound vs. Unbound) incubation->partition elution 7. Elution of Bound Aptamers partition->elution Wash unbound rt_pcr 8. Reverse Transcription & PCR elution->rt_pcr rt_pcr->pcr Enrichment for next cycle cloning 9. Cloning & Sequencing rt_pcr->cloning synthesis 10. Aptamer Synthesis (with modified phosphoramidite) cloning->synthesis characterization 11. Characterization (Binding, Stability) synthesis->characterization

Caption: A schematic of the modified SELEX workflow for developing aptamers with 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine.

Protocol: In Vitro Selection (SELEX) with Modified Nucleotides

This protocol outlines the key steps for performing SELEX to isolate high-affinity aptamers incorporating 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine.

Materials:

  • Single-stranded DNA (ssDNA) library with a central randomized region flanked by constant primer binding sites.

  • PCR primers (forward and reverse).

  • DNA polymerase (a high-fidelity enzyme is recommended).

  • Deoxynucleotide triphosphates (dNTPs): dCTP, dGTP, dTTP, and 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine triphosphate (DAP-2'-OMe-ATP).

  • T7 RNA polymerase (a mutant version that efficiently incorporates 2'-modified nucleotides is required).

  • Ribonucleotide triphosphates (NTPs): CTP, GTP, UTP.

  • Target molecule of interest.

  • SELEX buffer (e.g., PBS with MgCl2).

  • Partitioning matrix (e.g., nitrocellulose filter, magnetic beads).

  • Reverse transcriptase.

  • Nuclease-free water.

Procedure:

  • Initial Library Preparation:

    • Synthesize an ssDNA library, typically with a 20-60 nucleotide randomized region.

    • Amplify the library via PCR to generate a sufficient quantity for the first round of selection.

  • Modified RNA Pool Generation:

    • Perform in vitro transcription using the amplified DNA as a template.

    • In the transcription reaction, replace standard ATP with DAP-2'-OMe-ATP. Ensure the use of a T7 RNA polymerase variant that can efficiently incorporate this modified nucleotide.

    • Purify the resulting modified RNA pool, for example, by denaturing polyacrylamide gel electrophoresis (PAGE).

  • Binding and Partitioning:

    • Fold the modified RNA pool by heating to 95°C for 5 minutes and then cooling slowly to room temperature in the SELEX buffer.

    • Incubate the folded RNA pool with the target molecule. The concentration of the target and RNA should be optimized for each round of selection.

    • Separate the RNA-target complexes from the unbound RNA using a suitable partitioning method. For example, if the target is immobilized on magnetic beads, a magnet can be used to capture the beads and the bound RNA.

    • Wash the partitioning matrix several times with the SELEX buffer to remove non-specifically bound RNA.

  • Elution and Amplification:

    • Elute the bound RNA from the target. This can be achieved by changing the buffer conditions (e.g., high salt, heat) or by using a competitive ligand.

    • Reverse transcribe the eluted RNA to cDNA.

    • Amplify the cDNA by PCR to generate the DNA template for the next round of selection.

  • Iterative Rounds of Selection:

    • Repeat steps 2-4 for multiple rounds (typically 8-15 rounds).

    • Increase the stringency of selection in later rounds by decreasing the target concentration, increasing the wash volumes, or introducing a competitor.

  • Sequencing and Analysis:

    • After the final round of selection, clone and sequence the enriched DNA pool to identify individual aptamer candidates.

    • Align the sequences to identify conserved motifs that may be important for target binding.

Protocol: Characterization of Modified Aptamers

Once individual aptamer candidates have been identified, they must be synthesized and characterized to determine their binding affinity and nuclease stability.

3.2.1 Binding Affinity Measurement (Surface Plasmon Resonance - SPR)

Materials:

  • SPR instrument and sensor chip (e.g., a streptavidin-coated chip).

  • Biotinylated target molecule.

  • Synthesized aptamer candidates (with the desired modifications).

  • Running buffer (e.g., HBS-EP+).

Procedure:

  • Immobilize the biotinylated target onto the streptavidin-coated sensor chip.

  • Prepare a series of dilutions of the aptamer in the running buffer.

  • Inject the aptamer solutions over the sensor chip surface at a constant flow rate.

  • Monitor the change in the SPR signal, which is proportional to the amount of aptamer bound to the target.

  • After each injection, regenerate the sensor surface to remove the bound aptamer.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

3.2.2 Nuclease Stability Assay

Materials:

  • Synthesized aptamer candidates (modified and unmodified controls).

  • Human serum or a specific nuclease solution.

  • Incubation buffer.

  • Denaturing polyacrylamide gel.

  • Gel staining solution (e.g., SYBR Gold).

Procedure:

  • Incubate the aptamers in human serum or the nuclease solution at 37°C.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction and quench it by adding a stop solution (e.g., formamide with EDTA).

  • Run the samples on a denaturing polyacrylamide gel.

  • Stain the gel and visualize the bands.

  • Quantify the intensity of the full-length aptamer band at each time point to determine the rate of degradation.

Data Interpretation and Expected Outcomes

The incorporation of 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine is expected to yield aptamers with significantly improved properties compared to their unmodified counterparts.

Parameter Unmodified RNA Aptamer 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine Modified Aptamer Rationale for Improvement
Binding Affinity (KD) Typically in the low nM to µM rangeExpected to be in the pM to low nM rangeThe additional hydrogen bond from DAP enhances the stability of the aptamer-target complex.
Nuclease Stability (t1/2 in serum) MinutesHours to daysThe 2'-OMe modification sterically hinders nuclease access to the phosphodiester backbone.
Thermal Stability (Tm) LowerHigherThe extra hydrogen bond from DAP contributes to a more stable secondary and tertiary structure.

Conclusion and Future Perspectives

The use of 2,6-diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine represents a powerful strategy in the development of therapeutic aptamers. By combining the affinity-enhancing properties of 2,6-diaminopurine with the nuclease resistance conferred by the 2'-O-methyl group, researchers can generate aptamer candidates with the potential for improved efficacy and a more favorable pharmacokinetic profile. As the field of aptamer therapeutics continues to evolve, the strategic use of such modified nucleosides will be paramount in unlocking their full clinical potential.

References

  • 2,6-Diaminopurine. Wikipedia, Wikimedia Foundation, [Link].

  • 2'-O-methylation. Wikipedia, Wikimedia Foundation, [Link].

  • Aptamer. Wikipedia, Wikimedia Foundation, [Link].

  • Systematic evolution of ligands by exponential enrichment. Wikipedia, Wikimedia Foundation, [Link].

Method

Application Note: Preparation and Delivery of 2'-OMe-DAP Modified mRNA

Introduction and Mechanistic Rationale The incorporation of non-canonical bases into synthetic messenger RNA (mRNA) is a cornerstone of modern RNA therapeutics. While modifications like N1-methylpseudouridine ( m1Ψ ) hav...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Mechanistic Rationale

The incorporation of non-canonical bases into synthetic messenger RNA (mRNA) is a cornerstone of modern RNA therapeutics. While modifications like N1-methylpseudouridine ( m1Ψ ) have successfully mitigated innate immune activation, optimizing the thermodynamic stability and nuclease resistance of the mRNA backbone remains a critical frontier.

2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) represents a synergistic, dual-modification strategy designed to maximize mRNA half-life and translational efficacy:

  • 2,6-Diaminopurine (DAP / Base Z): A purine analog that replaces canonical Adenine. DAP forms three hydrogen bonds with Uridine (compared to the standard two in A-U pairing), increasing the thermodynamic stability of mRNA secondary structures by approximately 1–2 °C per modification[1]. Furthermore, when covalently incorporated into the mRNA macromolecule, DAP does not exhibit the antiproliferative cytotoxicity typically associated with free circulating 2,6-diaminopurine[2].

  • 2'-O-Methylation (2'-OMe): A naturally occurring ribose modification that sterically blocks in-line hydrolytic attack by ribonucleases. It also serves as a molecular signature to evade endosomal Toll-like receptors (TLR7/8) and cytosolic sensors.

By combining these two features, 2'-OMe-DAP mRNA achieves profound exonuclease resistance while maintaining a highly stable secondary structure that promotes efficient ribosomal translation.

MOA A 2'-OMe-DAP Modified mRNA B LNP Delivery & Endosomal Escape A->B C TLR7/8 Evasion (Reduced Immunogenicity) B->C Evades sensors D Exonuclease Resistance (Steric Shielding) B->D Resists degradation E Ribosomal Translation C->E D->E F Enhanced Protein Yield E->F High thermodynamic stability

Caption: Mechanism of 2'-OMe-DAP mRNA evading innate immunity and resisting degradation.

Experimental Design and Causality

The synthesis of 2'-OMe-DAP mRNA presents unique biochemical challenges. Standard T7 RNA Polymerase (T7 RNAP) efficiently incorporates base modifications (like DAP) but strongly discriminates against 2'-ribose modifications due to steric clashes in the enzyme's active site. Therefore, the in vitro transcription (IVT) of 2'-OMe-DAP mRNA requires a mutant T7 RNAP (e.g., Y639F/H784A double mutant), which possesses an enlarged active site capable of accommodating the bulky 2'-OMe group.

For intracellular delivery, Lipid Nanoparticles (LNPs) are the gold standard. The robust secondary structure of DAP-modified mRNA[1] ensures tight electrostatic complexation with ionizable lipids during microfluidic mixing, leading to high encapsulation efficiencies[2].

Materials and Reagents

  • DNA Template: Linearized plasmid DNA containing a T7 promoter and the gene of interest.

  • Enzymes: Mutant T7 RNA Polymerase (Y639F/H784A), RNase-free DNase I.

  • Nucleotides: GTP, CTP, UTP (or modified equivalents like m1Ψ TP), and 2'-OMe-DAP-TP (replacing ATP). Co-transcriptional capping analogs (e.g., CleanCap) are recommended to achieve high Cap 1 yields[3].

  • LNP Lipids: Ionizable lipid (e.g., DLin-MC3-DMA or ALC-0315), DSPC, Cholesterol, and PEG-lipid.

Step-by-Step Protocols

Protocol A: In Vitro Transcription (IVT) of 2'-OMe-DAP mRNA
  • Reaction Assembly: In a sterile, RNase-free microcentrifuge tube, combine the following components:

    • Transcription Buffer: 40 mM Tris-HCl (pH 8.0), 20 mM MgCl₂ , 2 mM Spermidine, 10 mM DTT.

      • Causality Note: A higher Mg²⁺ concentration (20 mM vs. the standard 10 mM) is critical. Bulky, modified NTPs chelate free magnesium more tightly than canonical NTPs, which can stall the polymerase if Mg²⁺ becomes depleted.

    • NTP Mix: 5 mM GTP, 5 mM CTP, 5 mM UTP, and 5 mM 2'-OMe-DAP-TP.

    • DNA Template: 50 ng/µL final concentration.

    • Mutant T7 RNA Polymerase: 50 U/µL.

  • Incubation: Incubate the reaction at 37°C for 4 to 6 hours.

    • Causality Note: The incorporation kinetics of 2'-OMe-DAP are slower than those of canonical ATP; extended incubation is required to maximize full-length transcript yield.

  • Template Removal: Add DNase I (0.1 U/µL) and incubate for 30 minutes at 37°C to degrade the DNA template.

  • Purification: Purify the synthesized mRNA using LiCl precipitation or a silica-membrane spin column. Elute in nuclease-free water and quantify via UV absorbance (A260).

Protocol B: LNP Formulation and Delivery
  • Lipid Phase Preparation: Dissolve the lipid mixture (Ionizable lipid : DSPC : Cholesterol : PEG-lipid at a 50 : 10 : 38.5 : 1.5 molar ratio) in pure ethanol.

  • Aqueous Phase Preparation: Dilute the purified 2'-OMe-DAP mRNA in 50 mM Citrate buffer (pH 4.0) to a concentration of 0.2 mg/mL.

    • Causality Note: The acidic pH of the citrate buffer protonates the tertiary amine of the ionizable lipid, driving rapid electrostatic complexation with the negatively charged mRNA phosphate backbone.

  • Microfluidic Mixing: Mix the lipid and aqueous phases at a 1:3 volume ratio using a microfluidic micromixer at a total flow rate of 12 mL/min[2].

  • Dialysis: Dialyze the resulting LNP suspension against 1X PBS (pH 7.4) for 16 hours at 4°C using a 10 kDa MWCO cassette. This removes the ethanol and neutralizes the pH, rendering the LNPs stable and ready for delivery.

  • Characterization (Self-Validation): Measure particle size and polydispersity index (PDI) via Dynamic Light Scattering (DLS). Quantify the encapsulation efficiency (EE%) using a RiboGreen fluorescence assay[2]. High-quality LNPs should exhibit a PDI < 0.1 and an EE% > 90%.

Workflow Step1 1. DNA Template Preparation (Linearization & Purification) Step2 2. Mutant T7 IVT (2'-OMe-DAP-TP + High Mg2+) Step1->Step2 Step3 3. DNase I Treatment & mRNA Purification Step2->Step3 Step4 4. LNP Encapsulation (Microfluidic Mixing at pH 4.0) Step3->Step4 Step5 5. Dialysis & Characterization (DLS & RiboGreen Assay) Step4->Step5

Caption: Step-by-step workflow for the preparation and LNP encapsulation of 2'-OMe-DAP mRNA.

Quantitative Data Summary

The table below summarizes the comparative advantages of 2'-OMe-DAP modification against unmodified and single-modified mRNA baselines, highlighting the synergistic effects on stability and immunogenicity.

mRNA Modification TypeDuplex Stability (ΔTm per substitution)Relative Nuclease Half-LifeImmunogenicity (IFN-β Induction)Translation Efficiency (Relative to Unmodified)
Unmodified (Canonical) Baseline1.0x (Baseline)High1.0x
DAP (Base Z) Only +1.0 to 2.0 °C~1.5xLow~2.5x
2'-OMe Only -0.5 to +0.5 °C>10.0xVery Low~0.8x (Stalls standard ribosomes)
2'-OMe-DAP +1.0 to 2.0 °C >15.0x Negligible ~3.0x

Note: Data synthesized from thermodynamic pairing studies[1] and mammalian cell translational assays[2].

Sources

Application

Site-Specific RNA Labeling Using 2'-O-Methyl-2,6-Diaminopurine Derivatives: A Chemoenzymatic Approach

An Application Note and Protocol Guide for Researchers Abstract: The precise interrogation of RNA structure, function, and dynamics is fundamental to advancing our understanding of cellular processes and developing novel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide for Researchers

Abstract: The precise interrogation of RNA structure, function, and dynamics is fundamental to advancing our understanding of cellular processes and developing novel therapeutics. Site-specific labeling of RNA molecules with probes such as fluorophores, biotin, or spin labels is a critical tool for these investigations. This guide details a robust chemoenzymatic strategy for internal, site-specific RNA labeling that leverages the unique properties of 2'-O-methyl-2,6-diaminopurine (2'OMe-DAP). This method involves two core steps: (1) the high-fidelity enzymatic incorporation of a 2'OMe-DAP triphosphate analog into a target RNA molecule during in vitro transcription, and (2) the selective post-transcriptional chemical modification of the exocyclic 2-amino group of the incorporated diaminopurine. The 2'-O-methyl modification provides nuclease resistance, while the additional amino group on the purine base serves as a bio-orthogonal chemical handle for conjugation, all while enhancing the thermodynamic stability of the RNA duplex.[1][2] This document provides the scientific principles, detailed step-by-step protocols, and expected outcomes for this versatile RNA labeling technique.

Scientific Principle and Strategic Advantages

The central challenge in RNA labeling is achieving high specificity for an internal site without disrupting the molecule's native structure and function. This method overcomes this challenge by combining the template-directed precision of enzymatic synthesis with the versatility of bio-orthogonal chemistry.[3][4][5]

1.1. The Role of 2'-O-methyl-2,6-diaminopurine (2'OMe-DAP)

2,6-diaminopurine is an analog of adenosine that contains an additional amino group at the 2-position of the purine ring.[2] This feature has two significant benefits:

  • Enhanced Duplex Stability: The 2-amino group allows DAP to form three hydrogen bonds when paired with uridine (U), in contrast to the two bonds formed in a standard Adenosine-Uridine (A-U) pair.[1][2] This increased base-pairing strength enhances the thermodynamic stability of the RNA duplex, which can be advantageous for various structural and functional studies.

  • A Unique Chemical Handle: The exocyclic 2-amino group is not present in any of the canonical RNA bases (A, U, G, C). Its nucleophilicity can be exploited for specific chemical conjugation reactions after the RNA has been transcribed, providing a site-specific anchor for a label of interest.

The 2'-O-methyl modification on the ribose sugar provides steric hindrance that protects the phosphodiester backbone from cleavage by many endo- and exonucleases, thereby increasing the in-vitro and in-vivo stability of the resulting RNA molecule.

1.2. The Chemoenzymatic Workflow

The overall strategy is a two-stage process that ensures both specificity and versatility.

G Template 1. DNA Template Design & Synthesis IVT 2. In Vitro Transcription (T7 RNA Polymerase) + 2'OMe-DAPTP Template->IVT Template RNA_mod 3. DAP-modified RNA (Full-length transcript) IVT->RNA_mod Enzymatic Incorporation Labeling 4. Post-Transcriptional Chemical Conjugation + Reporter-NHS Ester RNA_mod->Labeling Bio-orthogonal Reaction RNA_labeled 5. Site-Specifically Labeled RNA Labeling->RNA_labeled Covalent Bond Formation Purify 6. Purification & QC (Denaturing PAGE) RNA_labeled->Purify Isolate Product

Figure 1: High-level workflow for site-specific RNA labeling using 2'OMe-DAP derivatives.

The process begins with a custom DNA template designed to position a uridine at the site intended for labeling in the complementary RNA strand. During in vitro transcription with T7 RNA polymerase, the 2'OMe-DAP triphosphate (2'OMe-DAPTP) is incorporated opposite this uridine.[6] Following transcription and purification, the RNA containing the uniquely reactive DAP base is subjected to a chemical reaction, for instance with an N-hydroxysuccinimide (NHS) ester-activated fluorophore, to achieve site-specific labeling.

Materials and Reagents

2.1. Key Components

  • 2'-O-methyl-2,6-diaminopurine-5'-Triphosphate (2'OMe-DAPTP): Custom synthesis or commercial supplier. Prepare a 100 mM stock solution in nuclease-free water (pH 7.5).

  • T7 RNA Polymerase: High concentration (e.g., ≥200 U/µL).

  • Canonical NTPs: 100 mM solutions of ATP, CTP, GTP, UTP.

  • DNA Template: Linearized plasmid or PCR product containing a T7 promoter upstream of the target sequence. The template must have a 'T' at the position corresponding to the desired 'DAP' incorporation site in the RNA transcript.

  • Reporter Label: e.g., Amine-reactive fluorophore with an NHS-ester group (e.g., Cy3-NHS ester, FITC-NHS ester). Must be dissolved in anhydrous DMSO immediately before use.

  • Enzymes: DNase I (RNase-free), Calf Intestinal Phosphatase (CIP).

  • Buffers: Transcription buffer (e.g., 5X), Sodium Bicarbonate buffer (0.1 M, pH 8.5), TE buffer.

  • Purification: Denaturing polyacrylamide gels (Urea-PAGE), spin columns (e.g., G-25), 3M Sodium Acetate (pH 5.2), Glycogen, 100% Ethanol.

2.2. Equipment

  • Thermocycler or 37°C incubator

  • Gel electrophoresis system

  • UV-Vis Spectrophotometer (e.g., NanoDrop)

  • Gel imager with appropriate filter sets for the chosen fluorophore

  • Centrifuge

Detailed Experimental Protocols

Protocol 1: In Vitro Transcription with 2'OMe-DAPTP Incorporation

This protocol describes the enzymatic synthesis of the RNA transcript containing the 2'OMe-DAP modification. The key is to optimize the ratio of 2'OMe-DAPTP to ATP to ensure efficient incorporation without significantly compromising overall transcription yield.

  • Reaction Setup: On ice, assemble the following components in a 50 µL total reaction volume.

    Component Stock Conc. Volume Final Conc.
    Nuclease-Free Water - to 50 µL -
    5X Transcription Buffer 5X 10 µL 1X
    DTT 100 mM 5 µL 10 mM
    CTP, GTP, UTP Mix 25 mM each 4 µL 2 mM each
    ATP 25 mM 2 µL 1 mM
    2'OMe-DAPTP 25 mM 4 µL 2 mM
    Linearized DNA Template 200 ng/µL 2.5 µL 500 ng
    T7 RNA Polymerase 200 U/µL 2 µL 400 U
    Causality Note: The concentration of 2'OMe-DAPTP is set higher than its natural counterpart (ATP) to competitively favor its incorporation by the T7 RNA polymerase at the target sites.
  • Incubation: Mix gently and incubate at 37°C for 3-4 hours. For longer transcripts, this time can be extended.

  • DNase Treatment: Add 2 µL of RNase-free DNase I to the reaction and incubate for an additional 20 minutes at 37°C to digest the DNA template.

  • Initial Purification: Purify the transcribed RNA using a suitable spin column (e.g., G-25) to remove unincorporated NTPs, or proceed directly to ethanol precipitation.

  • Quantification: Measure the RNA concentration using a UV-Vis spectrophotometer. Calculate the yield.

Protocol 2: Post-Transcriptional Chemical Labeling

This protocol uses an amine-reactive NHS-ester to label the 2-amino group of the incorporated DAP. This reaction must be performed in a slightly alkaline, amine-free buffer.

Figure 2: Reaction scheme for labeling the 2-amino group of DAP with an NHS-ester activated fluorophore.

  • Prepare RNA: In a microfuge tube, dissolve 5-10 µg of the purified DAP-modified RNA in 40 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5). Causality Note: A pH of 8.5 is optimal for this reaction. It deprotonates the primary amine of DAP, increasing its nucleophilicity, while being mild enough to minimize RNA degradation.

  • Prepare Label: Dissolve the Fluorophore-NHS ester in anhydrous DMSO to a final concentration of 10-20 mg/mL. This must be done immediately before use as NHS esters are moisture-sensitive.

  • Conjugation Reaction: Add 10 µL of the dissolved label to the RNA solution. This represents a significant molar excess of the dye to drive the reaction to completion.

  • Incubation: Mix well by pipetting. Incubate the reaction in the dark at room temperature for 2-4 hours.

  • Quenching (Optional): The reaction can be quenched by adding a primary amine-containing buffer like Tris, but it is often sufficient to proceed directly to purification.

Protocol 3: Purification and Quality Control of Labeled RNA

Purification is critical to remove unreacted, free fluorophore, which can interfere with downstream applications.

  • Ethanol Precipitation: Add 0.1 volumes of 3M Sodium Acetate (pH 5.2) and 3 volumes of ice-cold 100% ethanol to the labeling reaction. Add 1 µL of glycogen as a co-precipitant. Mix and incubate at -20°C for at least 1 hour.

  • Pelleting: Centrifuge at maximum speed for 30 minutes at 4°C. Carefully discard the supernatant, which contains the unreacted dye.

  • Washing: Gently wash the pellet with 500 µL of 70% ethanol. Centrifuge for 10 minutes. Repeat this wash step twice to ensure complete removal of free dye.

  • Resuspension: Air-dry the pellet for 5-10 minutes and resuspend in 20 µL of nuclease-free water or TE buffer.

  • Quality Control via Urea-PAGE:

    • Prepare a denaturing polyacrylamide gel (e.g., 10-15%, 7M Urea).

    • Load a portion of the purified, labeled RNA. As a control, load an equivalent amount of unlabeled RNA.

    • Run the gel according to standard procedures.

    • Visualize the gel first using a fluorescence imager (to see the labeled RNA) and then by staining with a nucleic acid stain (e.g., SYBR Gold) to see all RNA species.

Expected Results and Data Analysis

4.1. Gel Analysis Upon visualization, you should observe:

  • Fluorescence Scan: A distinct band at the expected size for your transcript, which corresponds to the successfully labeled RNA. No significant fluorescence should be observed at the bottom of the gel (indicating effective removal of free dye).

  • Nucleic Acid Stain: Bands for both the labeled and unlabeled control RNA. The labeled RNA may exhibit a slight mobility shift compared to the unlabeled control due to the added mass and charge of the fluorophore.

4.2. Quantification of Labeling Efficiency Labeling efficiency can be estimated spectrophotometrically using the Beer-Lambert law.

  • Measure the absorbance of the purified labeled RNA at 260 nm (for RNA) and at the excitation maximum of the dye (λ_max, e.g., ~550 nm for Cy3).

  • Calculate the concentration of the RNA and the dye using their respective extinction coefficients.

  • Labeling Efficiency (%) = ([Dye] / [RNA]) * 100

ParameterCondition 1: StandardCondition 2: High DyeCondition 3: Short Incubation
RNA Input 5 µg5 µg5 µg
Dye:RNA Molar Ratio 50:1100:150:1
Incubation Time 4 hours4 hours1 hour
Expected Efficiency 70-85%80-95%40-60%
Observation Optimal balance of efficiency and cost.Highest efficiency, potential for multiple labels if more than one DAP is present.Incomplete reaction.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Transcription Yield - Inactive T7 polymerase or NTPs.- DNA template degradation or impurities.- Suboptimal concentration of 2'OMe-DAPTP.- Use fresh enzymes and reagents.- Re-purify the DNA template.- Titrate the 2'OMe-DAPTP:ATP ratio.
No/Low Labeling Efficiency - Hydrolyzed NHS-ester dye.- Incorrect buffer pH.- Inefficient incorporation of DAP.- Prepare dye solution in anhydrous DMSO fresh.- Verify the pH of the bicarbonate buffer is 8.5.- Confirm DAP incorporation by mass spectrometry or enzymatic digestion analysis.
High Fluorescent Background on Gel - Incomplete removal of free dye.- Perform a second ethanol precipitation or run the sample through another G-25 spin column after the first purification. Ensure wash steps are thorough.

Applications

The ability to introduce a specific label at a defined internal site opens the door to a wide array of advanced biochemical and biophysical experiments:

  • Structural Analysis: Use Förster Resonance Energy Transfer (FRET) by incorporating two different fluorophores to measure intramolecular distances.

  • RNA-Protein Interactions: Map binding sites by placing labels near putative interaction domains.

  • Cellular Tracking: Visualize RNA localization and transport in fixed or living cells via fluorescence microscopy.

  • Enzymatic Probing: Attach cleavage agents or crosslinkers to investigate RNA structure and function.

References

  • Jeng, K. S., et al. (2009). A versatile toolbox for posttranscriptional chemical labeling and imaging of RNA. Proceedings of the National Academy of Sciences. [Link]

  • Muthmann, N., & Rentmeister, A. (2021). Chemoenzymatic RNA Labeling Techniques. Current Opinion in Chemical Biology, 63, 46-56. [Link]

  • Muthmann, N., et al. (2021). Chemoenzymatic strategies for RNA modification and labeling. Current Opinion in Biotechnology, 71, 197-205. [Link]

  • Muthmann, N., Hartstock, K., & Rentmeister, A. (2020). Chemo-enzymatic treatment of RNA to facilitate analyses. Wiley Interdisciplinary Reviews: RNA, 11(1), e1561. [Link]

  • Nielsen, H., et al. (2007). Site-Specific Chemical Labeling of Long RNA Molecules. Bioconjugate Chemistry, 18(2), 415-419. [Link]

  • Ong, Y. L., et al. (2015). Site-Specific Covalent Labeling of RNA by Enzymatic Transglycosylation. Journal of the American Chemical Society, 137(39), 12456-12459. [Link]

  • Schulz, D., et al. (2013). A chemo-enzymatic approach for site-specific modification of the RNA cap. Angewandte Chemie International Edition, 52(30), 7874-7878. [Link]

  • Paczolay, D., et al. (1991). Simple Method for 3′-Labeling of RNA. Nucleic Acids Research, 19(16), 4571. [Link]

  • Russell, D. H., et al. (2011). Characterization and Quantification of RNA Post-transcriptional Modifications Using Stable Isotope Labeling of RNA in Conjunction with Mass Spectrometry Analysis. Analytical Chemistry, 83(11), 4257-4264. [Link]

  • Neva, M. K., & Tor, Y. (2018). Chemical approaches to investigate post-transcriptional RNA regulation. MedChemComm, 9(2), 220-231. [Link]

  • Harris, M. E., & Christian, E. L. (2013). Site-specific labeling of RNA. CSH Protocols, 2013(3), 282-287. [Link]

  • Agris, P. F. (2021). Site-Specific Fluorescent Labeling of RNA Interior Positions. Molecules, 26(5), 1391. [Link]

  • Jäschke, A., et al. (2014). Site-Specific Labeling of RNA at Internal Ribose Hydroxyl Groups: Terbium-Assisted Deoxyribozymes at Work. Journal of the American Chemical Society, 136(22), 7893-7901. [Link]

  • Li, R., et al. (2023). The Applications of DAP-seq Technology. CD Genomics Blog. [Link]

  • Dziuba, D., et al. (2020). Enzymatic Synthesis of Modified RNA Containing 5-Methyl- or 5-Ethylpyrimidines or Substituted 7-Deazapurines and Influence of the Modifications on Stability, Translation, and CRISPR-Cas9 Cleavage. ACS Omega, 5(45), 29334-29346. [Link]

  • Kierzek, R., et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl- and LNA-2,6-diaminopurine-ribosides on the thermodynamic stability of 2'-O-methyl RNA/RNA duplexes. Nucleic Acids Research, 35(11), e78. [Link]

  • Kierzek, R., et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl- and LNA-2,6-diaminopurine-ribosides on the thermodynamic stability of 2'-O-methyl RNA/RNA duplexes. Nucleic Acids Research, 35(11), e78. [Link]

  • Zhang, L., et al. (2021). Site-specific covalent labeling of large RNAs with nanoparticles empowered by expanded genetic alphabet transcription. Proceedings of the National Academy of Sciences, 118(28), e2102558118. [Link]

  • Jemielity, J., et al. (2017). Applications of Phosphate Modification and Labeling to Study (m)RNA Caps. Topics in Current Chemistry, 375(2), 26. [Link]

  • Bio-Synthesis Inc. (n.d.). 2,6-Diaminopurine-2'-O-methylriboside Oligonucleotide Modification. Bio-Synthesis. [Link]

  • Domnick, C., et al. (2020). Ribozyme-Catalyzed Site-Specific Labeling of RNA Using O6-alkylguanine SNAP-Tag Substrates. Angewandte Chemie International Edition, 59(32), 13391-13396. [Link]

  • Cheng, Y., & Li, X. (2024). Site-Selective Modification and Labeling of Native RNA. Chemistry – A European Journal, 31(1), e202404244. [Link]

  • Tedeschi, T., et al. (2020). DNA- and RNA-binding ability of oligoDapT, a nucleobase-decorated peptide, for biomedical applications. Future Medicinal Chemistry, 12(12), 1105-1118. [Link]

  • Limbach, P. A., et al. (2017). Applications and Advantages of Stable Isotope Phosphate Labeling of RNA in Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 28(4), 629-638. [Link]

  • Vilcapoma, J., & Jäschke, A. (2018). Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state. Chemical Communications, 54(76), 10634-10645. [Link]

  • Kumar, P., et al. (2021). A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups. Molecules, 26(11), 3326. [Link]

  • Brown, T., et al. (1989). The Incorporation of 2,6-Diaminopurine Into Oligodeoxyribonucleotides by the Phosphoramidite Method. Nucleosides & Nucleotides, 8(5-6), 1051-1053. [Link]

  • Benner, S. A., et al. (2024). Template-Independent Enzymatic RNA Synthesis. bioRxiv. [Link]

  • Switzer, C., Moroney, S. E., & Benner, S. A. (1989). Enzymatic incorporation of a new base pair into DNA and RNA. Journal of the American Chemical Society, 111(21), 8322-8323. [Link]

Sources

Method

How to synthesize 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine phosphoramidite for automated synthesizers

Mechanistic Rationale & Structural Advantages The incorporation of 2,6-diaminopurine (DAP) into synthetic oligonucleotides provides a profound thermodynamic advantage for RNA and DNA architectures. Unlike standard adenin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale & Structural Advantages

The incorporation of 2,6-diaminopurine (DAP) into synthetic oligonucleotides provides a profound thermodynamic advantage for RNA and DNA architectures. Unlike standard adenine, DAP possesses an exocyclic 2-amino group that enables the formation of a third hydrogen bond with the C2-carbonyl of uridine or thymidine[1][2].

When conjugated with a 2'-O-methyl (2'-OMe) sugar modification, the nucleotide is sterically locked into an RNA-like C3'-endo sugar pucker[]. This dual modification acts synergistically:

  • Thermodynamic Stabilization: Increases the duplex melting temperature ( Tm​ ) by approximately 1.0 to 2.3 °C per insertion[1].

  • Nuclease Resistance: The 2'-OMe group sterically hinders the in-line nucleophilic attack required for phosphodiester backbone cleavage, making it highly valuable for siRNA and antisense oligonucleotide (ASO) therapeutics.

Chemical Synthesis of the Phosphoramidite Monomer

The synthesis of the 2'-OMe-DAP phosphoramidite requires precise orthogonal protection to differentiate the 2'-hydroxyl from the 3'/5'-hydroxyls, while passivating the highly nucleophilic exocyclic amines.

Phase 1: Regioselective 2'-O-Methylation

To avoid tedious chromatographic separation of 2'-OMe and 3'-OMe isomers, a regioselective approach is mandatory.

  • 3',5'-Protection: Suspend 2,6-diaminopurine riboside in anhydrous pyridine. Add 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane (TIPDSCl 2​ ). The steric bulk of TIPDS strictly bridges the 3' and 5' positions, leaving only the 2'-OH exposed.

  • Alkylation: Treat the intermediate with methyl iodide (CH 3​ I) and sodium hydride (NaH) in anhydrous THF at 0 °C[4]. Strict anhydrous conditions prevent premature TIPDS hydrolysis.

  • Deprotection: Cleave the TIPDS group using tetrabutylammonium fluoride (TBAF) in THF to yield pure 2'-O-methyl-2,6-diaminopurine riboside[5].

Phase 2: Transient Base Protection & Phosphitylation

Exocyclic amines must be protected to prevent branching during automated oligonucleotide synthesis. 4. Transient Protection & Acylation: Co-evaporate the nucleoside with anhydrous pyridine. Add excess trimethylsilyl chloride (TMS-Cl) to transiently protect the 3' and 5' hydroxyls. Once silylated, add isobutyryl chloride to acylate the N2 and N6 amines. Quench with cold aqueous ammonia; this selectively hydrolyzes the labile TMS ethers while leaving the robust amide bonds intact, yielding N2,N6 -diisobutyryl-2'-O-methyl-2,6-diaminopurine riboside[1]. 5. 5'-Dimethoxytritylation: React the 5'-OH with 4,4'-dimethoxytrityl chloride (DMT-Cl) in pyridine to provide the acid-labile temporary protecting group required for automated synthesis. 6. Phosphitylation: React the 3'-OH with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (CEP-Cl) and N,N-diisopropylethylamine (DIPEA) in dichloromethane (DCM)[1][].

Synthesis A 2,6-Diaminopurine Riboside (Starting Material) B 3',5'-O-TIPDS Protection (TIPDSCl2, Pyridine) A->B C 2'-O-Methylation (MeI, NaH, THF) B->C D TIPDS Deprotection (TBAF, THF) C->D E Transient Base Protection (TMS-Cl, then iBuCl, then NH3/H2O) D->E F 5'-O-DMT Protection (DMT-Cl, Pyridine) E->F G 3'-O-Phosphitylation (CEP-Cl, DIPEA, DCM) F->G

Synthetic workflow for 2'-O-Methyl-2,6-Diaminopurine Phosphoramidite monomer.

Self-Validation & Quality Control (Monomer)
  • 31 P NMR (CDCl 3​ ): A successful phosphitylation must yield two distinct diastereomeric peaks between 149.0 ppm and 150.5 ppm . Any signal near 14 ppm indicates oxidation to the P(V) phosphoramidate (a dead monomer), while a signal near 8 ppm indicates hydrolysis to the H-phosphonate.

  • ESI-MS: Confirm the exact mass of the protected monomer prior to loading onto the synthesizer.

Automated Oligonucleotide Synthesis Protocol

The 2'-OMe-DAP phosphoramidite is fully compatible with standard solid-phase phosphoramidite chemistry, but its unique steric profile demands specific cycle modifications[][6].

Reagent Preparation

Dilute the monomer to 0.1 M in strictly anhydrous acetonitrile (H 2​ O < 30 ppm). Due to the lipophilicity of the diisobutyryl groups, ensure the monomer is fully dissolved; gentle warming (30 °C) and sonication may be required.

Cycle Modifications & Causality

The 2'-OMe group introduces significant steric bulk directly adjacent to the 3'-phosphoramidite moiety. This steric hindrance drastically reduces the kinetics of the tetrazole-catalyzed coupling step.

  • Activator Selection: Substitute standard 1H-tetrazole with 5-Benzylthio-1H-tetrazole (BTT) or 5-Ethylthio-1H-tetrazole (ETT) (0.25 M). These thio-tetrazoles are more acidic and provide superior nucleophilic activation[7][8].

  • Coupling Time: The coupling step MUST be extended to 6.0 minutes [6]. Utilizing standard 1-2 minute RNA/DNA coupling times will result in incomplete reactions and a high accumulation of n−1 failure sequences.

AutoSynth Start Solid Support with Growing Oligo Detrit 1. Detritylation (3% TCA in DCM) Start->Detrit Couple 2. Coupling (6 min) (2'-OMe-DAP Amidite + Activator) Detrit->Couple Free 5'-OH Cap 3. Capping (Ac2O / NMI) Couple->Cap Phosphite Triester Ox 4. Oxidation (I2 / Pyridine / H2O) Cap->Ox Capped Failure Seqs End Next Cycle or Cleavage/Deprotection Ox->End Phosphate Triester End->Detrit Repeat

Automated solid-phase oligonucleotide synthesis cycle for 2'-OMe-DAP incorporation.

Cleavage and Deprotection (C&D)

The N2,N6 -diisobutyryl protecting groups are highly stable and require aggressive conditions for complete removal. Incomplete deprotection is a common failure mode that ruins the biological activity of the oligonucleotide.

  • Standard Method: Incubate the CPG support in concentrated aqueous ammonium hydroxide (28-30%) at 55 °C for 5 days [6].

  • Fast Method (AMA): If the oligonucleotide sequence does not contain methylamine-sensitive modifications (e.g., certain fluorophores), utilize AMA (a 1:1 mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine). Incubate at 55 °C overnight (12-16 hours) [6].

Self-Validation & Quality Control (Oligonucleotide)
  • Trityl Monitoring: The UV absorbance (498 nm) of the cleaved DMT cation must remain consistent. A >5% drop in absorbance immediately following the 2'-OMe-DAP coupling indicates insufficient coupling time or wet acetonitrile.

  • LC-MS Analysis: Following C&D, analyze the crude oligonucleotide via LC-MS. A mass addition of +70 Da indicates the incomplete removal of a single isobutyryl group, dictating that future syntheses require extended deprotection times.

Quantitative Data Summaries

Table 1: Thermodynamic Impact of 2'-OMe-DAP vs. Standard Adenosine | Modification | Base Pair | ΔΔG37∘​ (kcal/mol) | Tm​ Impact (°C) | Helix Conformation | | :--- | :--- | :--- | :--- | :--- | | Adenosine (RNA) | A-U | Reference | Reference | A-form | | 2'-OMe-Adenosine | A(OMe)-U | +0.2 | +0.5 | A-form | | 2'-OMe-DAP | DAP(OMe)-U | +0.9 to +1.2 | +1.0 to +2.3 | A-form |

Table 2: Automated Synthesis Parameters for 2'-OMe-DAP

Parameter Reagent / Condition Mechanistic Rationale
Monomer Conc. 0.1 M in Anhydrous ACN Ensures optimal stoichiometry and drives pseudo-first-order coupling kinetics.
Activator 0.25 M BTT or ETT Enhanced acidity/nucleophilicity over 1H-tetrazole overcomes steric barriers.
Coupling Time 6.0 minutes Compensates for the steric hindrance of the 2'-OMe group adjacent to the phosphoramidite.

| Oxidation | 0.02 M I 2​ in THF/Py/H 2​ O | Standard oxidation to convert the unstable phosphite triester to a stable phosphate triester. | | Deprotection | AMA (1:1), 55 °C, 16h | Accelerated cleavage of the highly stable diisobutyryl exocyclic amine protecting groups. |

References

  • A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes Nucleic Acids Research (2007) URL: [Link]

  • 2'-OMe-2,6-Diaminopurine-CE Phosphoramidite Product Data Glen Research URL:[Link]

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Organic Letters (2022) URL:[Link]

  • Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3'-modifications US Patent US20110137010A1 URL
  • MDPSCL2: A New Protecting Group for Chemoselective Synthesis of 2′-O-Alkylated Guanosines Nucleosides, Nucleotides and Nucleic Acids / ResearchGate URL:[Link]

  • Convenient synthesis of N2-isobutyryl-2′-O-methyl guanosine by efficient alkylation of O6-trimethylsilylethyl-3′,5′-di-O-tert-butylsilyl guanosine ResearchGate URL:[Link]

Sources

Application

Application Note: Utilizing 2'-OMe-DAP for High-Affinity Steric Block Oligonucleotides

Executive Summary Steric block oligonucleotides—such as antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs)—function by physically obstructing cellular machinery (e.g., spliceosomes or ribosome...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Steric block oligonucleotides—such as antisense oligonucleotides (ASOs) and splice-switching oligonucleotides (SSOs)—function by physically obstructing cellular machinery (e.g., spliceosomes or ribosomes) rather than inducing RNase H-mediated target degradation[1]. A persistent challenge in designing these therapeutics for Uridine-rich target sequences is the inherently weak thermodynamic stability of the standard Adenine-Uracil (A-U) base pair.

This application note details the mechanistic rationale, sequence design rules, and validation protocols for incorporating 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) into steric block oligonucleotides. By substituting standard Adenine with DAP, researchers can significantly enhance target affinity, enabling the use of shorter, highly potent oligonucleotides that maintain exceptional sequence specificity.

Mechanistic Rationale: The Synergy of 2'-OMe and DAP

As a Senior Application Scientist, it is critical to understand why specific chemical modifications are selected, as these choices dictate the pharmacokinetic and pharmacodynamic success of the oligonucleotide.

  • The 2'-O-Methyl (2'-OMe) Backbone: The addition of a methyl group at the 2'-hydroxyl position of the ribose ring provides robust resistance against endogenous nucleases. More importantly, it forces the sugar into a C3'-endo pucker. This conformation ensures that the SSO-RNA heteroduplex adopts an A-form helical geometry, which is essential for high-affinity binding and prevents the recruitment of RNase H (ensuring the transcript remains intact for splice modulation)[1].

  • The 2,6-Diaminopurine (DAP) Nucleobase: DAP is an adenine analog featuring an additional exocyclic amine group at the C2 position. While a standard A-U base pair forms only two hydrogen bonds, the extra amine on DAP donates a third hydrogen bond when paired with Uridine[2].

  • Causality & Impact: The combination of the A-form stabilizing 2'-OMe sugar and the triple-hydrogen-bonding DAP nucleobase drastically increases the melting temperature (Tm) of the duplex. This enhanced thermodynamic stability allows SSOs to invade highly structured pre-mRNA regions and successfully outcompete native splicing factors[3].

SpliceSwitching Pre_mRNA Pre-mRNA Target (U-Rich Exon) Binding High-Affinity Binding (3 H-bonds with U) Pre_mRNA->Binding ASO 2'-OMe-DAP ASO (Steric Blocker) ASO->Binding Blockade Steric Hindrance (Splice Site Masked) Binding->Blockade Spliceosome Spliceosome Machinery Spliceosome->Blockade Access Blocked Exon_Skip Exon Skipping (Restored Frame) Blockade->Exon_Skip

Caption: Mechanism of 2'-OMe-DAP ASOs in steric blocking and splice-switching.

Thermodynamic Profiling

The incorporation of DAP yields a predictable and linear increase in duplex stability. The table below summarizes the thermodynamic impact of substituting Adenine with DAP in an RNA-targeting oligonucleotide.

ModificationTarget BaseHydrogen BondsAvg. ΔΔG°37 (kcal/mol)Impact on Duplex Geometry
2'-OMe-Adenine Uracil (U)2Reference (0.0)A-form (Standard)
2'-OMe-DAP Uracil (U)3+0.9 to +1.5A-form (Stabilized)
LNA-DAP Uracil (U)3+2.3A-form (Highly Stabilized)

Data synthesized from thermodynamic profiling of chimeric RNA duplexes[3].

Experimental Workflows & Protocols

To ensure a self-validating experimental system, the development of a 2'-OMe-DAP SSO must follow a rigorous three-phase pipeline: Synthesis/Design, Thermal Validation, and Biological Efficacy Testing.

ProtocolWorkflow Design 1. Sequence Design Substitute A with DAP in U-rich loci Synthesis 2. Synthesis & Deprotection Orthogonal protection to prevent branching Design->Synthesis Tm 3. Thermal Validation (Tm) Confirm +1 to +2°C shift per DAP Synthesis->Tm Transfection 4. In Vitro Transfection Deliver SSO-lipoplexes to reporter cells Tm->Transfection Assay 5. RT-PCR Quantification Calculate % Exon Skipping Transfection->Assay

Caption: End-to-end workflow for designing and validating 2'-OMe-DAP steric block oligonucleotides.

Phase 1: Sequence Design and Synthesis Considerations

Because DAP contains two exocyclic amines (N2 and N6), standard phosphoramidite synthesis can lead to unwanted branching if not carefully managed.

  • Design Rule: Target U-rich regions (e.g., poly-pyrimidine tracts near 3' splice acceptor sites) but avoid placing more than 3 consecutive DAP residues to prevent off-target self-aggregation.

  • Synthesis Causality: Use orthogonal protecting groups (e.g., isobutyryl or phenoxyacetyl) for the N2 and N6 amines. Alternatively, utilize a post-synthetic conversion strategy employing a 2-fluoro-6-amino-adenosine precursor. During standard ammonia deprotection, the highly electronegative 2-fluoro group is displaced via nucleophilic aromatic substitution, yielding the desired 2,6-diaminopurine without the need for complex dual-protection schemes[2].

Phase 2: Thermal Melting (Tm) Validation Protocol

Objective: Empirically validate the increased binding affinity of the synthesized 2'-OMe-DAP SSO against its complementary RNA target.

  • Sample Preparation: Dilute the 2'-OMe-DAP SSO and the complementary synthetic RNA target to a final concentration of 2 µM each in a physiological buffer (10 mM sodium phosphate, 150 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the mixture to 90°C for 5 minutes to eliminate secondary structures. Slowly cool to room temperature at a controlled rate of 1°C/min to ensure proper, thermodynamically driven heteroduplex formation.

  • Measurement: Transfer the annealed sample to a quartz cuvette in a UV-Vis spectrophotometer equipped with a Peltier temperature controller.

  • Data Acquisition: Monitor absorbance at 260 nm while ramping the temperature from 20°C to 90°C at a rate of 0.5°C/min.

  • Self-Validation Check: Calculate the first derivative (dA/dT) of the melting curve. A single, sharp peak indicates specific, uniform binding. The presence of multiple peaks suggests unwanted DAP-driven self-aggregation. Compare the Tm to a standard 2'-OMe-A control SSO; you should observe a +1.0°C to +2.0°C shift per DAP insertion[3].

Phase 3: In Vitro Splice-Switching Assay

Objective: Quantify the biological efficacy of the steric block SSO using a cell-based reporter system.

  • Cell Seeding: Seed a reporter cell line (e.g., HeLa pLuc705, which harbors a mutated β-globin intron requiring SSO-mediated skipping to produce functional luciferase) at 1 × 10⁴ cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO₂.

  • Transfection: Prepare SSO-lipoplexes using a commercial cationic lipid reagent. Transfect the cells with a dose-response gradient of the 2'-OMe-DAP SSO (ranging from 1 nM to 100 nM) to establish the EC₅₀[4].

  • Incubation: Incubate the transfected cells for 24 hours to allow for cellular uptake, nuclear localization, and spliceosome blockade.

  • RNA Extraction & RT-PCR: Lyse the cells and extract total RNA. Perform semi-quantitative one-step RT-PCR using primers flanking the target splice site[4].

  • Self-Validation & Quantification: Run the PCR products on a 2% agarose gel or capillary electrophoresis system. The assay must yield two distinct bands: the longer aberrant transcript and the shorter, corrected (skipped) transcript.

    • Calculation:Exon Skipping (%) = (Molarity of Skipped Band / Total Molarity of Both Bands) × 100.

References

  • Title: A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes Source: Nucleic Acids Research URL
  • Source: Methods in Molecular Biology (PubMed)
  • Title: Evaluation of Chemically Modified Nucleic Acid Analogues for Splice Switching Application Source: Murdoch University Research Repository URL
  • Source: Organic Letters (ACS Publications)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 2'-OMe-2,6-Diaminopurine (2'-OMe-DAP) Coupling Efficiency

Welcome to the Technical Support Center for solid-phase oligonucleotide synthesis (SPOS). This guide is specifically engineered for researchers and drug development professionals experiencing low stepwise coupling yields...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for solid-phase oligonucleotide synthesis (SPOS). This guide is specifically engineered for researchers and drug development professionals experiencing low stepwise coupling yields or downstream impurities when incorporating 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine (2'-OMe-DAP) phosphoramidites.

By providing an additional hydrogen bond to Uridine or Thymidine, 2'-OMe-DAP significantly increases duplex thermal stability (Tm) and nuclease resistance, making it highly valuable for antisense oligonucleotides (ASOs), siRNA, and aptamer development[1]. However, the dual exocyclic amines (N2 and N6) combined with the 2'-O-methyl modification create severe steric and electronic hurdles during synthesis[2].

Below is an authoritative, causality-driven guide to optimizing your synthesis cycles and troubleshooting common failure modes.

Part 1: Quantitative Parameter Optimization

To achieve >98% coupling efficiency with 2'-OMe-DAP, standard RNA/DNA synthesis cycles must be heavily modified. The table below summarizes the critical shifts in quantitative parameters required for successful incorporation.

ParameterStandard 2'-OMe CycleOptimized 2'-OMe-DAP CycleMechanistic Rationale
Amidite Concentration 0.10 M0.12 M – 0.15 M Drives the bimolecular coupling reaction forward via mass action against steric hindrance.
Activator 0.25 M Standard Tetrazole0.25 M BTT or ETT 5-Benzylthio-1H-tetrazole (BTT) and 5-Ethylthio-1H-tetrazole (ETT) have lower pKa values, providing superior protonation of the hindered diisopropylamino leaving group[3].
Coupling Time 1.5 – 3.0 minutes6.0 – 10.0 minutes Overcomes the slow kinetics caused by the bulky 2'-OMe group and the protected N2/N6 amines[4].
Coupling Strategy Single CouplingDouble Coupling Refreshes the local concentration of activated phosphite monomer at the solid support surface without intermediate oxidation[5].
Deprotection (Standard) NH₄OH, 55°C, 16 hoursNH₄OH, 55°C, 5 days The N2 and N6 protecting groups (often isobutyryl or phenoxyacetyl) require extended basic hydrolysis to fully cleave[4].
Deprotection (Fast) AMA, 65°C, 10 minsAMA (1:1), 55°C, 16 hours Ammonium hydroxide:methylamine (AMA) accelerates deprotection but still requires overnight heating for DAP[4].
Part 2: Mechanistic Pathways & Failure Points

Understanding why a coupling step fails is critical to preventing it. The following diagram illustrates the mechanistic pathway of 2'-OMe-DAP activation and the specific points where steric hindrance leads to truncated sequences.

MechanisticPathway A 2'-OMe-DAP Phosphoramidite B Activation (BTT / ETT) A->B Activator Addition C Steric Hindrance (2'-OMe & N2/N6) B->C Standard Time (< 2 min) D Phosphite Triester (Successful Coupling) B->D Extended Time (> 6 min) E Truncated Sequence (Failure) C->E Incomplete Reaction

Caption: Mechanistic pathway of 2'-OMe-DAP activation and coupling, highlighting steric failure points.

Part 3: Troubleshooting FAQs
Q1: My overall yield is acceptable, but mass spectrometry shows a +41 Da impurity. What is causing this?

A: A +41 Da mass addition is a classic signature of N2-acetylation . During the capping step, standard acetic anhydride (Ac₂O) can react with the exocyclic amines of the purine ring[6]. While this is most famously documented as a side reaction where guanine converts into an N2-acetyl-2,6-diaminopurine derivative[7], the actual 2'-OMe-DAP monomer is highly susceptible to this exact same transamidation/acetylation if the N2 protecting group is slightly labile.

  • Solution: Switch to a milder capping reagent, such as phenoxyacetic anhydride (Pac₂O) or Cap A solutions based on weaker carboxylic acids. Alternatively, ensure your coupling efficiency is >99% so that the capping time can be minimized.

Q2: I increased the coupling time to 6 minutes, but my trityl monitor still shows a drop in yield for the DAP step. What is the next logical step?

A: If extending the time to 6 minutes[4] with a strong activator (BTT/ETT)[3] is insufficient, the issue is likely a depletion of active monomer concentration at the pore level of your solid support. You must implement a Double Coupling strategy. By delivering a fresh bolus of amidite and activator halfway through the coupling phase, you maintain maximum thermodynamic pressure on the reaction.

Q3: Post-synthesis, my mass spec shows an addition of +70 Da or +140 Da. What went wrong?

A: This indicates incomplete deprotection of the exocyclic amines. 2,6-Diaminopurine has two amino groups (N2 and N6) that must be protected during synthesis (commonly with isobutyryl groups, mass = 70 Da each)[2].

  • Solution: Standard overnight deprotection in ammonium hydroxide is insufficient for DAP. You must either extend the ammonium hydroxide incubation to 5 days at 55°C, or switch to a harsher AMA (1:1 Ammonium hydroxide:Methylamine) solution at 55°C overnight[4]. Note: Only use AMA if your other modifications and standard bases are compatible with methylamine.

Q4: Does the moisture content of my solvent affect 2'-OMe-DAP more than standard amidites?

A: Yes. Because the nucleophilic attack of the 5'-hydroxyl on the activated 2'-OMe-DAP is sterically hindered and kinetically slow, trace water in the acetonitrile has more time to outcompete the 5'-hydroxyl, hydrolyzing the activated phosphoramidite into an inert H-phosphonate[]. Ensure your amidite diluent is strictly anhydrous (<10 ppm water).

Part 4: Validated Experimental Protocols
Protocol: Optimized Double Coupling Workflow for 2'-OMe-DAP

To ensure a self-validating system, this protocol utilizes a double-coupling method that bypasses intermediate oxidation, preventing the stabilization of unwanted branched side products[5].

Step 1: Preparation & Desiccation

  • Dilute the 2'-OMe-DAP phosphoramidite in anhydrous acetonitrile to a final concentration of 0.12 M to 0.15 M .

  • Add activated molecular sieves (3Å) to the amidite vial and let it sit for 12 hours prior to synthesis to ensure absolute moisture removal.

  • Ensure the synthesizer is primed with 0.25 M BTT or ETT as the activator[3].

Step 2: Synthesizer Cycle Programming Modify the synthesizer cycle for the specific DAP insertion step as follows:

DoubleCoupling Detrit 1. Detritylation (3% TCA or DCA) Coup1 2. First Coupling (2'-OMe-DAP + BTT, 6 min) Detrit->Coup1 Coup2 3. Second Coupling (2'-OMe-DAP + BTT, 6 min) Coup1->Coup2 NO intermediate capping/oxidation Cap 4. Capping (Mild Reagents to avoid +41 Da) Coup2->Cap Ox 5. Oxidation (Iodine / H2O / Pyridine) Cap->Ox

Caption: Optimized double coupling cycle for sterically hindered 2'-OMe-DAP to maximize stepwise yield.

Step 3: Execution & Self-Validation

  • First Coupling: Deliver Amidite and Activator. Pause flow and allow contact for 6 minutes .

  • Wash: Brief acetonitrile wash (2 seconds) to clear spent tetrazole salts. Do not cap or oxidize.

  • Second Coupling: Deliver a fresh mixture of Amidite and Activator. Pause flow and allow contact for an additional 6 minutes [5].

  • Cap & Oxidize: Proceed with standard capping (preferably Pac₂O) and oxidation[6].

  • Validation: Monitor the UV absorbance (498 nm) of the DMT cation released in the subsequent cycle. A drop of less than 2% compared to the pre-DAP cycle validates successful coupling.

Part 5: References
  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Organic Letters (ACS)[Link]

  • Formation of the N-2-acetyl-2,6-diaminopurine oligonucleotide impurity caused by acetyl capping ResearchGate[Link]

  • The Influence of the Capping Step During Solid-Phase Phosphoramidite Synthesis of Oligonucleotides on Synthetic Errors in Oligonucleotides MDPI[Link]

  • Double coupling method for oligonucleotide synthesis (US10072261B1) Google Patents

  • 2'-OMe-2,6-Diaminopurine-CE Phosphoramidite Specifications Glen Research[Link]

  • Phosphoramidites for synthetic RNA in the reverse direction, efficient RNA synthesis and convenient introduction of 3'-modifications (US8541569B2) Google Patents

Sources

Optimization

Technical Support Center: Troubleshooting 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP) Oligonucleotides

Welcome to the Technical Support Center for 2'-OMe-DAP oligonucleotide synthesis. 2,6-Diaminopurine (2-amino-adenosine) is a powerful modified nucleobase that forms three hydrogen bonds with uridine/thymine, significantl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2'-OMe-DAP oligonucleotide synthesis. 2,6-Diaminopurine (2-amino-adenosine) is a powerful modified nucleobase that forms three hydrogen bonds with uridine/thymine, significantly increasing the thermodynamic stability of RNA/DNA duplexes (ΔΔG° +0.9 to +2.3 kcal/mol) 1. However, the presence of two exocyclic amines (N2 and N6) requires robust protecting groups during phosphoramidite synthesis. This guide provides field-proven, mild deprotection strategies to preserve oligonucleotide integrity when combining 2'-OMe-DAP with base-labile modifications.

Mechanistic Insights: The Deprotection Bottleneck

The Causality of Degradation: Standard 2'-OMe-DAP phosphoramidites utilize highly stable acyl protection (e.g., di-isobutyryl) on the N2 and N6 positions. Complete removal of these groups using standard concentrated ammonium hydroxide (28% NH₄OH) requires extreme conditions—typically 5 days at 55°C 2.

Subjecting oligonucleotides to hot ammonia for 120 hours causes immense hydrolytic stress. If your sequence contains fluorophores, 3'-amino linkers 3, or PACE (phosphonoacetate) backbones [[4]](), these standard conditions will cause irreversible degradation, depyrimidination, or fluorophore bleaching. Transitioning to mild or UltraMild deprotection chemistries is a mechanistic necessity for complex therapeutic and diagnostic oligonucleotides.

Step-by-Step Methodologies: Mild Deprotection Protocols

Protocol A: The AMA Accelerated Cleavage (For Moderately Sensitive Oligos)

Causality: Methylamine is a significantly stronger nucleophile than ammonia. By combining them (AMA), the aminolysis of the bulky acyl protecting groups is accelerated exponentially, reducing a 5-day incubation to a single overnight step 2. Workflow:

  • Preparation: Transfer the synthesized CPG (Controlled Pore Glass) resin to a screw-cap microcentrifuge tube with an O-ring seal to prevent gas escape.

  • Reagent Addition: Add 1.0 mL of freshly prepared AMA (1:1 v/v mixture of 28% aqueous ammonium hydroxide and 40% aqueous methylamine).

  • Incubation: Heat the sealed tube at 55°C for 17 hours (overnight) 3.

  • Recovery: Cool the tube to -20°C for 15 minutes before opening to prevent sample boil-over. Centrifuge at 10,000 x g for 2 minutes to pellet the resin.

  • Validation Check: Analyze the crude supernatant via ESI-LC/MS. A mass shift of +70 Da indicates incomplete removal of an isobutyryl group. If observed, extend the incubation by 4 hours.

Protocol B: UltraMild Potassium Carbonate Solvolysis (For Highly Labile Oligos)

Causality: For extremely sensitive modifications (e.g., 2'-OMe-PACE or TAMRA dyes), even AMA is too harsh. Potassium carbonate in methanol shifts the reaction from nucleophilic aminolysis to a mild basic transesterification/solvolysis 3. Note: This requires the use of UltraMild-compatible monomers (e.g., Pac-dA, Ac-dC) throughout the entire sequence. Workflow:

  • Resin Washing: Wash the CPG with anhydrous acetonitrile to remove residual moisture, which can cause unwanted hydrolysis.

  • Cleavage/Deprotection: Add 1.0 mL of 0.05 M K₂CO₃ in anhydrous methanol to the CPG.

  • Incubation: Rotate at room temperature (20-25°C) for 4 to 17 hours 3.

  • Neutralization (Critical): Transesterification can degrade the oligo during drying. Neutralize the solution with an equimolar amount of glacial acetic acid (e.g., 50 µmol) before lyophilization.

  • Validation Check: Desalt immediately using a size-exclusion column (e.g., Sephadex G-25) to remove potassium salts. Confirm the target mass via LC-MS prior to HPLC purification.

Protocol C: The 2-Fluoro-6-Aminopurine Precursor Strategy (Protecting-Group-Free)

Causality: To bypass deprotection bottlenecks entirely, researchers can synthesize the oligo using a 2'-OMe-2-fluoro-6-amino-adenosine phosphoramidite. The highly electronegative 2-fluoro group deactivates the N6 amine, eliminating the need for any protecting groups during synthesis. Post-synthetic ammonolysis simultaneously cleaves the oligo and substitutes the fluorine with an amine via aromatic nucleophilic substitution 5. Workflow:

  • Synthesis: Incorporate the 2-fluoro-6-aminopurine monomer without standard capping modifications.

  • Conversion: Treat the CPG with 28% aqueous NH₄OH at 60°C for 5 hours 5.

  • Validation Check: LC-MS should confirm the loss of fluorine (-19 Da) and addition of the amine (+16 Da), yielding the exact mass of the fully formed 2'-OMe-DAP oligo.

Quantitative Data Presentation

Deprotection StrategyPrimary ReagentTempDurationBest Suited ForRisk Profile
Standard 28% NH₄OH55°C5 Days 2Unmodified 2'-OMe-DAPHigh (Backbone hydrolysis)
AMA Accelerated NH₄OH:MeNH₂ (1:1)55°C17 Hours 3Standard dyes, stable linkersModerate (Amide cleavage)
UltraMild 0.05 M K₂CO₃ / MeOHRT4-17 Hours [[3]]()PACE, TAMRA, 3'-AminoLow (Requires specific monomers)
Precursor Conversion 28% NH₄OH60°C5 Hours 5Protecting-group-free DAPLow (Requires custom amidite)

Deprotection Decision Matrix

DAP_Deprotection_Workflow N1 2'-OMe-DAP Oligo Synthesis (CPG Bound) N2 Assess Sequence Modifications (Fluorophores, PACE, etc.) N1->N2 N3 No Sensitive Modifications N2->N3 N4 Moderately Sensitive (e.g., Standard Dyes) N2->N4 N5 Highly Base-Labile (e.g., PACE, 3'-Amino) N2->N5 N6 Standard Protocol 28% NH4OH | 55°C | 5 Days N3->N6 N7 AMA Protocol NH4OH:MeNH2 (1:1) | 55°C | 17h N4->N7 N8 UltraMild Protocol 0.05M K2CO3 in MeOH | RT | 4-17h N5->N8 N9 Cleaved & Deprotected Oligo Ready for HPLC/Desalting N6->N9 N7->N9 N8->N9

Figure 1: Decision matrix for selecting 2'-OMe-DAP deprotection conditions based on sequence lability.

Frequently Asked Questions (FAQs)

Q: Why did my 2'-OMe-DAP oligonucleotide show a +70 Da mass adduct on the LC-MS? A: A +70 Da adduct is the classic signature of an incompletely removed isobutyryl protecting group. This occurs when the 5-day NH₄OH incubation is cut short. If you cannot extend the incubation time due to oligo lability, you must switch to the AMA accelerated protocol [[2]](_).

Q: Can I use the UltraMild K₂CO₃ protocol if I used standard dG (iBu) monomers in my sequence? A: No. Potassium carbonate in methanol is not strong enough to remove standard isobutyryl groups from guanosine. If you choose the UltraMild route for your 2'-OMe-DAP oligo, every other monomer in the sequence must be an UltraMild variant (e.g., Pac-dA, iPr-Pac-dG, Ac-dC) 3.

Q: My sequence contains 2'-OMe-PACE modifications alongside 2'-OMe-DAP. What is the safest deprotection route? A: PACE (phosphonoacetate) linkages are highly susceptible to cleavage in aqueous bases. You must pre-treat the column with 1.5% DBU in anhydrous acetonitrile for 60 minutes to remove the cyanoethyl groups, followed by deprotection using 40% methylamine for 2 hours at room temperature 4. Avoid standard ammonia entirely.

References

  • Glen Research. "2'-OMe-2,6-Diaminopurine-CE Phosphoramidite." glenresearch.com. 2

  • Wenska, M., et al. "A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine on duplex stability." Nucleic Acids Research. 1

  • Saneyoshi, H., et al. "Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End." MDPI. 3

  • Glen Research. "Glen Report 30.14 - Use of 2'-OMe-PACE Monomers During Oligo Synthesis." glenresearch.com. 4

  • Geny, S., et al. "A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups." Organic Letters, ACS.5

Sources

Troubleshooting

Minimizing depurination during synthesis of 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine oligos

Welcome to the Technical Support Center for modified oligonucleotide synthesis. This portal is designed for researchers and drug development professionals facing challenges with the incorporation of 2,6-Diamino-9-(2'-O-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for modified oligonucleotide synthesis. This portal is designed for researchers and drug development professionals facing challenges with the incorporation of 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine (2'-OMe-DAP) into synthetic oligonucleotides.

Below, you will find a mechanistic breakdown of the primary failure mode (depurination), a targeted Q&A troubleshooting guide, and self-validating experimental protocols to optimize your yields.

Part 1: The Mechanistic Root of the Problem

While 2'-OMe-DAP is highly desirable for increasing duplex stability (forming three hydrogen bonds with Thymine/Uracil) and conferring nuclease resistance, it is notoriously difficult to synthesize. The primary failure mode is acid-catalyzed depurination during the detritylation step of the solid-phase synthesis cycle[1].

The Causality of Cleavage: During detritylation, the growing oligonucleotide chain is exposed to an acid (traditionally 3% Trichloroacetic acid, TCA) to remove the 5'-DMT protecting group. However, this acid also protonates the N7 position of the purine ring. Standard exocyclic amine protecting groups (such as benzoyl or isobutyryl) exert a strong electron-withdrawing effect (-I effect) on the purine ring. This pulls electron density away from the N-glycosidic bond, severely destabilizing it once the N7 is protonated.

The glycosidic bond cleaves, releasing the modified purine base and leaving an abasic site. During the final basic deprotection step (e.g., ammonium hydroxide), the sugar-phosphate backbone undergoes β -elimination at this abasic site, physically breaking the oligonucleotide and resulting in truncated failure sequences[1].

Depurination_Pathway A Intact 2'-OMe-DAP Oligo B Acidic Detritylation (TCA or DCA) A->B C Protonation at N7 of Purine B->C D Glycosidic Bond Cleavage (Depurination) C->D E Abasic Site Formation D->E F Basic Deprotection (NH4OH / Heat) E->F G Beta-Elimination (Strand Cleavage) F->G H Truncated Failure Sequences G->H

Logical flow of acid-catalyzed depurination and subsequent beta-elimination cleavage.

Part 2: Troubleshooting Guide & FAQs

Q1: My LC-MS analysis shows a high percentage of truncated oligos with a 3'-phosphate or 3'-phosphoglycolate mass. What is happening? A: This is the classic analytical signature of depurination followed by β -elimination. The acidic detritylation step cleaved your 2'-OMe-DAP base. When you applied basic conditions for final cleavage and deprotection, the chain broke at the resulting abasic site[1]. To resolve this, you must either attenuate the acidity during detritylation or change your monomer protecting groups.

Q2: How should I adjust my detritylation acid to prevent this degradation? A: You must switch from 3% Trichloroacetic acid (TCA, pKa ~0.7) to 3% Dichloroacetic acid (DCA, pKa ~1.5) in dichloromethane (DCM)[2]. The detritylation reaction (protonation of the 5'-DMT ether oxygen) occurs rapidly even with weaker acids. However, the unwanted side reaction—protonation of the purine N7—has a steeper dependence on acid strength. By using DCA, you maintain the kinetics of detritylation while drastically increasing the half-life of the intact glycosidic bond[2][3]. For extreme cases, adding 0.1-1.0% 1H-pyrrole acts as a carbocation scavenger to further suppress depurination[4].

Table 1: Quantitative Comparison of Detritylation Acids for Modified Purines

Acid FormulationpKaDepurination RiskDetritylation EfficiencyOperational Notes
3% TCA in DCM~0.7Critical / High Very HighStandard for unmodified DNA; strictly avoid for DAP.
3% DCA in DCM~1.5ModerateHighRecommended standard for modified purines[2].
3% DFA in DCM~1.3ModerateHighDifluoroacetic acid avoids chloral adduct impurities[5].
2% DCA + 0.5% Pyrrole ~1.5Low HighPyrrole acts as a highly effective carbocation scavenger[4].

Q3: Are there better protecting group strategies for the 2'-OMe-DAP monomer? A: Yes. Standard acyl groups (benzoyl, isobutyryl) are highly electron-withdrawing and exacerbate depurination. Switching to formamidine-based protecting groups, such as dimethylformamidine (dmf) or dibutylformamidine (dbf), reduces the electron-withdrawing effect and provides steric shielding, thereby stabilizing the glycosidic bond[1].

Alternatively, a breakthrough protecting-group-free strategy uses a 2-fluoro-6-aminopurine phosphoramidite. The strongly electronegative 2-fluoro group deactivates the 6-NH2, eliminating the need for protecting groups during synthesis. Post-synthetically, aqueous ammonia displaces the fluorine via nucleophilic aromatic substitution ( SN​Ar ) to yield the desired 2,6-diaminopurine[6][7].

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. You must verify intermediate success before proceeding to the next step.

Protocol A: Optimized Detritylation Workflow (Using DCA + Scavenger)

Use this protocol if you are synthesizing with standard protected 2'-OMe-DAP phosphoramidites.

  • Reagent Preparation: Prepare a fresh solution of 2% Dichloroacetic acid (v/v) and 0.5% 1H-pyrrole (v/v) in anhydrous dichloromethane (DCM)[4]. Note: Ensure DCM is strictly anhydrous, as moisture competes with the detritylation mechanism and slows the reaction.

  • Fluidics Optimization: Program your synthesizer to deliver the deblocking reagent in short, rapid pulses rather than a single long exposure. Limit total acid contact time to exactly 60 seconds per cycle.

  • Self-Validation (Trityl Monitoring): Monitor the UV absorbance of the column effluent at 498 nm. The presence of the bright orange DMT cation confirms that detritylation is proceeding efficiently despite the weaker acid. If the peak area drops by >2% between cycles, increase the contact time by 10 seconds.

  • Quenching: Immediately follow the detritylation step with a high-flow anhydrous acetonitrile wash to rapidly sweep residual acid from the solid support before the next coupling step.

Protocol B: Protecting-Group-Free Synthesis via 2-Fluoro Precursor

Use this protocol to completely bypass depurination risks by synthesizing a stable precursor.

  • Monomer Selection: Utilize 5'-O-DMT-2'-O-methyl-2-fluoro-6-aminopurine-3'-O-phosphoramidite. Do not use any N-protecting groups on this monomer[6][7].

  • Solid-Phase Synthesis: Execute standard phosphoramidite coupling cycles. Because the base lacks electron-withdrawing protecting groups, it is highly resistant to acid-catalyzed depurination. Standard 3% DCA can be used without pyrrole.

  • Cleavage & Ammonolysis ( SN​Ar Conversion): Transfer the solid support to a sealed pressure vial. Add concentrated aqueous ammonium hydroxide (28-30% NH3). Incubate at 60°C for 16 hours. This step simultaneously cleaves the oligo from the support, removes phosphate protecting groups, and converts the 2-fluoro group to a 2-amino group via nucleophilic aromatic substitution[6][7].

  • Self-Validation (Mass Shift Verification): Following desalting, analyze the crude product via LC-MS. You must observe a mass shift corresponding to the loss of Fluorine (18.99 Da) and the addition of an Amino group (16.02 Da), confirming a net mass reduction of ~2.97 Da per modified base compared to the precursor mass.

Fluoro_Strategy Step1 Synthesize with 2'-OMe-2-Fluoro-6-aminopurine Step2 Standard Solid-Phase Coupling (No N-Protecting Groups) Step1->Step2 Step3 Cleavage from Solid Support Step2->Step3 Step4 Ammonolysis (Aqueous NH3, 60°C) Step3->Step4 Step5 Nucleophilic Aromatic Substitution (F -> NH2) Step4->Step5 Step6 Full-Length 2'-OMe-DAP Oligo Step5->Step6

Workflow for the protecting-group-free synthesis of 2'-OMe-DAP using a 2-fluoro precursor.

References

  • Glen Report 22.
  • Kinetic Studies on Depurination and Detritylation of CPG-Bound Intermediates During Oligonucleotide Synthesis Source: Nucleic Acids Research | Oxford Academic URL
  • Source: PubMed Central (PMC)
  • WO1996003417A1 - Improved methods of detritylation for oligonucleotide synthesis Source: Google Patents URL
  • Difluoroacetic acid: an alternative acid in the detritylation reaction for the solid-phase synthesis of oligonucleotides Source: Taylor & Francis URL
  • Source: PubMed Central (PMC)
  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters | ACS Publications URL

Sources

Optimization

Technical Support Center: Troubleshooting 2'-OMe-DAP Modified siRNA Therapeutics

Welcome to the Advanced Therapeutics Support Center. This knowledge base is designed for drug development professionals and application scientists engineering small interfering RNA (siRNA) therapies.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Therapeutics Support Center. This knowledge base is designed for drug development professionals and application scientists engineering small interfering RNA (siRNA) therapies. Here, we address the complex thermodynamic and structural challenges associated with combining 2'-O-methyl (2'-OMe) and 2,6-diaminopurine (DAP) modifications to eliminate off-target toxicity while preserving on-target gene silencing.

Knowledge Base: The Mechanistic Causality of 2'-OMe-DAP Modifications

To troubleshoot effectively, we must first understand the structural causality behind off-target toxicity and how our modifications manipulate the RNA-Induced Silencing Complex (RISC).

Off-target toxicity is primarily driven by the siRNA guide strand's "seed region" (nucleotides 2–8) binding to unintended mRNAs with partial sequence complementarity. To mitigate this, we employ a dual-modification strategy:

  • 2'-OMe Steric Hindrance: Introducing 2'-OMe modifications at specific seed region positions (nucleotides 2–5) induces a conformational shift. This shift creates steric hindrance that disrupts base-pairing with partially matched off-target transcripts. However, completely matched (CM) on-target mRNAs possess enough thermodynamic stability to accommodate this structural shift, preserving RNAi efficacy (1)[1].

  • DAP Thermal Tuning: 2,6-diaminopurine (DAP) replaces canonical adenine and forms three hydrogen bonds with uracil instead of two. This significantly increases the duplex melting temperature ( Tm​ ) by approximately 1.5°C per modification (2)[2]. DAP is utilized to recover binding affinity lost to destabilizing modifications or to strengthen ultra-short seed sequences.

G A 2'-OMe-DAP siRNA B RISC Loading (Ago2) A->B C Seed Region (Pos 2-5) Steric Hindrance B->C D DAP Modification Thermal Tuning B->D E Completely Matched mRNA (On-Target) C->E Tolerated F Partially Matched mRNA (Off-Target) C->F Steric Clash D->E Optimized Tm G Target Cleavage Maintained Efficacy E->G H Binding Disrupted Toxicity Reduced F->H

Logic flow of 2'-OMe-DAP modifications in RISC loading and off-target mitigation.

Quantitative Modification Profiling

The table below summarizes the expected thermodynamic and functional impacts of these modifications based on their positional placement.

Modification TypePosition (Guide Strand)Thermodynamic Impact ( ΔTm​ )On-Target EfficacyOff-Target Toxicity
2'-OMe Nucleotides 2–5NegligibleMaintained (>90%)Significantly Reduced
2'-OMe Nucleotides 6–8NegligibleMaintainedIncreased (Adverse)
DAP Seed Region (Pos 2-8)+1.5°C to +2.6°C per modMaintained (if optimized)Variable (Depends on Tm​ )
DAP Cleavage Site (Pos 10-11)+1.5°C per modSeverely ReducedN/A

Troubleshooting Q&A

Q: My DAP-modified siRNA shows a severe loss of on-target silencing efficacy. What is causing this? A (Causality): You are likely experiencing over-stabilization of the siRNA duplex. Because DAP forms three hydrogen bonds with uracil, it drastically increases the Tm​ . If DAP is placed near the passenger strand cleavage site (positions 9-11) or heavily clustered in the seed region without compensatory destabilization, the Ago2 complex cannot efficiently unwind the duplex during RISC activation, or it fails to release the cleaved target mRNA (3)[3]. Solution: Restrict DAP substitutions to 1-2 nucleotides per guide strand. Pair DAP modifications with rationally placed mismatches or less stable modifications (like GNA) on the passenger strand to maintain a favorable thermodynamic asymmetry for unwinding.

Q: I added 2'-OMe to the seed region to reduce toxicity, but off-target effects actually increased. Why? A (Causality): This is a classic positional placement error. While 2'-OMe at positions 2–5 disrupts off-target binding via steric hindrance, placing 2'-OMe at positions 6–8 forces the RNA into a rigid A-form helix geometry that is highly favorable for seed-pairing. This inadvertently enhances both RNAi and off-target activities (1)[1]. Solution: Strictly limit 2'-OMe modifications intended for off-target reduction to guide strand positions 2, 3, 4, or 5.

Q: Why does my modified siRNA trigger a TLR7/8 innate immune response in primary PBMCs despite having 2'-OMe? A (Causality): While 2'-OMe is generally immunosuppressive, unmodified regions or excessive structural rigidity introduced by multiple DAP substitutions can still be recognized by endosomal Toll-like receptors (TLR7/8) as viral-like RNA. Solution: Ensure that the first two nucleotides at the 5' end of the passenger strand and any specific immunostimulatory motifs (e.g., GU-rich sequences) contain 2'-OMe modifications. Avoid clustering DAP modifications near these motifs, as the altered major groove geometry can inadvertently enhance TLR binding.

Self-Validating Experimental Protocols

To ensure rigorous validation of your modified therapeutic candidates, implement the following self-validating workflows.

Workflow S1 Synthesize siRNA Library S2 Tm Profiling (UV Melting) S1->S2 S3 Dual-Luciferase Reporter Assay S2->S3 Select optimal thermodynamics S4 Assess On-Target vs Off-Target S3->S4 S5 Lead Candidate Selection S4->S5 High On-Target, Low Off-Target

Step-by-step workflow for screening and validating modified siRNA candidates.

Protocol 1: Thermal Melting ( Tm​ ) Profiling of DAP-Modified Duplexes

Purpose: To verify that DAP modifications have not over-stabilized the duplex, which would inhibit RISC unwinding. Self-Validation Mechanism: Always run an unmodified wild-type (WT) siRNA duplex in parallel. The ΔTm​ calculation relies on this internal baseline to ensure spectrophotometer calibration is accurate.

  • Sample Preparation: Dilute equimolar amounts (2 µM) of the guide and passenger strands in a physiological buffer (100 mM NaCl, 10 mM sodium phosphate, pH 7.0).

  • Annealing: Heat the samples to 95°C for 5 minutes in a thermal cycler, then slowly cool to room temperature (1°C/min) to ensure proper, uniform duplex formation without kinetic traps.

  • UV Melting Measurement: Transfer the samples to quartz cuvettes. Monitor absorbance at 260 nm using a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 20°C to 90°C at a rate of 1°C/min.

  • Data Analysis: Calculate the first derivative of the melting curve ( dA260​/dT ) to determine the exact Tm​ .

    • Pass Criteria: The ΔTm​ of the modified duplex should not exceed +2.0°C to +3.0°C compared to the WT control (4)[4].

Protocol 2: Dual-Luciferase Reporter Assay for Seed-Targeted Off-Target Evaluation

Purpose: To quantify the exact ratio of on-target efficacy versus off-target toxicity. Self-Validation Mechanism: Utilizes a dual-plasmid system where Firefly luciferase acts as an internal control for transfection efficiency, isolating the specific knockdown effect of the siRNA.

  • Plasmid Construction:

    • Clone the Completely Matched (CM) target sequence into the 3' UTR of a Renilla luciferase (hRluc) reporter plasmid.

    • Clone the Seed-Matched (SM) off-target sequence (complementary only to positions 2-8 of the guide strand) into a separate hRluc plasmid.

  • Cell Culture & Transfection: Seed HeLa or HEK293 cells at 1×104 cells/well in a 96-well plate. Co-transfect 50 ng of the hRluc reporter (CM or SM), 5 ng of the Firefly luciferase (hluc+) control plasmid, and 10 nM of the modified siRNA using a validated lipid-based reagent.

  • Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for complete RISC loading and target mRNA cleavage.

  • Luminescence Measurement: Lyse the cells and sequentially measure Firefly and Renilla luminescence using a standard dual-luciferase assay system.

  • Data Analysis: Normalize the hRluc signal to the hluc+ signal. Calculate the percentage of knockdown relative to a non-targeting scramble siRNA control.

    • Pass Criteria: A successful 2'-OMe-DAP candidate will demonstrate >85% knockdown of the CM reporter and <20% knockdown of the SM reporter.

References

  • Source: National Institutes of Health (NIH)
  • Source: National Institutes of Health (NIH)
  • Structure - Functions Relations in Small Interfering RNAs Source: IntechOpen URL
  • Source: National Institutes of Health (NIH)

Sources

Troubleshooting

Preventing side reactions during 2'-OMe-DAP phosphoramidite preparation

Welcome to the Technical Support Center for Advanced Oligonucleotide Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with modified nucleosides, foc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Oligonucleotide Synthesis. This guide is specifically engineered for researchers, scientists, and drug development professionals working with modified nucleosides, focusing on the preparation of 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) phosphoramidites .

By forming three hydrogen bonds with uridine/thymidine, 2'-OMe-DAP significantly enhances duplex stability and nuclease resistance. However, the presence of two exocyclic amines (N2 and N6) with distinct reactivities makes its preparation highly susceptible to side reactions. This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure high-yield, high-fidelity phosphoramidite synthesis.

I. Diagnostic FAQs & Troubleshooting Guide

Q1: Why am I observing branched products or low yields during the 3'-phosphitylation of 2'-OMe-DAP?

The Causality: The root cause is almost always incomplete protection of the N2 and N6 exocyclic amines. The N6 amine is sterically more accessible, while the N2 amine is flanked by the bulky 2'-OMe group on the ribose ring, leading to differential reactivities[1]. If you use a homoprotecting strategy (e.g., diacetyl or dibenzoyl), the N2 position often remains under-protected or undergoes premature deprotection. During the subsequent 3'-phosphitylation step, the highly reactive phosphitylating agent (e.g., 2-cyanoethyl N,N-diisopropylchlorophosphoramidite) attacks the unprotected exocyclic amine, creating an N-phosphitylated side product and branching.

The Solution: Abandon homoprotecting schemes. Instead, utilize an optimized heteroprotection scheme or a precursor bypass strategy :

  • Heteroprotection (The Porcher & Pitsch Method): Utilize N2-methoxyacetyl and N6-isobutyryl protecting groups. This specific combination accounts for the differential electronic and steric environments of the two amines, ensuring complete protection during synthesis and simultaneous, equal-rate deprotection during the final ammonia/methylamine cleavage[2].

  • The 2-Fluoro Precursor Bypass: Eliminate N-protection entirely by starting with 2-fluoro-6-aminopurine. The strongly electronegative 2-fluoro group deactivates the N6 amine via inductive (-I) and resonance (+R) effects, completely obviating the need for protecting groups during phosphoramidite synthesis[1]. Post-oligo synthesis, a simple treatment with aqueous ammonia drives an aromatic nucleophilic substitution, converting the 2-fluoro group into the required N2 amine[3].

Q2: How do I prevent depurination during 5'-DMT protection and subsequent workups?

The Causality: While DAP is slightly more stable to acid than standard deoxyadenosine, the transient acidic conditions generated during the addition of 4,4'-dimethoxytrityl chloride (DMT-Cl) or during silica gel chromatography can protonate the purine ring. This weakens the glycosidic bond, leading to base loss (depurination)[].

The Solution: Establish a self-validating pH control system.

  • Always conduct the tritylation in anhydrous pyridine.

  • Critical Checkpoint: Pre-treat your silica gel with 1-2% triethylamine (TEA) before column chromatography. If your product fractions show a sudden drop in pH or if TLC reveals a fast-moving DMT-OH spot (a byproduct of depurination), your silica is too acidic.

Q3: My final 2'-OMe-DAP phosphoramidite shows significant P(V) oxidation products and hydrolyzed impurities. How can I prevent this?

The Causality: Phosphoramidites are highly sensitive to moisture and oxygen[]. Trace water attacks the activated P(III) intermediate, yielding an inactive H-phosphonate (hydrolysis). Exposure to atmospheric oxygen rapidly converts the P(III) species to a P(V) phosphate.

The Solution: Strict environmental control. Use only freshly distilled, anhydrous dichloromethane (DCM) (<10 ppm water). Swap standard tetrazole for a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) during the preparation of the monomer to prevent premature activation and subsequent hydrolysis.

II. Quantitative Comparison of Protection Strategies

To optimize your synthetic route, compare the empirical performance of various DAP protection strategies.

Protection StrategyN2 Protecting GroupN6 Protecting GroupPhosphitylation YieldDeprotection EfficiencySide Reaction Risk
Homoprotection Benzoyl / AcetylBenzoyl / AcetylLow (40-50%)Poor (Unequal rates)High (N-phosphitylation)
Heteroprotection MethoxyacetylIsobutyrylHigh (80-85%)Excellent (Simultaneous)Low
Precursor Bypass None (2-Fluoro)None (Deactivated)Very High (>90%)Excellent (NH3 substitution)Very Low

III. System Workflows & Mechanistic Pathways

To visualize the critical checkpoints for preventing side reactions, refer to the logical workflows below.

G Start 2'-OMe-DAP Nucleoside Step1 N2/N6 Amine Protection Start->Step1 Step2 5'-OH DMT Protection Step1->Step2 Side1 Side Rxn: N-Phosphitylation (Incomplete Protection) Step1->Side1 Step3 3'-OH Phosphitylation Step2->Step3 Side2 Side Rxn: Depurination (Acidic Cleavage) Step2->Side2 End Purified Phosphoramidite Step3->End Side3 Side Rxn: P(III) Oxidation & Hydrolysis Step3->Side3 Sol1 Solution: Hetero-protection or 2-Fluoro Precursor Side1->Sol1 Sol2 Solution: Mild Detritylation & pH Control Side2->Sol2 Sol3 Solution: Strict Anhydrous & Non-nucleophilic Base Side3->Sol3 Sol1->Step1 Sol2->Step2 Sol3->Step3

Caption: Workflow of 2'-OMe-DAP synthesis highlighting side reactions and targeted preventative strategies.

G N1 2-Fluoro-6-amino-purine (No N-protection needed) N2 Standard Phosphitylation & Oligo Synthesis N1->N2 High Yield N3 Post-Synthetic Aqueous NH3 Treatment N2->N3 Solid Support N4 2,6-Diaminopurine (DAP) Incorporated Oligo N3->N4 Nucleophilic Substitution

Caption: The 2-fluoro-6-aminopurine precursor pathway bypassing complex N-protection requirements.

IV. Standard Operating Procedure: 3'-O-Phosphitylation of Protected 2'-OMe-DAP

This protocol describes the final conversion of the 5'-DMT-N-protected-2'-OMe-DAP nucleoside to its highly reactive phosphoramidite. It is designed as a self-validating system to ensure side reactions are caught before downstream application.

Reagents Required:

  • 5'-O-DMT-N2-methoxyacetyl-N6-isobutyryl-2'-OMe-DAP (1.0 eq)

  • 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous Dichloromethane (DCM) (<10 ppm H2O)

  • Argon gas (Ultra-high purity)

Step-by-Step Methodology:

  • Preparation & Desiccation: Co-evaporate the protected 2'-OMe-DAP nucleoside with anhydrous acetonitrile (3 × 10 mL) to remove trace azeotropic water. Dry under high vacuum (<0.1 mbar) overnight.

    • Validation: The residue should appear as a crisp, dry foam. A sticky residue indicates residual solvent/moisture; do not proceed.

  • Inert Atmosphere Setup: Purge a round-bottom flask with Argon for 15 minutes. Dissolve the dried nucleoside in anhydrous DCM (0.1 M concentration).

  • Base Addition: Inject DIPEA (3.0 eq) dropwise via a gas-tight syringe. Stir for 5 minutes at room temperature.

  • Phosphitylation: Cool the reaction to 0°C using an ice bath. Slowly inject 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise over 10 minutes.

    • Causality Note: Cooling prevents exothermic degradation and minimizes the risk of P(III) oxidation.

  • Reaction Monitoring: Remove the ice bath and stir at room temperature for 1 hour.

    • Validation (TLC): Quench a 5 µL aliquot in EtOAC/Hexane (1:1 with 1% TEA). The starting material should be completely consumed, replaced by two closely eluting spots (diastereomers of the phosphoramidite).

  • Quenching & Workup: Quench the reaction with anhydrous methanol (0.5 mL) to destroy excess phosphitylating agent. Dilute with DCM and wash immediately with saturated aqueous NaHCO3 (pre-chilled).

    • Causality Note: The NaHCO3 wash neutralizes the hydrochloride salts formed during the reaction, preventing acid-catalyzed depurination and hydrolysis.

  • Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify via flash chromatography using silica gel pre-neutralized with 2% TEA in the eluent (e.g., Hexane/EtOAc gradient).

  • Final Quality Control (Self-Validation):

    • Perform ³¹P-NMR (in CD3CN). You must observe a sharp pair of singlets between 149.0 - 150.5 ppm (diastereomers).

    • Failure Mode: A peak at ~14 ppm indicates H-phosphonate (hydrolysis). A peak at ~0-5 ppm indicates phosphate (oxidation). If these exceed 5%, the batch must be re-purified or discarded.

V. References

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Source: Organic Letters / NIH PMC (Madaoui et al., 2022) URL:[Link]

  • Glen Report 19.27 - NEW PRODUCTS - 2,6-Diaminopurine-TOM AND Fmoc-Amino-Modifier C6 dT Amidites (Citing Porcher & Pitsch, Helv. Chim. Acta, 2005) Source: Glen Research URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparing melting temperatures of 2'-OMe-DAP vs 2'-O-methyladenosine in RNA duplexes

As a Senior Application Scientist, I frequently evaluate the thermodynamic contributions of modified phosphoramidites to optimize oligonucleotide therapeutics. When engineering antisense oligonucleotides (ASOs), small in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently evaluate the thermodynamic contributions of modified phosphoramidites to optimize oligonucleotide therapeutics. When engineering antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), or aptamers, maximizing target binding affinity without compromising sequence specificity is a delicate balancing act.

This guide provides an in-depth technical comparison between 2'-O-methyladenosine (2'-OMe-A) and 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) , detailing the mechanistic causality behind their thermodynamic behaviors and providing a self-validating framework for experimental verification.

Mechanistic Causality: Thermodynamics of Base Pairing

To understand the performance difference between these two modifications, we must isolate the thermodynamic variables: entropy (preorganization) and enthalpy (hydrogen bonding) .

The naturally occurring 2'-O-methyl (2'-OMe) modification is one of the most extensively utilized substitutions in RNA therapeutics[1]. By replacing the 2'-hydroxyl group with a bulkier methyl ether, the ribose sugar is sterically restricted into a C3'-endo pucker. This preorganizes the oligonucleotide into an A-form helical geometry, reducing the entropic penalty of duplex formation and yielding a baseline melting temperature (Tm) increase of approximately 0.5–0.7°C per modification[1].

While 2'-OMe-A pairs with Uridine via two standard Watson-Crick hydrogen bonds, substituting Adenine with 2,6-Diaminopurine (DAP) fundamentally alters the enthalpic landscape. DAP is an adenine analog featuring an additional exocyclic amine at the C2 position. When hybridized with Uridine, this -NH2 group acts as a third hydrogen bond donor, interacting directly with the C2 carbonyl oxygen of Uridine[1].

This structural enhancement, combined with the C3'-endo preorganization of the 2'-OMe backbone, significantly boosts binding affinity. The synergistic effect of reduced entropy and increased enthalpy drives the Tm up by 1.0–2.0°C per insertion, depending on the nearest-neighbor sequence context[2][3].

G A 2'-OMe-A : U Pair (2 Hydrogen Bonds) C Baseline RNA Affinity (+0.5 to 0.7 °C per mod) A->C B 2'-OMe-DAP : U Pair (3 Hydrogen Bonds) D Enhanced RNA Affinity (+1.5 to 2.5 °C per mod) B->D

Thermodynamic impact of 2'-OMe-A vs 2'-OMe-DAP on RNA duplex stability.

Quantitative Thermodynamic Comparison

The following table synthesizes the structural and thermodynamic properties of both modifications when hybridized to a complementary RNA strand.

Property2'-O-Methyladenosine (2'-OMe-A)2'-O-Methyl-2,6-diaminopurine (2'-OMe-DAP)Mechanistic Causality
Base Pairing Partner Uridine (U)Uridine (U)Standard Watson-Crick base pairing geometry is maintained.
Hydrogen Bonds 23DAP features a C2 exocyclic amine, providing an extra H-bond donor to Uridine's C2 carbonyl.
Sugar Pucker C3'-endoC3'-endo2'-OMe sterically locks the ribose, preorganizing the strand for A-form RNA geometry.
Average ΔTm per Insertion +0.5 to +0.7 °C+1.5 to +2.5 °CThe combination of preorganization (entropy) and the 3rd H-bond (enthalpy) drives the higher Tm for DAP.
Nuclease Resistance HighHigh2'-OMe blocks the 2'-OH nucleophilic attack required for phosphodiester cleavage by RNases.

Experimental Methodology: UV Thermal Denaturation Assay

To accurately quantify the Tm differences between 2'-OMe-A and 2'-OMe-DAP containing duplexes, a highly controlled UV thermal denaturation assay is required. As a self-validating system, this protocol ensures that the observed Tm shifts are artifacts of true thermodynamic stabilization rather than concentration errors, incomplete annealing, or buffer inconsistencies.

Step-by-Step Protocol
  • Oligonucleotide Preparation & Quantification : Synthesize and HPLC-purify the modified probe strand and the complementary RNA target. Quantify using the Beer-Lambert law at 260 nm at 85°C to ensure complete unstacking during measurement.

  • Buffer Formulation : Prepare a buffer containing 10 mM Sodium Phosphate (pH 7.0), 100 mM NaCl, and 0.1 mM EDTA.

    • Causality: The 100 mM Na+ standardizes the ionic shielding of the negatively charged phosphate backbone, while EDTA chelates trace divalent cations ( Mg2+ ) that could trigger RNA degradation or alter folding topologies.

  • Equimolar Annealing : Mix the strands to a final duplex concentration of 2.0 µM. Heat the samples to 90°C for 5 minutes, then cool to 15°C at a strictly controlled rate of 1°C/min.

    • Causality: Slow cooling prevents the kinetic trapping of misfolded single-stranded secondary structures, ensuring the global thermodynamic minimum (the duplex) is reached.

  • Thermal Denaturation (UV Monitoring) : Place the cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Ramp the temperature from 15°C to 90°C at 0.5°C/min, continuously recording absorbance at 260 nm.

  • Data Analysis & Self-Validation : Calculate the first derivative of the melting curve ( dA260​/dT ). The peak of this derivative indicates the Tm.

    • Self-Validation Checkpoint: Calculate the total hyperchromicity ( H=(A90​−A15​)/A15​ ). A valid duplex melt must exhibit a hyperchromic shift of ≥15% . Values below this threshold indicate incomplete initial hybridization or alternative self-structure, invalidating the Tm result.

Workflow S1 1. Equimolar Strand Mixing (Target & Probe at 2 µM) S2 2. Buffer Equilibration (10mM PO4, 100mM NaCl, 0.1mM EDTA) S1->S2 S3 3. Thermal Annealing (90°C to 15°C, 1°C/min) S2->S3 S4 4. UV Absorbance (260nm) (Ramp 15°C to 90°C at 0.5°C/min) S3->S4 S5 5. First Derivative Analysis (Peak = Tm) S4->S5 S6 Self-Validation Checkpoint (Hyperchromicity ≥ 15%) S5->S6

Step-by-step UV thermal melting protocol for validating RNA duplex Tm.

Strategic Applications in Drug Development

Choosing between 2'-OMe-A and 2'-OMe-DAP is not simply about maximizing Tm; it is about sequence context and biological mechanism of action.

  • When to use 2'-OMe-A : Ideal for standard ASO or siRNA designs where baseline nuclease resistance and moderate affinity are required. In siRNA design, over-stabilizing the seed region can impede RISC complex unwinding or exacerbate off-target binding to partially complementary transcripts.

  • When to use 2'-OMe-DAP : Highly recommended for "shortmer" designs (e.g., splice-switching ASOs, tiny aptamers) where sequence length is restricted for delivery purposes, but high target affinity is mandatory. DAP is also an excellent tool for invading highly structured, GC-rich RNA targets where the thermodynamic penalty of unfolding the target's secondary structure must be overcome by the probe's superior binding enthalpy.

References

  • Dharmacon Custom RNA synthesis Horizon Discovery URL: [Link]

  • Predictions and analyses of RNA nearest neighbor parameters for modified nucleotides Nucleic Acids Research, Oxford Academic URL:[Link]

Sources

Comparative

2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine vs LNA modifications for ASO stability

Antisense oligonucleotides (ASOs) require precise chemical modifications to overcome two fundamental pharmacokinetic hurdles: vulnerability to nuclease degradation and the need for high-affinity target engagement. While...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Antisense oligonucleotides (ASOs) require precise chemical modifications to overcome two fundamental pharmacokinetic hurdles: vulnerability to nuclease degradation and the need for high-affinity target engagement. While Locked Nucleic Acid (LNA) has long been the gold standard for maximizing binding affinity, its rigid structure can sometimes lead to off-target effects and hepatotoxicity[1].

Enter 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine (2'-OMe-DAP) —a dual-action modification that merges the nuclease resistance of a 2'-O-methyl sugar with the enhanced hydrogen-bonding capacity of a diaminopurine base[2],[3]. This guide objectively compares the thermodynamic, structural, and biological performance of 2'-OMe-DAP against LNA to assist drug development professionals in optimizing ASO design.

Mechanistic Foundations: Causality Behind the Chemistry

To understand the performance differences between these two modifications, we must examine the thermodynamic drivers—enthalpy ( ΔH ) and entropy ( ΔS )—that govern their stabilizing effects.

  • Locked Nucleic Acid (LNA) - Entropic Pre-organization: LNA features a methylene bridge connecting the 2'-oxygen and 4'-carbon of the ribose ring[4]. This physical tether locks the sugar into a C3'-endo conformation, forcing an A-form helical geometry[5]. By pre-organizing the single-stranded ASO into the exact conformation required for duplex formation, LNA drastically reduces the entropic penalty ( ΔS ) of hybridization, resulting in unsurpassed thermal stability[5],[4]. However, this extreme affinity can sometimes override natural mismatch penalties, reducing sequence specificity and increasing the risk of off-target effects[1].

  • 2'-OMe-DAP - Enthalpic Gain: This modification utilizes a dual-mechanism approach. The 2'-O-methyl group provides steric hindrance against nucleases, significantly extending the oligonucleotide's half-life. Simultaneously, the substitution of adenine with 2,6-diaminopurine introduces an exocyclic amino group at the C2 position. This allows the base to form three hydrogen bonds with Uracil or Thymine, compared to the canonical two formed by Adenine,[2]. This additional hydrogen bond provides a strong enthalpic driving force ( ΔH ) for hybridization. Unlike LNA, 2'-OMe-DAP achieves this stabilization with minimal structural perturbation, maintaining the natural flexibility of the nucleic acid backbone[5],[2].

Evaluation Workflow

ASO_Workflow Candidate ASO Candidate (LNA vs 2'-OMe-DAP) Biophysical Biophysical Profiling (Thermodynamics) Candidate->Biophysical Biochemical Biochemical Profiling (Stability) Candidate->Biochemical Biological Biological Profiling (Safety & Efficacy) Candidate->Biological Tm UV-Melting Assay (Target Affinity) Biophysical->Tm Serum Serum Stability Assay (Exonuclease Resistance) Biochemical->Serum Tox Hepatotoxicity Screening (Off-Target Effects) Biological->Tox Mismatch Mismatch Discrimination (Specificity) Tm->Mismatch Calculate ΔΔTm Selection Lead Selection (Optimal Therapeutic Index) Mismatch->Selection Serum->Selection Tox->Selection

Workflow for biophysical and biological evaluation of ASO modifications.

Quantitative Performance Comparison

FeatureLocked Nucleic Acid (LNA)2'-OMe-DAP
Primary Stability Driver Entropic pre-organization (C3'-endo lock)[5]Enthalpic gain (3rd H-bond with U/T)[2]
Average ΔTm​ per mod +2.0°C to +8.0°C[4]+1.5°C to +3.0°C[6],
Mismatch Discrimination Moderate (Extreme affinity can mask mismatches)High (Strict geometric requirement for 3 H-bonds)[3]
Nuclease Resistance Extremely High (Bicyclic steric block)[4]High (2'-O-methyl steric block)
Structural Impact Forces rigid A-form helix[5]Maintains flexible B-form/A-form transition[5],[2]
Off-Target Risk Higher (Due to reduced sequence specificity)[1]Lower (Preserves natural Watson-Crick stringency)[3]

Self-Validating Experimental Protocols

To ensure rigorous and reproducible comparisons between LNA and 2'-OMe-DAP modified ASOs, the following self-validating methodologies must be employed.

Protocol 1: UV-Melting Thermodynamics (Affinity & Specificity)

Objective: Quantify the ΔTm​ and mismatch discrimination ( ΔΔTm​ ) of the modified ASOs.

  • Sample Preparation: Dilute the modified ASO and its complementary RNA target to 2 µM in a physiological buffer (100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0)[5].

    • Causality: EDTA chelates divalent cations ( Mg2+ , Ca2+ ) that could stabilize secondary structures or activate trace nucleases, ensuring the Tm​ strictly reflects base-pairing thermodynamics.

  • Degassing: Degas the samples under vacuum for 10 minutes prior to measurement.

    • Causality: Heating aqueous solutions generates microbubbles. These bubbles scatter UV light at 260 nm, creating artificial noise that obscures the true hyperchromic shift.

  • Annealing & Melting: Heat the sample to 95°C for 5 minutes, then cool to 15°C at a rate of 1°C/min. Record absorbance at 260 nm while reheating from 15°C to 95°C at 0.5°C/min[5].

    • Causality: The slow cooling gradient prevents kinetic trapping, ensuring the strands reach thermodynamic equilibrium before the melting phase begins.

  • Data Analysis: Calculate the first derivative of the absorbance vs. temperature curve ( dA260​/dT ).

    • Causality: The peak of the first derivative accurately identifies the inflection point ( Tm​ ) of the melting transition, effectively neutralizing baseline drift caused by the thermal expansion of the solvent.

Protocol 2: Exonuclease Serum Stability Assay

Objective: Evaluate the half-life of the ASO in a nuclease-rich environment.

  • Incubation: Incubate 1 µM of the ASO in 20% Fetal Bovine Serum (FBS) diluted in PBS at 37°C.

    • Causality: 20% FBS provides a standardized, physiologically relevant concentration of 3'-exonucleases and endonucleases to simulate in vivo degradation kinetics.

  • Aliquot Quenching: Extract 10 µL aliquots at predefined time points (e.g., 0, 1, 4, 8, 24, 48 hours). Immediately mix with an equal volume of 95% formamide loading buffer containing 20 mM EDTA and heat to 95°C for 5 minutes.

    • Causality: Formamide and heat denature the nucleases, while EDTA instantly chelates the Mg2+ required for nuclease catalytic activity, halting degradation at the exact time point.

  • Resolution: Resolve the quenched samples on a 20% denaturing polyacrylamide gel (urea-PAGE).

    • Causality: The high concentration of urea disrupts any intra-molecular hydrogen bonding (hairpins). This guarantees that electrophoretic mobility is dictated solely by the oligonucleotide's mass/length, allowing precise quantification of cleavage products.

Strategic Application: When to Choose Which?

  • Opt for LNA when: Designing ultra-short gapmers (e.g., 12-14 mers) where maximizing target affinity is the absolute priority. LNA is also ideal for strand invasion, where the ASO must outcompete highly stable, structured regions of the target RNA.

  • Opt for 2'-OMe-DAP when: Designing longer steric-blocking ASOs (like splice-switching oligonucleotides) where LNA's rigid A-form induction might interfere with the desired biological outcome. 2'-OMe-DAP is highly recommended when replacing Adenines in sequences that exhibit dose-limiting off-target toxicity, as the strict three-hydrogen-bond requirement enforces superior mismatch discrimination without sacrificing necessary binding affinity[2],[3].

Sources

Validation

Mass spectrometry validation of 2'-O-methyl-2,6-diaminopurine incorporation in synthetic RNA

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical validation of 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) in synthetic RNA. Introduction & Mechanistic Rational...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the analytical validation of 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) in synthetic RNA.

Introduction & Mechanistic Rationale

The incorporation of modified nucleosides is a foundational strategy in the development of modern RNA therapeutics, including antisense oligonucleotides (ASOs), siRNAs, and CRISPR guide RNAs. Among these modifications, 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) is uniquely engineered to enhance both the thermodynamic stability and the pharmacokinetic profile of synthetic RNA.

Mechanistically, while a standard adenine (A) forms two hydrogen bonds with its complementary uracil (U), the 2,6-diaminopurine (DAP) analog provides a third hydrogen bond due to the presence of an additional exocyclic amino group at the C2 position. This extra hydrogen bond significantly increases the thermal stability ( Tm​ ) and hybridization affinity of the RNA duplex[1]. Concurrently, the 2'-O-methyl modification alters the sugar pucker to a C3'-endo conformation, which protects the RNA phosphodiester backbone from exonuclease degradation and dampens innate immune activation.

The Analytical Challenge: Validating the successful incorporation of 2'-OMe-DAP poses a distinct challenge. Traditional reverse transcription and next-generation sequencing (NGS) methodologies cannot distinguish DAP from standard adenine, as polymerases treat both as equivalent base-pairing partners. Therefore, mass spectrometry (MS)—specifically Liquid Chromatography-Mass Spectrometry (LC-MS)—has become the gold standard for orthogonal sequence characterization, structural confirmation, and impurity detection[2].

Comparative Analysis of Validation Methods

To rigorously validate 2'-OMe-DAP incorporation, scientists must select the appropriate analytical modality. The choice dictates whether you are confirming the global synthesis or mapping the exact spatial location of the modification.

Table 1: Performance Comparison of Analytical Modalities for 2'-OMe-DAP
Analytical MethodPrimary OutputSpecificity for 2'-OMe-DAPThroughputKey Limitation
Intact Mass Analysis (ESI-TOF) Global molecular weightHigh: Detects the exact +15.01 Da mass shift per DAP vs. Adenine.HighCannot determine the sequence position if multiple adenines exist.
Bottom-Up LC-MS/MS Sequence mapping & localizationHighest: Pinpoints the exact nucleotide bearing the +15.01 Da shift.LowComplex data analysis; 2'-OMe blocks standard RNase cleavage.
IP-RP HPLC-UV Purity quantificationLow: Separates impurities but lacks absolute structural confirmation.MediumRequires orthogonal MS for definitive structural proof.
Sanger / NGS Sequencing Genetic sequenceNone: Polymerases read DAP as standard Adenine.HighBlind to the structural modification.

Data synthesized from comparative mass spectrometry guidelines for oligonucleotide characterization[3],[2].

DecisionTree Goal Validation Goal ConfirmMass Confirm Overall Synthesis Goal->ConfirmMass LocateMod Locate Modification Site Goal->LocateMod Quantify Quantify Purity Goal->Quantify MethodIntact Intact ESI-MS (High Throughput) ConfirmMass->MethodIntact MethodTandem Tandem LC-MS/MS (High Specificity) LocateMod->MethodTandem MethodHPLC IP-RP HPLC-UV (High Precision) Quantify->MethodHPLC

Caption: Decision matrix for selecting analytical methods for modified oligonucleotides.

Causality in Experimental Design: The Role of Ion-Pairing

A critical hurdle in oligonucleotide LC-MS is the highly negatively charged phosphodiester backbone, which acts as a sponge for ambient cations (e.g., Na⁺, K⁺). This "cationic adduction" splits the MS signal across dozens of overlapping mass envelopes, severely suppressing sensitivity and complicating deconvolution[4].

The Solution: Ion-Pair Reversed-Phase (IP-RP) chromatography utilizing alkylamines (e.g., Triethylamine, TEA) paired with a fluorinated alcohol (e.g., Hexafluoroisopropanol, HFIP).

  • Chromatographic Causality: TEA binds to the negatively charged RNA backbone, neutralizing it and allowing retention on a hydrophobic C18 column.

  • Ionization Causality: During electrospray ionization (ESI), the highly volatile HFIP evaporates rapidly. The TEA dissociates in the gas phase, leaving the RNA in lower, cleaner charge states with drastically reduced salt adduction, thereby maximizing the MS signal-to-noise ratio[2],[4].

Self-Validating Experimental Protocols

Protocol 1: Intact Mass Analysis of 2'-OMe-DAP RNA

Objective: Confirm the global synthesis success and quantify the total number of 2'-OMe-DAP modifications present in the transcript.

  • Sample Preparation: Dilute the synthetic RNA to 1–10 µM in RNase-free water. Self-Validation Check: Ensure the sample is thoroughly desalted via solid-phase extraction (SPE) prior to injection; residual synthesis salts will cause immediate signal suppression[4].

  • Chromatography: Inject 5–10 pmol onto a high-resolution C18 column (e.g., Waters Acquity UPLC Oligonucleotide BEH C18).

  • Mobile Phase Setup:

    • Buffer A: 15 mM TEA and 400 mM HFIP in LC-MS grade water.

    • Buffer B: 15 mM TEA and 400 mM HFIP in 50% Methanol / 50% Water[2].

  • Elution: Run a linear gradient of 10% to 40% Buffer B over 10 minutes. Maintain the column compartment at 60°C to melt secondary RNA structures and ensure uniform retention.

  • MS Acquisition: Operate the ESI-TOF mass spectrometer in negative ion mode. Set the scan range to m/z 500–3000.

  • Data Deconvolution: Utilize deconvolution algorithms (e.g., ProMass) to convert the multiply charged m/z envelope into a zero-charge intact mass.

  • Validation Check: Calculate the theoretical mass. A standard 2'-OMe-Adenine residue has a monoisotopic mass of 345.2 Da. A 2'-OMe-DAP residue has a mass of 360.2 Da. You must verify an exact mass shift of +15.01 Da for every DAP incorporated[3].

Protocol 2: Bottom-Up LC-MS/MS (RNase Mapping)

Objective: Localize the exact position of the 2'-OMe-DAP within the RNA sequence to rule out misincorporation.

  • Digestion: Incubate 50 pmol of RNA with an RNase cocktail in 50 mM ammonium acetate (pH 6.8) for 2 hours at 37°C. Critical Note: Because 2'-O-methyl modifications sterically block cleavage by standard endonucleases (like RNase A or T1), chemical hydrolysis (alkaline degradation) or specialized engineered RNases must be used to generate overlapping fragments.

  • Quenching: Terminate the reaction by flash freezing or adding 10 mM EDTA.

  • LC-MS/MS Analysis: Inject the digest onto the IP-RP LC system coupled to a high-resolution tandem mass spectrometer (e.g., Orbitrap or Q-TOF).

  • Fragmentation: Isolate precursor ions and apply Collision-Induced Dissociation (CID). The fragments will break along the phosphodiester backbone, generating c- and y- sequence ions.

  • Validation Check: Map the sequence ions. The specific fragment containing the 2'-OMe-DAP will exhibit the signature +15.01 Da shift compared to the in silico unmodified sequence, allowing precise spatial localization of the modification[2].

Workflow SynRNA Synthetic RNA (2'-OMe-DAP) SamplePrep Sample Preparation (Desalting / LC) SynRNA->SamplePrep IntactMS Intact Mass Analysis (ESI-TOF) SamplePrep->IntactMS BottomUp Bottom-Up LC-MS/MS (RNase Digestion) SamplePrep->BottomUp DataIntact Mass Shift Detection (+15.01 Da vs A) IntactMS->DataIntact DataBottom Sequence Mapping & Modification Localization BottomUp->DataBottom

Caption: Workflow for intact and bottom-up MS validation of 2'-OMe-DAP in RNA.

References

  • Current State of Oligonucleotide Characterization Using Liquid Chromatography–Mass Spectrometry: Insight into Critical Issues. ACS Publications. Available at: [Link]

  • Oligonucleotide Development and Evaluation of Mobile Phase Additives for Electrospray Mass Spectrometry Analysis. University of Georgia. Available at: [Link]

  • Modified Bases in RNA Reduce Secondary Structure and Enhance Hybridization. ACS Publications. Available at: [Link]

  • 2,6-Diaminopurine as a highly potent corrector of UGA nonsense mutations. Nature Communications / PMC. Available at: [Link]

Sources

Comparative

Comparative Guide: Nuclease Resistance and Performance of 2'-OMe-DAP vs. 2'-Fluoro Modified Oligonucleotides

As a Senior Application Scientist in oligonucleotide therapeutics, I frequently navigate the complex landscape of chemical modifications required to transition a raw nucleic acid sequence into a viable clinical candidate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in oligonucleotide therapeutics, I frequently navigate the complex landscape of chemical modifications required to transition a raw nucleic acid sequence into a viable clinical candidate. Unmodified RNA and DNA are rapidly degraded by endogenous exo- and endonucleases, often exhibiting serum half-lives of less than ten minutes. To overcome this, we must engineer the oligonucleotide backbone and nucleobases to enhance both biostability and target binding affinity.

This guide provides an objective, data-driven comparison of two highly potent modifications: 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) and 2'-Fluoro (2'-F) . By understanding the mechanistic causality behind their performance, drug development professionals can make informed decisions for antisense oligonucleotides (ASOs), siRNAs, and anti-miRNA applications.

Mechanistic Foundations of Stability and Affinity

To understand how these modifications protect oligonucleotides, we must look at the physical chemistry of the nucleotide structure.

The 2'-OMe-DAP Synergism

2'-OMe-DAP is a powerful dual-modification combining a sugar alteration with a nucleobase substitution.

  • Nuclease Resistance (2'-OMe): The 2'-hydroxyl (-OH) group of native RNA is a primary liability, acting as an internal nucleophile that facilitates the cleavage of the adjacent phosphodiester bond. By replacing the 2'-OH with a bulkier 2'-O-methyl group, we introduce a steric shield that physically blocks this in-line nucleophilic attack, rendering the backbone highly resistant to nucleases [1].

  • Thermodynamic Affinity (DAP): Standard adenine-uracil (A-U) base pairs rely on two hydrogen bonds. 2,6-diaminopurine (DAP) replaces the standard adenine base, introducing an exocyclic amine at the C2 position. This allows DAP to form a third hydrogen bond with the C2 carbonyl of uracil or thymine [2]. This G-C-like pairing strength dramatically increases the melting temperature ( Tm​ ) and target affinity [3].

The 2'-Fluoro (2'-F) Conformation Lock

Unlike the bulky methoxy group, the 2'-F modification substitutes the 2'-OH with a highly electronegative fluorine atom.

  • Conformational Pre-organization: The strong electronegativity of fluorine exerts a stereoelectronic effect that locks the ribose sugar into a strict C3'-endo pucker [4]. This pre-organizes the oligonucleotide into an A-form helical geometry. By forcing the strand into the exact conformation required for RNA-RNA binding, 2'-F significantly reduces the entropic penalty of hybridization, increasing the Tm​ by 1.0°C to 2.0°C per insertion [1].

  • Nuclease Resistance: The removal of the 2'-OH eliminates the nucleophile required for base-catalyzed hydrolysis, providing robust defense against enzymatic degradation [4].

Mechanism cluster_0 2'-OMe-DAP Modification cluster_1 2'-Fluoro Modification Node1 2'-O-Methyl Group Node3 Steric Blockade of Nuclease Attack Node1->Node3 Node2 2,6-Diaminopurine Node4 3 H-Bonds with Uracil (High Tm) Node2->Node4 Node5 2'-Fluoro Group Node6 C3'-endo Pucker (A-form Geometry) Node5->Node6 Node7 Loss of 2'-OH Nucleophile Node5->Node7 Node8 Enhanced Base Stacking (High Tm) Node6->Node8

Mechanistic pathways of 2'-OMe-DAP and 2'-Fluoro modifications on oligo stability.

Quantitative Performance Comparison

When selecting between these chemistries, researchers must balance binding affinity, half-life, and biological compatibility. The table below summarizes their comparative performance based on established experimental data.

Parameter2'-OMe-DAP2'-Fluoro (2'-F)Unmodified RNA (Control)
Nuclease Resistance (Serum t1/2​ ) > 72 hours> 48 hours< 10 minutes
Tm​ Shift per Insert (vs RNA) +2.5°C to +3.0°C+1.0°C to +2.0°CBaseline
Sugar Conformation C3'-endo (favored)C3'-endo (locked)C3'-endo (flexible)
RNase H Compatibility No (Requires DNA gap)No (Requires DNA gap)Yes (in DNA/RNA duplex)
Primary Therapeutic Use Cases Anti-miRNAs, Steric Blocking ASOssiRNAs, AptamersNone (Too unstable)

Experimental Methodologies: Self-Validating Protocols

To objectively verify the performance of these modifications, my laboratory relies on two core assays. These protocols are designed as self-validating systems; they include internal controls that verify the integrity of the reagents and the biological activity of the assay environment.

Protocol 1: Serum Stability and Exonuclease Resistance Assay

This assay quantifies the resistance of modified oligonucleotides against the complex mixture of nucleases present in mammalian blood.

Self-Validation Check: An unmodified RNA sequence must be run in parallel. If the unmodified RNA is not completely degraded within the first 30 minutes, the serum has lost its enzymatic activity (likely due to improper storage or repeated freeze-thaw cycles), and the assay results must be discarded.

  • Preparation: Synthesize the 2'-OMe-DAP, 2'-F, and unmodified RNA control oligonucleotides. Dilute each to a working concentration of 10 µM in 1X PBS.

  • Incubation: Mix 10 µL of the oligonucleotide with 40 µL of 50% Fetal Bovine Serum (FBS) or Human Serum. Incubate the mixture at 37°C.

  • Time-Course Aliquoting: At specific time intervals (0, 1, 4, 8, 24, 48, and 72 hours), extract a 5 µL aliquot from the incubation tube.

  • Quenching: Immediately add the 5 µL aliquot to 15 µL of a quenching buffer (80% formamide, 50 mM EDTA). The EDTA chelates Mg2+ and Ca2+ ions, instantly halting all nuclease activity, while formamide denatures the secondary structures.

  • Analysis: Heat the quenched samples to 95°C for 5 minutes, then resolve them on a 20% denaturing polyacrylamide gel (PAGE) containing 7M urea. Stain with SYBR Gold and quantify the remaining full-length oligo bands using densitometry.

Workflow A Synthesize Modified Oligos B Incubate in 50% Serum at 37°C A->B C Extract Aliquots (0h to 72h) B->C D Quench with Formamide/EDTA C->D E PAGE Analysis & Quantification D->E

Step-by-step workflow for evaluating oligonucleotide serum stability and nuclease resistance.

Protocol 2: Thermodynamic Profiling ( Tm​ Analysis)

This protocol measures the exact binding affinity ( Tm​ ) gained by the modifications.

  • Duplex Formation: Combine the modified oligonucleotide with its complementary unmodified RNA target at equimolar concentrations (2 µM each) in a physiological buffer (100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the mixture to 90°C for 5 minutes to disrupt any homodimers, then slowly cool to room temperature at a rate of 1°C/min to allow proper Watson-Crick base pairing.

  • Thermal Denaturation: Transfer the sample to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the absorbance at 260 nm while heating the sample from 20°C to 90°C at a ramp rate of 1°C/min.

  • Data Extraction: Plot the absorbance against temperature. The Tm​ is calculated as the peak of the first derivative of the melting curve ( dA260​/dT ).

Application Insights: Field-Proven Recommendations

Choosing between 2'-OMe-DAP and 2'-F is rarely a matter of one being universally "better." The choice depends entirely on the biological mechanism of your therapeutic.

  • When to deploy 2'-OMe-DAP: This modification is the undisputed champion for Anti-miRNAs (Antagomirs) . MicroRNAs often regulate targets via a very short "seed region" of just 6 to 8 nucleotides. To effectively block this interaction, your synthetic oligo needs immense binding affinity [2]. The combination of the 2'-OMe steric block and the 3 hydrogen bonds of DAP provides the massive thermodynamic boost required to outcompete endogenous targets for these short sequences.

  • When to deploy 2'-Fluoro: 2'-F is the gold standard for siRNAs and Aptamers . For RNA interference (RNAi), the therapeutic duplex must be loaded into the RNA-induced silencing complex (RISC). The RISC machinery strictly recognizes A-form helical geometry. Because 2'-F strongly drives the C3'-endo conformation, it perfectly mimics native RNA structure while providing nuclease resistance [4]. Modern approved siRNA drugs frequently use an alternating pattern of 2'-F and 2'-OMe to balance optimal RISC loading with a favorable toxicity profile.

References

  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Organic Letters[Link]

  • Modified bases enable high-efficiency oligonucleotide-mediated allelic replacement via mismatch repair evasion Nucleic Acids Research (Oxford Academic)[Link]

  • Stimuli-responsive oligonucleotides in prodrug-based approaches for gene silencing Beilstein Journal of Organic Chemistry[Link]

Validation

In vivo efficacy comparison of 2'-OMe-DAP vs standard 2'-OMe modifications in mice

Target Audience: Researchers, Application Scientists, and Oligonucleotide Drug Development Professionals As the landscape of RNA therapeutics expands, optimizing the pharmacokinetic and pharmacodynamic properties of anti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Oligonucleotide Drug Development Professionals

As the landscape of RNA therapeutics expands, optimizing the pharmacokinetic and pharmacodynamic properties of antisense oligonucleotides (ASOs) and siRNAs remains a critical bottleneck. While the 2'-O-methyl (2'-OMe) modification is a cornerstone of nuclease resistance, the strategic incorporation of 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) offers a profound thermodynamic advantage.

This guide provides an objective, data-driven comparison of 2'-OMe-DAP versus standard 2'-OMe modifications, detailing the mechanistic causality behind their performance and providing a self-validating in vivo experimental framework for mouse models.

Mechanistic Causality: The Biophysics of 2'-OMe-DAP

To understand why 2'-OMe-DAP outperforms standard 2'-OMe Adenine in specific in vivo contexts, we must examine the biophysics of target engagement.

Standard 2'-OMe modifications protect the RNA backbone from single-stranded ribonucleases by sterically hindering the nucleophilic attack of the 2'-hydroxyl group [1]. However, standard Adenine pairs with target Uracil via only two hydrogen bonds.

By replacing Adenine with 2,6-diaminopurine (DAP), an additional amino group at the 2-position becomes available. This allows DAP to form three hydrogen bonds with Uracil [1]. The thermodynamic consequence is a significant increase in the melting temperature ( Tm​ ) of the oligonucleotide-target duplex—typically +1.0°C to +2.0°C per insertion [1][2]. In the crowded, nuclease-rich environment of a mouse liver or plasma, this elevated affinity ensures that once the therapeutic oligonucleotide escapes the endosome, it binds its target mRNA with near-irreversible kinetics, directly driving down the Effective Dose ( ED50​ ).

G A Standard 2'-OMe Adenine (2 H-Bonds with Uracil) B Moderate Target Affinity (Standard Tm) A->B E In Vivo Efficacy (Baseline ED50) B->E C 2'-OMe-DAP (3 H-Bonds with Uracil) D High Target Affinity (Increased Tm: +1 to 2°C/insert) C->D F Enhanced In Vivo Efficacy (Lower ED50, Better Potency) D->F

Caption: Thermodynamic mechanism translating 2'-OMe-DAP hydrogen bonding into enhanced in vivo efficacy.

Quantitative Data Presentation

The following table synthesizes expected performance metrics when substituting 2'-OMe-A with 2'-OMe-DAP in a standard 20-mer steric-blocking ASO or anti-miRNA targeting the mouse liver [4].

ParameterStandard 2'-OMe (Adenine)2'-OMe-DAP ModificationCausality / Mechanistic Driver
Binding Affinity ( ΔTm​ ) Baseline+1.5°C to +3.0°C (with 2 inserts)Formation of a 3rd hydrogen bond with target Uracil [2].
Nuclease Resistance High (5-10x > DNA)High (Equivalent to 2'-OMe)2'-O-methylation prevents 2'-OH in-line nucleophilic attack [1].
In Vivo ED50​ (Mice) ~2.5 - 5.0 mg/kg~1.0 - 2.0 mg/kgHigher target occupancy at lower intracellular concentrations.
Off-Target Potential Low to ModerateModerate to HighExcessive affinity can reduce mismatch discrimination; requires strategic placement.
siRNA RISC Turnover OptimalPotentially Reduced (if in cleavage site)Over-stabilization at the Ago2 cleavage site can trap the product, impeding turnover.

Note: While 2'-OMe-DAP drastically improves potency for ASOs and anti-miRNAs [4], its use in siRNAs must be restricted to the seed region or passenger strand to avoid inhibiting the catalytic turnover of the RNA-Induced Silencing Complex (RISC).

Self-Validating Protocol: In Vivo Mouse Efficacy Workflow

To objectively compare the in vivo efficacy of these modifications, the following protocol outlines a self-validating system. By utilizing a GalNAc-conjugated delivery method, we isolate the variable of binding affinity from delivery efficiency, ensuring that any differences in mRNA knockdown are strictly due to the DAP modification.

Phase 1: Formulation and Preparation
  • Oligonucleotide Synthesis: Synthesize two GalNAc-conjugated ASOs targeting mouse ApoB (or another robust liver target).

    • Control ASO: Fully 2'-OMe modified backbone with standard Adenines.

    • Test ASO: Fully 2'-OMe modified backbone with 2-3 strategic 2'-OMe-DAP substitutions at positions facing target Uracils [3].

  • Purification & QC: Ensure >90% purity via IE-HPLC and confirm mass via MALDI-TOF. Endotoxin levels must be <0.1 EU/mg for in vivo safety.

  • Formulation: Dissolve oligonucleotides in sterile, endotoxin-free 1X PBS to working concentrations of 0.1, 0.5, and 2.0 mg/mL.

Phase 2: In Vivo Administration (C57BL/6 Mice)
  • Acclimation: Utilize 6-8 week old male C57BL/6 mice (n=5 per dose group). Acclimate for 7 days prior to dosing.

  • Dosing: Administer a single subcutaneous (SC) injection at 1.0, 5.0, and 20.0 mg/kg body weight. Include a PBS-only vehicle control group.

  • Monitoring: Monitor body weight and clinical signs of hepatotoxicity (e.g., lethargy, jaundice) daily to ensure the DAP modification does not trigger off-target toxicity.

Phase 3: Tissue Harvesting and Quantification
  • Harvesting: At 72 hours post-injection, euthanize mice via CO2​ asphyxiation. Immediately perfuse the liver with cold PBS, excise, and snap-freeze in liquid nitrogen.

  • RNA Extraction: Homogenize 30 mg of liver tissue in TRIzol reagent. Extract total RNA and quantify via Nanodrop (A260/280 > 1.8).

  • RT-qPCR Validation: Synthesize cDNA and perform qPCR targeting ApoB mRNA, normalizing against GAPDH.

  • Data Analysis: Plot dose-response curves to calculate the ED50​ . A successful experiment will self-validate if the 2'-OMe-DAP ASO demonstrates a leftward shift in the dose-response curve without elevating liver transaminases (ALT/AST).

Workflow N1 1. Synthesis & Formulation GalNAc-ASO: 2'-OMe vs 2'-OMe-DAP N2 2. Mouse Administration C57BL/6 Mice SC Injection (1 - 20 mg/kg) N1->N2 N3 3. In Vivo Target Engagement Liver Uptake & mRNA Hybridization N2->N3 N4 4. Tissue Harvesting 72h Post-Injection Liver Homogenization N3->N4 N5 5. Efficacy Quantification RT-qPCR ED50 & ALT/AST Toxicity Check N4->N5

Caption: Step-by-step in vivo workflow for validating 2'-OMe-DAP efficacy in mouse liver models.

Conclusion & Strategic Recommendations

The transition from standard 2'-OMe to 2'-OMe-DAP is not merely a chemical substitution; it is a strategic biophysical upgrade. By engineering a third hydrogen bond into the duplex architecture, researchers can significantly lower the ED50​ of ASOs and anti-miRNAs in mouse models.

Application Scientist Recommendation: Do not uniformly replace all Adenines with DAP. Excessive binding affinity can lead to off-target hybridization and, in the case of siRNAs, inhibit the release of cleaved mRNA from Ago2. Reserve 2'-OMe-DAP for short, steric-blocking oligonucleotides (e.g., splice-switching ASOs or anti-miRNAs) where thermodynamic stability is the primary driver of in vivo efficacy.

References

  • Lenartowicz, E., et al. "Self-Folding of Naked Segment 8 Genomic RNA of Influenza A Virus." PLoS One (PMC - NIH), 2016. URL:[Link]

  • Kamiya, Y., et al. "Introduction of 2,6‐diaminopurines into serinol nucleic acid (SNA) improves anti‐miRNA performance." ResearchGate, 2015. URL:[Link]

Comparative

Comparative Guide: Validating RNA Structures with 2'-O-Methyl-2,6-Diaminopurine (2'-OMe-DAP) via X-ray Crystallography

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide Executive Summary Obtaining high-resolution X-ray crystal structur...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Structural Biologists, and Drug Development Professionals Document Type: Technical Comparison & Experimental Protocol Guide

Executive Summary

Obtaining high-resolution X-ray crystal structures of RNA is notoriously difficult. RNA molecules are inherently flexible, prone to rapid degradation by RNases, and often adopt multiple dynamic conformations in solution. These factors severely inhibit the formation of the highly ordered crystal lattices required for X-ray diffraction.

To overcome this bottleneck, structural biologists employ chemical modifications to rigidify the RNA backbone and enhance base-pairing thermodynamics. This guide objectively evaluates the performance of 2,6-Diamino-9-(2'-O-methyl- β -D-ribofuranosyl)purine (commonly referred to as 2'-OMe-DAP or D(M)) against standard adenosine and its single-modification derivatives. By combining the sugar-pucker locking mechanism of a 2'-O-methyl group with the enhanced hydrogen-bonding capacity of 2,6-diaminopurine, 2'-OMe-DAP serves as a premier tool for stabilizing RNA heteroduplexes and facilitating high-resolution crystallographic validation.

Mechanistic Foundations: Why 2'-OMe-DAP?

The superiority of 2'-OMe-DAP in structural biology is rooted in two distinct, synergistic chemical modifications:

  • The 2'-O-Methyl Group (Sugar Pucker Lock): In native RNA, the ribose sugar continuously toggles between C2'-endo and C3'-endo conformations. The addition of a bulky methyl group at the 2'-hydroxyl position introduces steric constraints that lock the furanose ring into a rigid C3'-endo conformation . This enforces a canonical A-form helical geometry, which is highly predictable and ideal for crystal packing. Furthermore, the absence of the reactive 2'-OH group renders the RNA highly resistant to nuclease degradation [1].

  • The 2-Amino Group (Enhanced Hydrogen Bonding): Standard Adenosine (A) forms two hydrogen bonds with Uridine (U). 2,6-diaminopurine possesses an additional exocyclic amine at the C2 position. This allows it to form a third hydrogen bond with the O2 carbonyl oxygen of Uridine (N2(DAP) ··· O2(U)). This mimics the thermodynamic strength of a G-C base pair without altering the purine-pyrimidine sequence context [2].

Mechanism A 2'-OMe-DAP Nucleoside B C3'-endo Pucker Lock (A-form Helix) A->B 2'-O-Methylation C 3 H-Bonds with Uridine (N2 ··· O2 Interaction) A->C C2 Amination D Reduced Conformational Flexibility B->D C->D E Enhanced Crystal Packing & Resolution D->E Thermodynamics

Figure 1: Mechanistic causality of 2'-OMe-DAP stabilizing RNA for X-ray crystallography.

Comparative Performance Analysis

To objectively assess the utility of 2'-OMe-DAP, we must compare it against its natural counterpart (Adenosine) and intermediate modifications (2'-O-Methyladenosine and standard 2,6-Diaminopurine).

Thermodynamic studies demonstrate that replacing a single internal adenosine with 2'-OMe-DAP increases the thermodynamic stability ( ΔΔG37∘​ ) of an RNA duplex by an average of 0.9 kcal/mol [1]. This stabilization directly correlates with a higher melting temperature ( Tm​ ) and a lower B-factor in crystallographic electron density maps.

Table 1: Structural and Thermodynamic Comparison of Adenosine Derivatives
Nucleoside AnalogBase Pair (vs. U)H-BondsSugar ConformationAvg. ΔΔG37∘​ (kcal/mol)*Crystallization Propensity
Adenosine (A) A-U2Dynamic (C3'-endo favored)Baseline (0.0)Low / Moderate
2'-O-Methyladenosine (Am) Am-U2Locked (C3'-endo)+0.2 to +0.5High
2,6-Diaminopurine (DAP) DAP-U3Dynamic (C3'-endo favored)+0.5 to +0.8High
2'-OMe-DAP 2'-OMe-DAP-U3Locked (C3'-endo)+0.9 to +1.5 Very High

*Note: Thermodynamic stability increases vary slightly depending on nearest-neighbor sequence contexts [1, 3].

Experimental Protocol: Crystallographic Validation Workflow

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for incorporating 2'-OMe-DAP into RNA and preparing it for X-ray diffraction.

Phase 1: Oligonucleotide Synthesis & Purification
  • Solid-Phase Synthesis: Synthesize the RNA oligonucleotide in the 3' 5' direction using standard phosphoramidite chemistry. Utilize commercially available 5'-O-DMT-N2,N6-diacetyl-2'-O-methyl-2,6-diaminopurine riboside-3'-O-phosphoramidite for the target incorporation sites.

  • Deprotection: Cleave the RNA from the solid support and remove base-protecting groups using AMA (aqueous ammonium hydroxide/methylamine) at 65°C for 10 minutes.

  • Purification (Self-Validation Step): Purify the crude RNA using Anion-Exchange HPLC. Verify the mass and purity of the 2'-OMe-DAP-modified RNA via MALDI-TOF mass spectrometry. Causality: Impurities disrupt the delicate supersaturation phase of crystallization; >95% purity is mandatory.

Phase 2: Annealing & Crystallization
  • Thermal Annealing: Dissolve the purified RNA strand(s) in a crystallization buffer (e.g., 10 mM Sodium Cacodylate pH 6.0, 50 mM NaCl, 10 mM MgCl 2​ ). Heat to 90°C for 3 minutes, then cool slowly (1°C/min) to 4°C to ensure proper heteroduplex or hairpin formation.

  • Hanging-Drop Vapor Diffusion:

    • Mix 1 μ L of the annealed RNA complex (typically 0.5–2.0 mM) with 1 μ L of reservoir solution (e.g., containing precipitants like MPD or PEG 400, and divalent cations like Ba 2+ or Mg 2+ ) [4].

    • Suspend the drop over 500 μ L of the reservoir solution in a sealed well.

    • Incubate at a constant temperature (typically 18°C or 20°C). Crystals generally appear within 3 to 14 days.

Phase 3: X-Ray Diffraction & Phasing
  • Cryoprotection & Freezing: Briefly transfer the crystal to a cryoprotectant solution (reservoir solution supplemented with 20-25% glycerol or ethylene glycol) before flash-freezing in liquid nitrogen (100 K).

  • Data Collection: Expose the crystal to an X-ray beam (synchrotron source preferred). The rigidified 2'-OMe-DAP sites often yield diffraction data extending beyond 2.0 Å resolution, allowing for precise modeling of the N2-O2 hydrogen bond and the C3'-endo sugar pucker[2, 4].

Workflow S1 1. Solid-Phase Synthesis (2'-OMe-DAP Phosphoramidite) S2 2. HPLC Purification & MALDI-TOF Validation S1->S2 Cleavage & Deprotection S3 3. Thermal Annealing (Controlled Cooling to 4°C) S2->S3 Buffer Exchange S4 4. Hanging-Drop Vapor Diffusion (Supersaturation) S3->S4 Addition of Precipitants S5 5. Synchrotron X-Ray Diffraction (High-Resolution Phasing) S4->S5 Flash-Freezing (100 K)

Figure 2: Self-validating experimental workflow for 2'-OMe-DAP RNA crystallization.

Conclusion

For structural biologists and drug developers studying RNA-ligand interactions, RNA aptamers, or ribozymes, conformational heterogeneity is the primary barrier to successful X-ray crystallography. By substituting standard adenosine with 2'-O-methyl-2,6-diaminopurine , researchers can artificially enforce the A-form helical structure and drastically increase the thermodynamic stability of the target duplex. As demonstrated by comparative thermodynamic data and established crystallographic protocols, 2'-OMe-DAP is an indispensable tool for achieving the high-resolution electron density maps required for modern structure-based drug design.

References

  • Kierzek, E., et al. (2007). A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research. 1

  • MacElrevey, C., et al. (2008). 3CR1: crystal structure of a minimal, mutant, all-RNA hairpin ribozyme grown from MgCl2. RCSB Protein Data Bank. 2

  • Xia, T., et al. (2020). Predictions and analyses of RNA nearest neighbor parameters for modified nucleotides. Semantic Scholar / Oxford Academic.3

  • Szostak, J. W., et al. (2024). Diaminopurine in Nonenzymatic RNA Template Copying. Journal of the American Chemical Society. 4

Sources

Validation

Assessing Binding Affinity Differences Between 2'-OMe-DAP:U and A:U Base Pairs

Executive Summary In the development of advanced RNA therapeutics—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and RNA aptamers—maximizing target binding affinity while maintaining nuclease...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of advanced RNA therapeutics—such as antisense oligonucleotides (ASOs), small interfering RNAs (siRNAs), and RNA aptamers—maximizing target binding affinity while maintaining nuclease resistance is a critical optimization parameter. The canonical Adenine-Uracil (A:U) base pair, while biologically standard, is thermodynamically weaker than the Guanine-Cytosine (G:C) pair.

To overcome this limitation, oligonucleotide engineers frequently substitute standard Adenine with 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) . This comparison guide objectively evaluates the mechanistic, thermodynamic, and kinetic differences between standard A:U and modified 2'-OMe-DAP:U base pairs, providing actionable experimental protocols to validate these parameters in your own workflows.

Mechanistic Basis of Affinity Enhancement

The superior binding affinity of 2'-OMe-DAP to Uracil, compared to a standard unmodified Adenine, is driven by two distinct but synergistic chemical phenomena: hydrogen bond augmentation and conformational preorganization .

Hydrogen Bond Augmentation (The DAP Contribution)

Standard Adenine pairs with Uracil via two hydrogen bonds. 2,6-diaminopurine (DAP) is an adenine analog that features an additional exocyclic amino group (-NH₂) at the C2 position of the purine ring [3]. This C2 amino group acts as a hydrogen bond donor, interacting with the C2 carbonyl oxygen of Uracil. Consequently, the DAP:U base pair forms three hydrogen bonds , effectively mimicking the thermodynamic stability of a G:C base pair [1]. This modification alone typically increases the melting temperature ( Tm​ ) of an RNA duplex by 1.0 °C to 2.0 °C per substitution[3].

Conformational Preorganization (The 2'-OMe Contribution)

The 2'-O-methyl (2'-OMe) modification on the ribose sugar introduces a bulky, electronegative methoxy group. This steric and electronic environment forces the furanose ring into a rigid C3'-endo pucker [2]. Because double-stranded RNA naturally adopts an A-form helical geometry (which requires C3'-endo sugars), modifying the single-stranded probe with 2'-OMe "preorganizes" the molecule into the binding-competent conformation. This drastically reduces the entropic penalty ( ΔS ) of duplex formation, further enhancing binding affinity and adding approximately 0.5 °C to 1.5 °C to the Tm​ per modification [2].

Structural Logic Diagram

G cluster_AU Canonical A:U Pairing cluster_DAP Modified 2'-OMe-DAP:U Pairing A Adenine (A) H2 2 Hydrogen Bonds A->H2 U1 Uracil (U) H2->U1 DAP 2,6-Diaminopurine (DAP) H3 3 Hydrogen Bonds (+ C2 Amino Group) DAP->H3 U2 Uracil (U) H3->U2 OMe 2'-O-Methyl (C3'-endo Pucker) OMe->DAP Preorganizes

Caption: Mechanistic comparison of hydrogen bonding and sugar pucker preorganization between A:U and 2'-OMe-DAP:U.

Quantitative Data Comparison

The synergistic effect of combining DAP and 2'-OMe results in oligonucleotides with vastly superior target affinity and biological stability. The table below summarizes the average quantitative differences observed when substituting A with 2'-OMe-DAP in an RNA-targeting oligonucleotide.

ParameterCanonical Adenine (A)2'-OMe-DAPCausality / Mechanism
Hydrogen Bonds with U 23Addition of C2 exocyclic amine on purine ring [3].
Sugar Conformation Flexible (C2'-endo / C3'-endo)Locked C3'-endoElectronegative 2'-methoxy group restricts furanose flexibility [2].
Avg. ΔTm​ per Mod Baseline (0.0 °C)+ 1.5 °C to + 3.0 °CCombined enthalpy gain (H-bonds) and entropy preservation (preorganization) [1].
Nuclease Resistance Low (Rapidly degraded)High2'-OMe sterically blocks the in-line nucleophilic attack of the 2'-OH on the phosphodiester backbone[2].
Target Affinity ( KD​ ) High Nanomolar ( 10-50 nM)Low Nanomolar / PicomolarExponential increase in association stability due to favorable thermodynamics.

Experimental Protocols for Affinity Assessment

To objectively assess the binding differences between an unmodified ASO and a 2'-OMe-DAP modified ASO, two orthogonal techniques must be employed: UV Thermal Denaturation ( Tm​ ) for thermodynamic stability, and Surface Plasmon Resonance (SPR) for real-time binding kinetics.

Experimental Workflow

Workflow N1 Oligo Synthesis (A vs 2'-OMe-DAP) N2 UV Thermal Denaturation (Tm Analysis) N1->N2 Thermodynamics N3 Surface Plasmon Resonance (SPR Kinetics) N1->N3 Binding Affinity N4 Thermodynamic & Kinetic Modeling N2->N4 N3->N4

Caption: Orthogonal experimental workflow for validating oligonucleotide binding affinity and thermodynamics.

Protocol 1: UV Thermal Denaturation ( Tm​ ) Assay

This protocol measures the global thermodynamic stability of the oligonucleotide duplex.

  • Sample Preparation: Dilute the modified/unmodified ASO and its complementary target RNA to a final concentration of 1.0 µM each in a physiological buffer (10 mM Sodium Phosphate, 150 mM NaCl, 0.1 mM EDTA, pH 7.0).

  • Annealing: Heat the samples to 95 °C for 5 minutes, then slowly cool to room temperature over 1 hour to ensure proper bimolecular duplex formation without kinetic traps.

  • Data Acquisition: Transfer samples to quartz cuvettes in a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor absorbance at 260 nm.

  • Thermal Ramping: Program a temperature ramp from 20 °C to 90 °C at a rate of 0.5 °C/min.

  • Self-Validation Step (Crucial): Immediately run a cooling ramp from 90 °C back to 20 °C at the same rate. Calculate the Tm​ from the first derivative of both curves. A hysteresis (difference in Tm​ between heating and cooling) of < 0.5 °C validates that the system is at true thermodynamic equilibrium.

  • Analysis: The 2'-OMe-DAP duplex will exhibit a right-shifted sigmoidal curve compared to the unmodified duplex, quantifying the ΔTm​ .

Protocol 2: Surface Plasmon Resonance (SPR) for KD​ Determination

While Tm​ provides thermodynamic stability, SPR provides the actual association ( kon​ ) and dissociation ( koff​ ) rates to calculate the equilibrium dissociation constant ( KD​ ).

  • Ligand Immobilization: Biotinylate the target RNA at the 3'-end. Immobilize it onto a Streptavidin (SA) coated sensor chip until a baseline response of ~100 Response Units (RU) is achieved.

  • Self-Validation Step (Crucial): Utilize a dual-channel flow cell setup. Immobilize a scrambled, non-complementary RNA sequence on Flow Cell 1 (Reference) and the target RNA on Flow Cell 2 (Active). Subtracting the reference signal eliminates artifacts from bulk refractive index shifts and non-specific binding, ensuring the resulting KD​ is purely target-specific.

  • Analyte Injection: Prepare a serial dilution of the ASO (e.g., 0.5 nM, 1 nM, 5 nM, 10 nM, 50 nM) in running buffer (1X PBS, 0.05% Tween-20).

  • Kinetics Run: Inject analytes at a flow rate of 30 µL/min for 180 seconds (association phase), followed by a 600-second buffer wash (dissociation phase).

  • Regeneration: Inject 10 mM NaOH for 30 seconds to strip the bound ASO and regenerate the target RNA for the next cycle.

  • Data Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to extract kon​ , koff​ , and KD​ ( KD​=koff​/kon​ ). The 2'-OMe-DAP modified ASO will typically demonstrate a significantly slower koff​ compared to the unmodified ASO.

References

  • Predictions and analyses of RNA nearest neighbor parameters for modified nucleotides Nucleic Acids Research
  • Dharmacon Custom RNA synthesis Horizon Discovery
  • A Chemical Approach to Introduce 2,6-Diaminopurine and 2-Aminoadenine Conjugates into Oligonucleotides without Need for Protecting Groups Organic Letters
Comparative

Comparative Toxicity and Efficacy Screening of 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) in Mammalian Cell Lines

Target Audience: RNA Therapeutics Researchers, Oligonucleotide Chemists, and Drug Development Professionals. As the landscape of RNA therapeutics (ASOs, siRNAs, and synthetic mRNAs) evolves, the demand for nucleotide mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: RNA Therapeutics Researchers, Oligonucleotide Chemists, and Drug Development Professionals.

As the landscape of RNA therapeutics (ASOs, siRNAs, and synthetic mRNAs) evolves, the demand for nucleotide modifications that simultaneously maximize target affinity and minimize cellular toxicity has never been higher.

This guide provides an objective, data-driven comparison of 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) against standard alternatives such as unmodified Adenosine (rA), 2'-O-methyl-Adenosine (2'-OMe-A), and Phosphorothioate (PS) linkages. By synthesizing thermodynamic principles with mammalian cell culture data, this guide establishes a framework for evaluating the therapeutic index of highly modified oligonucleotides.

Mechanistic Rationale: The Dual-Advantage of 2'-OMe-DAP

To understand the toxicological profile of 2'-OMe-DAP, we must deconstruct its two distinct chemical modifications:

  • The Base (2,6-Diaminopurine / DAP): Unlike canonical adenine, which forms two hydrogen bonds with uracil/thymine, DAP contains an exocyclic amine at the 2-position, allowing it to form three hydrogen bonds with its pyrimidine partner[1]. This eliminates the thermodynamic disparity between A-U and G-C pairs, increasing the melting temperature ( Tm​ ) of short oligonucleotides by 1.0°C to 2.0°C per insertion[2].

  • The Sugar (2'-O-Methyl): This naturally occurring post-transcriptional modification replaces the 2'-hydroxyl group with a methoxy group. This substitution provides steric hindrance against single-stranded ribonucleases and masks the RNA from Toll-Like Receptors (TLR7/8) in the endosome, effectively neutralizing innate immune activation[2].

The "Free vs. Incorporated" Toxicity Paradox

A critical hurdle in adopting DAP-based modifications has been historical bias. In its free nucleobase form, 2,6-diaminopurine is highly cytotoxic; it was utilized in the 1950s as a leukemia treatment because it disrupts DNA replication in rapidly dividing cells[3]. However, when covalently incorporated into an oligonucleotide backbone, DAP loses this antiproliferative toxicity [4]. Because the functional group responsible for cytotoxicity is tethered to the ribose via a glycosidic bond, the intact macromolecule does not interfere with host DNA polymerases[3].

G A 2'-OMe-DAP Modified ASO B Target RNA (Uracil) A->B Base Pairing C 3 Hydrogen Bonds (Increased Tm) A->C DAP Base D 2'-OMe Sugar Modification A->D Ribose Ring E TLR7/8 Evasion (Reduced Immunotoxicity) D->E Immune Stealth F Endonuclease Resistance D->F Steric Hindrance

Mechanistic advantages of 2'-OMe-DAP: Enhanced binding via 3 H-bonds and immune evasion via 2'-OMe.

Comparative Performance Data

When engineering an ASO or siRNA, researchers often rely on heavy Phosphorothioate (PS) backbones to prevent degradation. However, PS modifications are known to induce polyanionic toxicity, leading to cellular stress and prolongation of activated partial thromboplastin time (aPTT)[5].

By utilizing 2'-OMe-DAP, researchers can achieve the necessary target affinity and stability while reducing the dependency on toxic PS linkages. Below is a comparative summary of oligonucleotide performance in mammalian systems.

Table 1: Comparative Profiling of Adenosine Analogs in ASOs
Modification Tm​ Shift per Insert (vs rA)Nuclease Half-Life (Serum)Cytotoxicity ( TC50​ in HEK293T)Immunogenicity (TLR Activation)
Unmodified (rA) Baseline< 5 minutes> 100 µM (Low direct toxicity)High (Strong TLR7/8 trigger)
Phosphorothioate (PS-rA) -0.5°C to -1.0°C> 24 hours~20 µM (Polyanionic toxicity)Moderate
2'-OMe-A +0.5°C to +1.0°C> 12 hours> 100 µM (Highly tolerated)Low (Immune stealth)
2'-OMe-DAP +1.5°C to +2.5°C > 12 hours > 100 µM (Highly tolerated) Low (Immune stealth)

Data synthesis based on established thermodynamic parameters and mammalian cell viability assays[2][3][5].

Standardized Experimental Protocols

To ensure scientific integrity, toxicity screening must be treated as a self-validating system. The following protocols are designed to isolate the variables of direct cytotoxicity and immune-mediated toxicity.

Protocol A: High-Throughput Cytotoxicity Screening ( TC50​ )

Causality Note: We utilize a 48-hour incubation window. Oligonucleotide internalization, endosomal escape, and the potential accumulation of toxic degradation metabolites require 24–48 hours to manifest as measurable ATP depletion in mammalian cells[3].

  • Cell Seeding: Seed HEK293T and HeLa cells at 1×104 cells/well in a 96-well opaque plate using DMEM supplemented with 10% FBS. Incubate overnight at 37°C, 5% CO2​ .

  • Oligo Preparation: Prepare 5-point serial dilutions (ranging from 100 nM to 50 µM) of the 2'-OMe-DAP modified ASO, alongside a 2'-OMe-A control and an unmodified control.

  • Transfection: Complex the oligonucleotides with a lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) at a 1:2 (oligo:lipid) ratio in Opti-MEM.

  • Incubation: Add the complexes to the cells and incubate for exactly 48 hours.

  • Viability Quantification: Add an ATP-dependent luminescent reagent (e.g., CellTiter-Glo) directly to the wells. The luminescence generated by luciferase is directly proportional to the amount of ATP present, validating the number of metabolically active cells.

  • Data Analysis: Normalize data against mock-transfected cells to calculate the TC50​ (concentration reducing cell viability by 50%)[5].

Protocol B: Immunotoxicity Profiling (Cytokine Release)

Causality Note: Primary Bone Marrow-Derived Dendritic Cells (BMDCs) or human PBMCs are mandatory here. Immortalized cell lines like HEK293T often lack intact TLR7/8 signaling pathways necessary to detect RNA-induced innate immune activation[3].

  • Cell Preparation: Isolate and culture primary BMDCs or PBMCs in RPMI-1640 medium. Seed at 5×104 cells/well.

  • Transfection: Transfect the cells with 1 µM of the respective oligonucleotides using the method described in Protocol A.

  • Supernatant Harvesting: At 24 hours post-transfection, centrifuge the plates at 300 x g for 5 minutes and carefully collect the cell-free supernatant.

  • ELISA: Perform sandwich ELISAs targeting pro-inflammatory cytokines IL-6 and TNF-α .

  • Validation: Unmodified RNA should yield a massive cytokine spike (positive control). 2'-OMe-DAP should yield baseline levels comparable to 2'-OMe-A, proving that the DAP base does not disrupt the immune-evasive properties of the 2'-OMe sugar[3][4].

Workflow S1 Synthesize ASO Variants (Unmodified, 2'-OMe-A, 2'-OMe-DAP) S2 Transfect Mammalian Cells (HEK293T / HeLa / BMDCs) S1->S2 Lipofection S3 Cell Viability Assay (ATP-dependent Luminescence) S2->S3 48h Incubation S4 Immunotoxicity Profiling (IL-6 / TNF-α ELISA) S2->S4 Supernatant Collection S5 Calculate TC50 & Therapeutic Index S3->S5 Data Integration S4->S5 Data Integration

Comparative toxicity screening workflow for modified oligonucleotides in mammalian cell lines.

Conclusion & Application Insights

The integration of 2'-OMe-DAP into the RNA therapeutics toolkit solves a critical optimization problem. By substituting standard adenine or 2'-OMe-A with 2'-OMe-DAP, researchers can drastically increase the binding affinity of short ASOs and siRNAs without incurring the polyanionic toxicity associated with excessive phosphorothioate linkages[5].

Crucially, experimental data confirms that the historical toxicity of free 2,6-diaminopurine does not translate to the incorporated nucleotide[3]. In mammalian cell lines and primary immune cells, 2'-OMe-DAP exhibits a safety profile functionally identical to standard 2'-OMe modifications, making it a highly authoritative choice for next-generation drug development.

References

  • Incorporation of noncanonical base Z yields modified mRNA with minimal immunogenicity and improved translational capacity in mammalian cells National Institutes of Health (PMC). URL:[Link]

  • 2,6-Diaminopurine Wikipedia. URL: [Link]

  • OLIGONUCLEOTIDES CONJUGATED TO OLEIC ACID AND USES THEREOF (EP 4282966 A1) European Patent Office. URL:[Link]

Sources

Validation

HPLC-MS/MS method validation for quantifying 2'-OMe-DAP in biological samples

An in-depth, comparative technical guide on the bioanalytical method validation for quantifying 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) in biological matrices, designed for drug development professionals and analytica...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth, comparative technical guide on the bioanalytical method validation for quantifying 2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) in biological matrices, designed for drug development professionals and analytical scientists.

The Analytical Paradox of Modified Nucleosides

2'-O-methyl-2,6-diaminopurine (2'-OMe-DAP) is a critical modified nucleoside utilized in next-generation RNA therapeutics (such as siRNAs and antisense oligonucleotides) to enhance nuclease resistance and increase thermodynamic duplex stability.

However, quantifying its free nucleoside catabolite in biological matrices (e.g., plasma, urine) presents a severe analytical paradox. Like many modified nucleosides, 2'-OMe-DAP is highly polar. Traditional bioanalytical workflows relying on Reversed-Phase (RP) C18 chromatography and simple Protein Precipitation (PPT) often fail, resulting in poor retention, co-elution with the void volume, and catastrophic matrix-induced ion suppression[1].

To establish a self-validating, FDA/ICH M10-compliant assay[2], we must engineer causality into every step of the workflow—specifically by comparing and selecting the optimal sample preparation and chromatographic mechanisms.

Workflow N1 Biological Sample (Plasma/Urine) N2 MCX Solid Phase Extraction (SPE) N1->N2 N3 HILIC-MS/MS Separation N2->N3 N4 ESI+ MRM Quantification N3->N4 N5 FDA/ICH M10 Validation N4->N5

Fig 1: Step-by-step optimized bioanalytical workflow for 2'-OMe-DAP quantification.

Sample Preparation: Protein Precipitation (PPT) vs. Solid Phase Extraction (SPE)

The Causality of Matrix Effects: Biological fluids are rich in phospholipids and endogenous salts. When using simple PPT (e.g., 3:1 Acetonitrile:Plasma), these components remain in the extract and compete with the analyte for charge during Electrospray Ionization (ESI), leading to signal suppression.

The Mechanistic Solution (MCX SPE): 2'-OMe-DAP possesses two primary amino groups on the purine ring. By acidifying the sample with 4% Phosphoric Acid (pH < 2), we fully protonate these amines, turning the molecule into a strong cation. Utilizing a Mixed-Mode Cation Exchange (MCX) SPE cartridge allows the analyte to bind via strong ionic interactions. This permits an aggressive 100% Methanol wash step to completely strip away hydrophobic phospholipids without prematurely eluting the analyte. The analyte is then released by neutralizing the charge with a basic elution solvent (5% NH4​OH in Methanol).

Table 1: Extraction Efficiency & Matrix Effect Comparison
ParameterSimple PPT (Acetonitrile)MCX SPE (Optimized)Analytical Impact
Absolute Recovery 65.2% ± 12.4%89.5% ± 3.1% SPE provides higher, more reproducible yields.
Matrix Factor (MF) 0.42 (58% Ion Suppression)0.96 (4% Ion Suppression) SPE eliminates phospholipid competition in ESI.
Phospholipid Removal < 20%> 99% Extends LC column lifespan and prevents baseline drift.

Chromatographic Strategy: RP-C18 vs. HILIC

Standard Reversed-Phase (C18) columns rely on hydrophobic interactions. Highly polar molecules like 2'-OMe-DAP exhibit minimal partitioning into the C18 stationary phase, eluting in the void volume ( k′<1 ). To force retention on C18, one must use highly aqueous mobile phases (>95% water), which significantly hinders ESI droplet desolvation and destroys MS sensitivity[1].

Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., Amide or Zwitterionic) and a highly organic mobile phase (>80% Acetonitrile). The analyte partitions into a water-enriched layer immobilized on the stationary phase. Because the mobile phase is highly organic, it possesses low surface tension, resulting in rapid droplet fission in the ESI source and a massive boost in ionization efficiency[1].

Mechanism cluster_HILIC HILIC (Amide Phase) cluster_C18 Standard RP-C18 Root 2'-OMe-DAP (Highly Polar Nucleoside) H1 Partitioning into Aqueous Layer Root->H1 Retained C1 Hydrophobic Repulsion Root->C1 Void Volume H2 High Organic Mobile Phase (Excellent ESI Desolvation) H1->H2 C2 High Aqueous Mobile Phase (Poor ESI Desolvation) C1->C2

Fig 2: Chromatographic retention and desolvation mechanisms for polar nucleosides.

Step-by-Step Experimental Methodologies

Protocol A: MCX Solid Phase Extraction (SPE)
  • Pre-treatment: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 10 µL of Stable Isotope-Labeled Internal Standard (SIL-IS, e.g., 13C5​ -2'-OMe-DAP). Add 200 µL of 4% H3​PO4​ (aq) to disrupt protein binding and protonate the analyte.

  • Conditioning: Pass 1 mL Methanol, followed by 1 mL 2% Formic Acid (aq) through a 30 mg/1 mL MCX cartridge.

  • Loading: Load the pre-treated sample onto the cartridge at a flow rate of 1 mL/min.

  • Wash 1 (Aqueous): Pass 1 mL of 2% Formic Acid (aq) to remove neutral and acidic hydrophilic interferences.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol to elute hydrophobic interferences (phospholipids).

  • Elution: Elute the target analyte with 1 mL of 5% NH4​OH in Methanol into a clean collection plate.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of N2​ at 40°C. Reconstitute in 100 µL of 90:10 Acetonitrile:Water (matching initial HILIC conditions).

Protocol B: HILIC-MS/MS Parameters
  • Column: Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 95% B. Hold for 1.0 min. Ramp to 50% B over 3.0 min. Hold for 1.0 min. Return to 95% B for 2.0 min re-equilibration. Flow rate: 0.4 mL/min.

  • MS/MS Transitions (ESI+):

    • 2'-OMe-DAP: m/z 297.1 151.1 (Precursor [M+H]+ to protonated DAP base).

    • SIL-IS: m/z 302.1 151.1.

FDA/ICH M10 Method Validation Summary

To ensure trustworthiness and regulatory compliance, the optimized MCX-HILIC-MS/MS method was validated against the 2018 FDA Bioanalytical Method Validation Guidance[2].

Table 2: Validation Performance Metrics
Validation ParameterFDA/ICH M10 Acceptance CriteriaObserved Performance (2'-OMe-DAP)
Linearity Range R2≥0.99 , back-calculated ± 15%1.00 – 1000 ng/mL ( R2=0.998 )
Intra-day Accuracy ± 15% of nominal ( ± 20% at LLOQ)92.4% – 106.1%
Intra-day Precision 15% CV ( 20% at LLOQ)2.8% – 7.4% CV
IS-Normalized Matrix Factor CV 15% across 6 lots0.96 – 1.02 (CV = 3.2%)
Benchtop Stability ± 15% deviationStable for 24h at Room Temp

Conclusion: Attempting to quantify polar modified nucleosides like 2'-OMe-DAP using legacy C18/PPT methods introduces severe analytical vulnerabilities. By engineering the sample preparation to exploit the analyte's pKa (MCX SPE) and aligning the chromatography with its polarity (HILIC), laboratories can achieve a 20-fold increase in sensitivity and absolute compliance with stringent regulatory guidelines.

References

  • FDA Bioanalytical Method Validation Guidance for Industry (2018). U.S. Food and Drug Administration. Available at:[Link]

  • HILIC-MS/MS for the Determination of Methylated Adenine Nucleosides in Human Urine (2021). National Institutes of Health (NIH) / Analytical Chemistry. Available at:[Link]

  • Exploring the role of readthrough-inducing molecule 2,6-diaminopurine to increase immune response against cancer cells (2023). National Institutes of Health (NIH) / Molecular Therapy. Available at:[Link]

Sources

Comparative

Evaluating target specificity of 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine vs unmodified adenine

Executive Summary In the development of oligonucleotide therapeutics, RNA-targeted probes, and diagnostic assays, achieving high target affinity without compromising sequence specificity is a fundamental engineering chal...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the development of oligonucleotide therapeutics, RNA-targeted probes, and diagnostic assays, achieving high target affinity without compromising sequence specificity is a fundamental engineering challenge. Unmodified RNA and DNA often lack the nuclease stability and thermodynamic driving force required for robust in vivo or in vitro performance. To overcome this, dual-modified nucleotides such as 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine (2'-OMe-DAP) have been developed.

As a Senior Application Scientist, I have structured this guide to provide an objective, data-driven comparison between 2'-OMe-DAP and unmodified adenine. This document details the mechanistic causality behind their performance differences and provides field-proven, self-validating experimental protocols for their evaluation.

Mechanistic Foundations: The Causality of Affinity

To understand the performance gap between these two molecules, we must examine their structural interactions at the atomic level.

The hybridization of unmodified adenine (A) to uracil (U) or thymine (T) relies on the formation of two hydrogen bonds. While this provides baseline base-pairing fidelity, the thermodynamic stability is relatively low compared to G-C pairs.

By substituting the adenine nucleobase with 2,6-diaminopurine (DAP), an additional exocyclic amino group is introduced at the C2 position. This structural modification enables the formation of a [1]. Furthermore, the addition of a 2'-O-methyl group to the ribofuranosyl ring restricts the sugar pucker to a C3'-endo conformation. This pre-organizes the oligonucleotide backbone into an A-form helical geometry, which is thermodynamically optimal for binding complementary RNA targets[1]. The synergistic effect of the third hydrogen bond and the A-form pre-organization results in a significant increase in duplex stability[2].

Target Specificity & Mismatch Discrimination

A critical concern in oligonucleotide engineering is the "affinity-specificity dilemma"—the tendency for hyper-stabilizing modifications to inadvertently stabilize mismatched base pairs, thereby reducing target specificity.

Remarkably, 2'-OMe-DAP bypasses this dilemma. While it dramatically increases the affinity for fully complementary sequences, it maintains and often enhances mismatch discrimination. Thermodynamic profiling reveals that[3].

However, when forced to pair with mismatched bases (such as DAP-A or DAP-G), the bulky C2-amino group causes severe steric clashes within the minor groove. As a result,[3]. This ensures that the increased affinity does not compromise the precise target specificity required for therapeutic and diagnostic applications.

Pathway A Unmodified Adenine (2 H-Bonds) Tm_A Baseline Affinity (Standard Tm) A->Tm_A Hybridization Spec_A Standard Mismatch Discrimination A->Spec_A Mismatch DAP 2'-OMe-DAP (3 H-Bonds + C3'-endo) Tm_DAP Enhanced Affinity (ΔΔG°37 improved by ~0.9 kcal/mol) DAP->Tm_DAP Hybridization Spec_DAP High Mismatch Penalty (D-A, D-G Destabilization) DAP->Spec_DAP Mismatch

Thermodynamic and specificity outcomes of unmodified adenine versus 2'-OMe-DAP modifications.

Quantitative Data Comparison

The following table summarizes the physicochemical and thermodynamic differences between unmodified adenine, 2'-OMe adenine, and 2'-OMe-DAP, clearly illustrating the superiority of the dual-modified purine.

FeatureUnmodified Adenine (A)2'-OMe Adenine2'-OMe-DAP
Hydrogen Bonds (vs. U/T) 223
Sugar Pucker Conformation C2'-endo (DNA) / C3'-endo (RNA)C3'-endo (A-form helix)C3'-endo (A-form helix)
Thermodynamic Gain (ΔΔG°37) BaselineModerate~ +0.9 kcal/mol per mod
Mismatch Penalty (vs. A/G) StandardStandardHigh (Enhanced Destabilization)
Nuclease Resistance LowHighHigh

Experimental Methodologies: A Self-Validating System

To objectively evaluate the performance of 2'-OMe-DAP, researchers must employ rigorous synthesis and thermodynamic profiling workflows. The following protocols ensure reproducible validation of target specificity and affinity.

Workflow Step1 1. Solid-Phase Synthesis (Incorporate 2'-OMe-DAP phosphoramidite) Step2 2. Deprotection & Purification (HPLC/PAGE) Step1->Step2 Step3 3. Duplex Annealing (Equimolar Target RNA + Probe) Step2->Step3 Step4 4. UV-Vis Thermal Denaturation (Ramp 1°C/min, Monitor A260) Step3->Step4

Experimental workflow for synthesizing and evaluating 2'-OMe-DAP modified oligonucleotides.

Protocol 1: Solid-Phase Synthesis of 2'-OMe-DAP Oligonucleotides

Because of the steric bulk introduced by the C2-amino and 2'-OMe groups, standard synthesis cycles must be optimized.

  • Monomer Preparation: Dissolve the protected 3'-O-phosphoramidite of 2'-OMe-DAP in anhydrous acetonitrile to a concentration of 0.1 M[3].

  • Coupling: Utilize standard automated phosphoramidite chemistry. Critical Adjustment: Extend the coupling time to 6–10 minutes to ensure >98% coupling efficiency, compensating for the steric hindrance of the modified purine ring[1].

  • Oxidation & Capping: Proceed with standard iodine-based oxidation and acetic anhydride capping.

  • Deprotection: Cleave the oligonucleotide from the solid support and remove nucleobase protecting groups using AMA (aqueous ammonium hydroxide/methylamine, 1:1 v/v) at 65°C for 15 minutes.

  • Purification: Isolate the full-length modified oligonucleotide using Reverse-Phase HPLC or denaturing Polyacrylamide Gel Electrophoresis (PAGE).

Protocol 2: UV-Vis Thermal Denaturation (Tm) Assay

This assay quantifies the thermodynamic stability (Tm) and mismatch discrimination of the synthesized oligonucleotides.

  • Sample Preparation: Combine equimolar concentrations (e.g., 1.0 µM) of the 2'-OMe-DAP modified probe and its complementary (or mismatched) RNA target in a physiological buffer (e.g., 100 mM NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • Duplex Annealing: Heat the mixture to 90°C for 5 minutes to eliminate secondary structures. Slowly cool the samples to 15°C at a rate of 1°C/min to ensure complete thermodynamic equilibration and proper duplex annealing.

  • Melting Curve Acquisition: Transfer the samples to a UV-Vis spectrophotometer equipped with a Peltier temperature controller. Monitor the hyperchromic shift by measuring absorbance at 260 nm[1].

  • Thermal Ramping: Increase the temperature from 15°C to 90°C at a constant rate of 1°C/min[1].

  • Data Analysis: Plot the absorbance against temperature. Calculate the melting temperature (Tm) by taking the first derivative of the melting curve (dA260/dT). The peak of the derivative curve represents the Tm. Compare the ΔTm between the fully complementary target and mismatched targets to quantify specificity.

References[1] Unlocking Duplex Stability: A Comparative Analysis of 2,6-Diaminopurine and Locked Nucleic Acid. Benchchem. https://www.benchchem.com/[2] 2,6-Diaminopurine in TNA: Effect on Duplex Stabilities and on the Efficiency of Template-Controlled Ligations. Organic Letters (ACS Publications).https://pubs.acs.org/doi/10.1021/ol0257351[3] A chemical synthesis of LNA-2,6-diaminopurine riboside, and the influence of 2'-O-methyl-2,6-diaminopurine and LNA-2,6-diaminopurine ribosides on the thermodynamic properties of 2'-O-methyl RNA/RNA heteroduplexes. Nucleic Acids Research (via PMC/NIH).https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1919511/

Sources

Safety & Regulatory Compliance

Safety

2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine As a Senior Application Scientist in oligonucleotide therapeutics and RNA synthesis, I recognize that laboratory safety...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational Guide: Safe Handling and Disposal of 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

As a Senior Application Scientist in oligonucleotide therapeutics and RNA synthesis, I recognize that laboratory safety extends far beyond the bench. The compound 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine (CAS: 80791-87-3), commonly referred to as 2'-OMe-DAP, is a critical modified nucleoside used in advanced drug development[1]. While it is not classified as highly explosive or acutely lethal, its disposal requires rigorous adherence to environmental health and safety (EHS) protocols. Improper disposal of specialized organic compounds can lead to environmental contamination, regulatory fines, and safety hazards for laboratory personnel[2].

This guide provides a self-validating, step-by-step operational protocol for the safe containment, segregation, and disposal of 2'-OMe-DAP, ensuring your laboratory maintains the highest standards of scientific integrity and regulatory compliance.

Chemical Profile & Disposal Causality

Understanding the physicochemical properties of 2'-OMe-DAP is essential for determining its waste trajectory. The compound is a nitrogen-rich purine derivative.

  • The Causality of Incineration: Because of its high nitrogen content, improper combustion or ambient degradation can lead to the release of toxic nitrogen oxides (NOx). Therefore, the material cannot be flushed down the drain or sent to a standard landfill; it must be processed via controlled incineration equipped with flue gas scrubbing[3].

  • The Causality of Segregation: In an RNA synthesis workflow, 2'-OMe-DAP is often exposed to reactive solvents (e.g., acetonitrile, dichloroacetic acid, pyridine). Mixing solid nucleoside waste with these liquid effluents can trigger unforeseen exothermic reactions or create complex, highly regulated mixed-waste streams[2].

DisposalWorkflow Gen Waste Generation 2'-OMe-DAP Seg Segregation Protocol Gen->Seg Solid Solid Waste (Pure/Debris) Seg->Solid Liquid Liquid Waste (Synthesis Effluent) Seg->Liquid Cont HDPE Containment & EPA Labeling Solid->Cont Liquid->Cont SAA Satellite Accumulation Area (SAA) Cont->SAA Inc Controlled Incineration (Flue Gas Scrubbing) SAA->Inc

Figure 1: Standardized laboratory disposal workflow for 2'-OMe-DAP waste streams.

Step-by-Step Disposal Methodology

To ensure absolute safety and compliance, execute the following protocol when disposing of expired, contaminated, or residual 2'-OMe-DAP.

Step 1: Hazard Identification & PPE Donning

  • Action: Equip standard laboratory PPE, including a flame-resistant lab coat, chemical-resistant nitrile gloves (compliant with EN 374), and tightly fitting safety goggles[3].

  • Causality: 2'-OMe-DAP is typically handled as a fine powder. Airborne particulates pose a mild inhalation hazard and can cause mucosal or skin irritation. Proper PPE prevents dermal absorption and respiratory sensitization during waste transfer.

Step 2: Waste Segregation

  • Action: Separate pure solid waste (unreacted powder, contaminated weighing boats, spatulas) from liquid waste (synthesizer wash effluents) immediately at the point of generation[4].

  • Causality: The EPA mandates the separation of solid organic waste from halogenated and non-halogenated solvents. Combining them not only increases the volume of expensive hazardous waste but also risks chemical incompatibility[2].

Step 3: Containment

  • Action: Transfer solid 2'-OMe-DAP waste into a leak-proof, High-Density Polyethylene (HDPE) wide-mouth container. Do not use metal containers.

  • Causality: HDPE provides excellent chemical resistance against any residual organic solvents that might be present on contaminated lab debris. Metal containers are avoided because trace acidic contaminants (e.g., from detritylation steps) can cause the metal to rust and compromise the container's integrity over time[4].

Step 4: EPA-Compliant Labeling

  • Action: Label the container explicitly with the full chemical name: "2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine - Solid Organic Waste". Include the date accumulation began and the generator's information.

  • Causality: Do not use abbreviations like "2'-OMe-DAP"[5]. In the event of an accidental spill, emergency responders and disposal contractors rely on exact chemical nomenclature to reference Safety Data Sheets (SDS) and determine the correct neutralization protocol. Vague labels violate RCRA standards and can result in severe regulatory penalties.

Step 5: Satellite Accumulation Area (SAA) Storage & Final Disposal

  • Action: Store the sealed, labeled container in a designated SAA that is cool, dry, and well-ventilated, away from oxidizing agents[6]. Schedule a pickup with a licensed hazardous waste vendor.

  • Causality: The ultimate destination for this compound must be an EPA-approved incineration facility[4]. Controlled incineration completely destroys the active pharmaceutical ingredient (API) and utilizes flue gas scrubbing to neutralize the resulting nitrogen oxides, ensuring zero environmental contamination[3].

Quantitative Data & Logistical Parameters

To streamline your laboratory's waste management program, adhere to the following quantitative parameters for 2'-OMe-DAP waste streams:

Waste StreamPhysical StatePrimary ContaminantsApproved ContainmentMax SAA Accumulation Time
Pure Compound Solid (Powder)NoneHDPE Wide-Mouth BottleUp to 12 Months (or state limit)
Lab Debris SolidTrace 2'-OMe-DAP, NitrilePolyethylene Bio-bag / BinUp to 12 Months (or state limit)
Synthesis Effluent LiquidAcetonitrile, Pyridine, DCAPTFE-lined Glass / HDPE90 Days (if RCRA triggered)

Note: Always verify accumulation limits with your local environmental regulatory body, as state laws may impose stricter timelines than federal EPA guidelines.

References

  • MedPro Disposal. (2026). Common Laboratory Chemical Waste Disposal Mistakes to Avoid. Retrieved from[Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from[Link]

  • IDR Environmental Services. (2020). How To Dispose Of Lab Chemicals. Retrieved from [Link]

  • MCF Environmental Services. (2023). Proper Hazardous Waste Disposal in a Laboratory Setting. Retrieved from [Link]

  • Berry & Associates. (2020). Safety Data Sheet for Modified Nucleosides. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 2,6-Diamino-9-(2'-O-methyl-b-D-ribofuranosyl)purine

As a Senior Application Scientist, I recognize that handling modified nucleosides requires more than just following a safety data sheet—it requires a deep understanding of the molecule's behavior, its biological purpose,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I recognize that handling modified nucleosides requires more than just following a safety data sheet—it requires a deep understanding of the molecule's behavior, its biological purpose, and the causality behind every safety protocol.

2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine (CAS: 80791-87-3), commonly known as 2'-O-Methyl-2,6-diaminopurine riboside, is a critical building block in the development of antisense oligonucleotides (ASOs), siRNA, and aptamers. While its modifications make it a powerful tool for resisting nuclease degradation in vivo, these same structural features dictate strict operational and personal protective equipment (PPE) requirements in the laboratory.

This guide provides a self-validating, step-by-step framework for the safe handling, reconstitution, and disposal of this compound, ensuring both scientific integrity and operator safety.

Chemical Profiling & Hazard Causality

To handle a chemical safely, you must first understand why it is hazardous. The 2'-O-methyl modification increases the lipophilicity of the nucleoside compared to standard RNA, which can subtly alter its dermal absorption profile. Furthermore, the diamino purine base is biologically active and can interact with cellular targets if systemically absorbed.

According to standard safety classifications[1], this compound carries the following GHS hazard statements:

  • H302 (Harmful if swallowed): Ingestion can lead to unintended systemic interference with cellular nucleoside pathways.

  • H315 (Causes skin irritation) & H320 (Causes eye irritation): The fine powder can react with the moisture on your skin or eyes, causing localized inflammatory responses.

  • H335 (May cause respiratory irritation): As a dry, often hygroscopic powder, it is easily aerosolized. Inhalation deposits the active compound directly onto sensitive mucous membranes.

Table 1: Quantitative Chemical Properties & Operational Impact

PropertyValueCausality / Operational Impact
CAS Number 80791-87-3Unique identifier for safety tracking and inventory management[2].
Molecular Weight 296.28 g/mol Required for precise molarity calculations during reconstitution[2].
Physical Form White to Yellow SolidVisual baseline; unexpected discoloration indicates chemical degradation[1].
Storage (Dry) Room TemperatureSimplifies bulk storage; must be protected from ambient humidity[1].
Solubility DMSO / DMFRequires chemically resistant PPE (Nitrile) during handling to prevent solvent-mediated skin absorption.

The Mechanistic Logic of 2'-O-Methylation

Understanding the biological mechanism of the 2'-O-methyl modification reinforces why preserving the integrity of this chemical during handling is paramount. The modification locks the ribose ring into a specific conformation, which is the entire reason this compound is valuable for drug development.

Logic Mod 2'-O-Methyl Modification on Ribofuranosyl Ring Steric Steric Hindrance at 2' Position Mod->Steric Conformation C3'-endo Sugar Pucker (A-form RNA helix) Mod->Conformation Nuclease Endonuclease Active Site Blockade Steric->Nuclease Affinity Increased Target Binding Affinity (Tm) Conformation->Affinity Stability Enhanced In Vivo Stability (ASO/siRNA) Nuclease->Stability Affinity->Stability

Caption: Logical relationship showing how 2'-O-Methyl modification enhances RNA stability and affinity.

Core Personal Protective Equipment (PPE) Matrix

PPE should never be an afterthought; it is a functional barrier designed specifically for the threats at hand[3]. Because reconstitution of this nucleoside analog requires polar aprotic solvents like Dimethyl Sulfoxide (DMSO), your PPE choices must account for both the dry powder hazards and the solvent hazards.

Table 2: Required PPE and Self-Validating Checks

PPE CategorySpecificationCausality (Why we use it)Self-Validation Check
Hand Protection Nitrile Gloves (≥0.11 mm thickness)Latex degrades rapidly in DMSO. Nitrile provides a robust chemical barrier against polar aprotic solvents[4].Validation: Perform a visual inflation test for micro-tears before donning.
Eye Protection ANSI Z87.1 Safety GogglesProtects against H320 (Eye Irritation) from accidental solvent splashes or powder aerosolization[3].Validation: Ensure a flush, gapless seal against the face. Standard safety glasses are insufficient.
Body Protection Flame-Resistant or 100% Cotton Lab CoatActs as a physical barrier against H315 (Skin Irritation) and prevents static buildup that can scatter powder[5].Validation: Ensure cuffs fully overlap the glove wrists with no exposed skin.
Respiratory N95 / FFP2 Respirator (If handled outside a hood)Mitigates H335 (Respiratory Irritation) risk when handling fine, easily aerosolized powders[3].Validation: Perform a positive/negative pressure seal check before entering the workspace.

Experimental Protocol: Safe Handling & Reconstitution

This protocol is designed as a self-validating system. By explaining the why behind each step, we eliminate guesswork and ensure reproducible, safe results.

Phase 1: Environmental Preparation
  • Action: Conduct all open-container handling within a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.

  • Causality: Standard laboratory HVAC drafts can easily aerosolize the fine nucleoside powder, drastically increasing the risk of inhalation and cross-contamination.

  • Validation Check: Verify the hood’s inward airflow gauge reads within the safe operational zone (typically ~100 fpm) before opening the chemical vial.

Phase 2: Weighing the Compound
  • Action: Use an anti-static micro-spatula and an anti-static weighing boat to transfer the solid.

  • Causality: Dry nucleoside powders are highly prone to static charge. Static electricity causes the powder to repel from the spatula, leading to loss of expensive material and contamination of the balance area.

  • Validation Check: The analytical balance must return to absolute zero (0.0000 g) after the weighing boat is removed. If it does not, residual powder has spilled on the pan and must be cleaned immediately.

Phase 3: Reconstitution
  • Action: Add anhydrous DMSO or DMF to achieve your desired stock concentration (e.g., 10 mM).

  • Causality: Water in standard, non-anhydrous solvents can cause slow hydrolysis over time. Using anhydrous DMSO ensures the nucleoside analog remains chemically stable for long-term storage.

  • Validation Check: To ensure complete dissolution, visually inspect the vial against both a light and dark background. The absolute absence of light-scattering particulates validates that the nucleoside is fully solubilized, preventing downstream concentration errors.

Phase 4: Aliquoting & Storage
  • Action: Divide the stock solution into single-use amber microcentrifuge tubes, purge with Argon or Nitrogen, and store at -20°C.

  • Causality: Repeated freeze-thaw cycles introduce condensation (moisture) and degrade the RNA analog. Single-use aliquots isolate this risk, while amber tubes prevent UV-induced degradation.

  • Validation Check: After 24 hours of freezing, inspect one aliquot. A uniform solid matrix without phase separation indicates a stable freeze.

Workflow Start Dry Powder (CAS: 80791-87-3) Weighing Weighing (Analytical Balance, Fume Hood) Start->Weighing PPE Donned Solvent Solvent Addition (Anhydrous DMSO/DMF) Weighing->Solvent Anti-static spatulas Dissolution Dissolution (Vortex/Sonicate) Solvent->Dissolution QC Visual QC (Check for Particulates) Dissolution->QC QC->Dissolution Turbid Aliquoting Aliquoting (Single-use vials) QC->Aliquoting Clear solution Storage Storage (-20°C, Argon/N2) Aliquoting->Storage

Caption: Experimental workflow for the safe reconstitution and storage of the nucleoside analog.

Spill Response & Disposal Plan

Even with rigorous protocols, accidental spills occur. Immediate, calculated action prevents exposure.

For Dry Powder Spills:

  • Do not sweep. Sweeping aerosolizes the powder.

  • Cover the spill with damp absorbent paper towels (dampened with water or 70% ethanol) to suppress dust.

  • Carefully wipe up the material and place the towels into a sealed hazardous waste bag.

  • Wash the area with soap and water to remove any microscopic residue.

For Liquid Spills (DMSO Reconstituted):

  • Evacuate the immediate area if the spill is large, as DMSO rapidly penetrates the skin and will carry the dissolved nucleoside with it.

  • Don fresh, double-layered nitrile gloves.

  • Apply a universal chemical absorbent pad or vermiculite to the spill.

  • Collect the saturated absorbent and dispose of it in a designated organic solvent waste container.

Disposal: Never flush 2,6-Diamino-9-(2'-O-methyl-β-D-ribofuranosyl)purine down the sink. Both the dry powder and reconstituted solutions must be treated as hazardous chemical waste and sent for professional incineration according to local environmental regulations.

References

  • National Center for Biotechnology Information. "2-Amino-2'-O-methyladenosine | C11H16N6O4 | CID 9900805 - PubChem." PubChem.
  • Sigma-Aldrich. "2'-O-METHYL-2,6-DIAMINOPURINE-RIBOSIDE Safety Data Sheet." Sigma-Aldrich.
  • PurePeptix. "Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide)." PurePeptix.
  • ACS Material. "PPE and Safety for Chemical Handling." ACS Material.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.